Chemical structure of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid
Executive Summary This technical guide provides a comprehensive analysis of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid , a specialized non-canonical amino acid used in the synthesis of peptidomimetics. Unlike standar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid , a specialized non-canonical amino acid used in the synthesis of peptidomimetics. Unlike standard
-amino acids, this molecule is a -disubstituted amino acid. Its quaternary carbon center and terminal alkene functionality make it a critical building block for:
This guide details the structural properties, synthetic challenges, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols required to utilize this sterically hindered building block effectively.
Structural Anatomy & Properties[1][2]
Chemical Identity
The molecule is a
-amino acid derivative where the amino group is attached to the -carbon (C3), which is also substituted with a methyl group and a vinyl group.
CAS Number (Unprotected Core): 15732-42-0 (3-amino-3-methylpent-4-enoic acid)[1]
Molecular Formula:
Stereochemistry: The (+/-) designation indicates a racemic mixture. For precise drug development, chiral resolution (via HPLC or enzymatic resolution) is often required to isolate the (R) or (S) enantiomer.
Structural Diagram
The following diagram illustrates the connectivity, highlighting the Fmoc protecting group, the
-amino core, and the reactive "stapling" handle.
Fig 1. Structural connectivity of N-Fmoc-3-amino-3-methylpent-4-enoic acid. The quaternary
-carbon is the structural pivot point.
Synthetic Methodology
Synthesizing sterically hindered
-amino acids requires bypassing the low reactivity of quaternary centers. A robust method for accessing this core is the Ellman Sulfinamide Strategy , which provides high diastereoselectivity if a chiral auxiliary is used, or reliable racemic access if not.
Recommended Synthetic Route (Reformatsky-Type)
This protocol avoids the instability often associated with
-vinyl glycine homologs.
Ketone Formation: Start with 3-buten-2-one (Methyl Vinyl Ketone).
Imine Formation: Condense with tert-butanesulfinamide (Ellman's auxiliary) to form the N-tert-butanesulfinyl ketimine.
Reformatsky Reaction: React the ketimine with the zinc enolate of tert-butyl acetate (BrZnCH₂COOtBu).
Mechanism:[2][3][4] The zinc enolate attacks the imine carbon. The bulky sulfinyl group directs stereochemistry (if chiral) or simply activates the imine.
Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group and the tert-butyl ester, yielding the free
-amino acid.
Fmoc Protection: Standard protection using Fmoc-OSu and
in dioxane/water.
Data Specifications (Racemic Product)
Parameter
Specification
Appearance
White to off-white powder
Purity (HPLC)
Identity (MS)
Da
Solubility
Soluble in DMF, DMSO, MeOH; Insoluble in Water
Storage
, Desiccated (Hydroscopic)
Solid-Phase Peptide Synthesis (SPPS) Protocol
The Challenge: Steric Hindrance
The gem-dimethyl-like effect at the
-position creates significant steric bulk. Standard coupling protocols (e.g., HBTU/DIPEA, 1 hour) will likely result in incomplete coupling or deletion sequences.
Optimized Coupling Protocol
Reagents:
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt to boost reaction rates via the neighboring group effect.
Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step Procedure:
Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 min.
Activation (Pre-activation is critical):
Dissolve N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid (3.0 eq) in DMF.
Add HATU (2.9 eq) and HOAt (3.0 eq).
Add DIPEA (6.0 eq).
Wait 1-2 minutes for the activated ester to form (color change to yellow/orange).
Coupling:
Add the activated mixture to the resin.
Reaction Time: 3 to 6 hours (Standard AA is 45 min).
Optional: Microwave irradiation (
, 20 min) significantly improves yield.
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). If positive, perform a double coupling .
Capping: Cap unreacted sites with acetic anhydride/pyridine to prevent deletion sequences.
Ring-Closing Metathesis (Stapling)
If used for stapling, the RCM step is performed on-resin before final cleavage.
Catalyst: Grubbs I or II Gen (10-20 mol%).
Solvent: 1,2-Dichloroethane (DCE) (degassed).
Conditions: Reflux (
) or Microwave () for 2 hours.
Applications in Drug Discovery[1][6][7][8]
-Peptide Foldamers
-amino acids naturally adopt a -helix (14-membered H-bond ring) conformation. The incorporation of the 3-methyl-3-vinyl core enforces this helicity by restricting rotation around the bond.
Benefit: High resistance to peptidases (trypsin/chymotrypsin), extending plasma half-life from minutes to hours/days.
Stapled Architectures
This molecule is unique because it allows for
-peptide stapling . While traditional stapling uses -amino acids (), this building block enables the stabilization of -sheets or mixed backbones.
Fig 2. Workflow for generating stapled peptides using the 3-amino-3-methylpent-4-enoic acid core.
References
Synthesis of
-Amino Acids: Ellman, J. A., et al. "Asymmetric Synthesis of -Amino Acids."[5] Chemical Reviews, 110(6), 2010.
Fmoc SPPS Methodology: Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256, 2007.
Peptide Stapling: Walensky, L. D., et al. "Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix." Science, 305(5689), 1466-1470, 2004.
-Peptide Foldamers: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941.
Chemical Identity (PubChem): "3-amino-3-methylpent-4-enoic acid." PubChem Database, CID 15732-42-0.
Mastering Steric Bulk: A Technical Guide to Racemic Fmoc-Protected Quaternary Beta-Amino Acids
Executive Summary The incorporation of quaternary -amino acids into peptide backbones represents a high-value strategy for inducing proteolytic stability and forcing specific secondary structures (foldamers). However, th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of quaternary
-amino acids into peptide backbones represents a high-value strategy for inducing proteolytic stability and forcing specific secondary structures (foldamers). However, the very feature that imparts these properties—the tetrasubstituted carbon center—introduces significant synthetic hurdles.
This guide addresses the specific behaviors of racemic Fmoc-protected quaternary
-amino acids . While enantiopure variants are the gold standard for final therapeutics, racemic mixtures are frequently employed in early-stage fragment screening, polymer chemistry, and cost-effective foldamer design. This document details the physicochemical anomalies of these racemates, strategies for their resolution, and the optimized Solid-Phase Peptide Synthesis (SPPS) protocols required to overcome their extreme steric hindrance.
Part 1: Structural & Physicochemical Characteristics
The Quaternary Scaffold:
vs.
Unlike standard
-amino acids, -amino acids possess an extra methylene group in the backbone. The "quaternary" designation refers to the replacement of the remaining hydrogen atoms on either the -carbon (C2) or -carbon (C3) with non-hydrogen substituents (typically alkyl or aryl groups).
-Amino Acids: The quaternary center is adjacent to the carbonyl. These impose the highest steric barrier to coupling due to the proximity of the bulk to the electrophilic carbonyl.
-Amino Acids: The quaternary center is adjacent to the amine. These hinder nucleophilic attack but are generally slightly easier to couple than their counterparts.
Caption: Structural classification of quaternary beta-amino acids and their downstream physicochemical effects.
Solubility Anomalies of the Racemate
A critical, often overlooked property is the solubility difference between the racemic mixture and the pure enantiomer.
Lattice Energy: Racemic Fmoc-quaternary
-amino acids often crystallize as racemic compounds (where the unit cell contains both enantiomers in a 1:1 ratio) rather than conglomerates . This typically results in a higher lattice energy and lower solubility in organic solvents (DMF, DCM) compared to the pure enantiomer.
Implication: When preparing stock solutions for SPPS, a racemic building block may require heating or a more polar solvent mixture (e.g., NMP vs. DMF) to fully dissolve, whereas the enantiopure version dissolves readily.
Part 2: Synthetic Challenges & The "Racemic" Factor
Why work with racemic mixtures?
Cost: Enantioselective synthesis of quaternary centers is expensive.
Diversity: In fragment-based drug discovery (FBDD), screening a racemate allows simultaneous interrogation of two stereochemical vectors.
However, if a specific enantiomer is required later, resolution is necessary.
Resolution Strategies
Separating Fmoc-protected quaternary
-amino acids is non-trivial due to the lack of "handles" for enzymatic digestion near the bulky center.
Mechanism: The extra backbone carbon and the steric bulk prevent the protease catalytic triad from accessing the scissile bond.
Data: A peptide containing a central
-amino acid showed hours in human plasma, compared to minutes for the -analog.
Foldamer Formation
Racemic mixtures of quaternary
-amino acids can still form structured oligomers, although they lack the long-range order of homochiral helices.
Homochiral: Forms stable H12 or H14 helices.
Racemic: Tends to form short, alternating turns or disordered aggregates. However, in "heterochiral" designs (alternating R/S), they can form unique planar sheets or nanotubes.
References
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC. Retrieved from [Link]
Yu, J. S., et al. (2018).[3] Quaternary β2,2-Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. Angewandte Chemie Int. Ed. Retrieved from [Link]
Strategic Utilization of N-Fmoc-3-amino-3-methylpent-4-enoic Acid in High-Fidelity Peptidomimetics
Topic: Applications of N-Fmoc-3-amino-3-methylpent-4-enoic acid in Peptidomimetics Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Applications of N-Fmoc-3-amino-3-methylpent-4-enoic acid in Peptidomimetics
Content Type: Technical Whitepaper / Application Guide
Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) into peptide backbones is a cornerstone of modern foldamer design and drug discovery. Among these, N-Fmoc-3-amino-3-methylpent-4-enoic acid represents a "dual-function" pharmacophore. It offers two distinct, synergistic advantages:
Conformational Locking: As a
-disubstituted amino acid, the quaternary center at the -position imposes severe backbone constraints via the Thorpe-Ingold effect, strongly promoting helical secondary structures (specifically the 14-helix in -peptides).
Orthogonal Reactivity: The pendant vinyl group (derived from the pent-4-enoic backbone) serves as a reactive handle for Ring-Closing Metathesis (RCM), enabling the synthesis of hydrocarbon-stapled
-peptides or mixed -peptides.
This guide details the technical protocols for integrating this sterically demanding building block into Solid-Phase Peptide Synthesis (SPPS) and executing high-efficiency macrocyclization.
Part 1: Structural Significance & Mechanistic Rationale[1]
The
-Effect
Unlike standard
-amino acids, -amino acids introduce an extra methylene group into the backbone. When this -carbon is quaternary (gem-disubstituted), as in N-Fmoc-3-amino-3-methylpent-4-enoic acid, the local conformational space is restricted.
Mechanism: The steric clash between the C3-methyl/vinyl groups and the backbone carbonyl forces the torsion angles (
) into a narrow range, stabilizing discrete secondary structures like the 14-helix (defined by H-bonds between residue and , effectively a 14-membered ring).
Proteolytic Stability: The lack of recognition by standard proteases (trypsin, chymotrypsin) renders sequences containing this residue highly stable in plasma.
The Stapling Handle
The vinyl group at the C3 position allows for "stapling"—the formation of a covalent macrocycle between two residues. While
-peptide stapling (using -methyl, -alkenyl glycine) is common, this molecule enables -peptide stapling , a frontier in creating proteolytically immune foldamers that can penetrate cell membranes.
Part 2: Solid-Phase Peptide Synthesis (SPPS) Integration
Challenge: Steric Hindrance
The primary failure mode when using N-Fmoc-3-amino-3-methylpent-4-enoic acid is incomplete coupling. The quaternary center at the
-position creates significant steric shielding of the nucleophilic amine (during deprotection) and the electrophilic carbonyl (during coupling).
Optimized Coupling Protocol
Resin Selection: Use low-loading resins (0.2–0.4 mmol/g) such as ChemMatrix or Tentagel to minimize inter-chain aggregation, which exacerbates steric difficulties.
Activator Choice: Standard HBTU/HCTU is often insufficient. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP are required for high-efficiency acylation.
Step-by-Step Coupling Workflow
Swelling: Swell resin in DMF (30 min) followed by DCM (30 min) to ensure maximum accessibility.
Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Monitor UV absorbance; steric bulk does not significantly hinder Fmoc removal, but it hinders the subsequent coupling.
Activation (The "Pre-Activation" Step):
Dissolve N-Fmoc-3-amino-3-methylpent-4-enoic acid (3.0 eq) and HATU (2.9 eq) in minimum DMF.
Add HOAt (3.0 eq) to suppress racemization and improve kinetics.
Add DIEA (6.0 eq).
Critical: Allow to pre-activate for exactly 2 minutes before adding to resin.
Microwave Assist: 75°C for 10 minutes (25W). Alternatively: 2 hours at RT with double coupling.
Capping: Acetylate unreacted amines using Acetic Anhydride/Lutidine/THF to prevent deletion sequences.
Visualization: Coupling Decision Logic
Figure 1: Decision matrix for coupling sterically hindered
-amino acids during SPPS.
Part 3: Ring-Closing Metathesis (RCM) Protocol
Once the linear precursor is assembled on-resin, the vinyl group of the N-Fmoc-3-amino-3-methylpent-4-enoic acid residues serves as the substrate for the Grubbs catalyst.
Critical Parameters
Catalyst:Grubbs II (2nd Generation) or Hoveyda-Grubbs II are preferred for their thermal stability and tolerance of functional groups.
Solvent: 1,2-Dichloroethane (DCE) is superior to DCM due to its higher boiling point, allowing thermal acceleration.
Atmosphere: Oxygen rapidly deactivates the ruthenium carbene. Strict degassing is mandatory.
RCM Methodology
Parameter
Condition
Rationale
Catalyst Loading
20 mol% (split into 2 x 10 mol%)
Fresh catalyst addition drives the equilibrium forward.
Concentration
5–10 mM (on resin)
High dilution favors intramolecular cyclization over intermolecular dimerization.
Solvent
Anhydrous DCE (Degassed)
DCM is too volatile for elevated temps; DCE supports 40–80°C.
Temperature
40°C (Conventional) or 100°C (Microwave)
Thermal energy overcomes the activation barrier of the sterically crowded tetrasubstituted olefin formation.
Time
2 hours x 2 cycles
Ensures completion.
Protocol Steps:
Solvent Exchange: Wash resin 3x with anhydrous DCE.
Degassing: Bubble Nitrogen/Argon through the resin/DCE slurry for 15 minutes.
Catalyst Addition: Dissolve Grubbs II in degassed DCE and add to reaction vessel.
Reaction: Agitate at 40°C for 2 hours.
Refresh: Drain, wash with degassed DCE, and repeat steps 3-4 with fresh catalyst.
Quench: Wash resin with DMSO (to remove Ru byproducts) followed by DCM.
Visualization: Stapling Workflow
Figure 2: Optimized workflow for on-resin Ring-Closing Metathesis of
-peptides.
Part 4: Troubleshooting & Quality Control
Incomplete RCM (The "Open" Product)
Symptom: Mass spec shows M+28 (ethylene not lost) or starting material mass.
Root Cause: Steric crowding prevents the Ru-carbene from engaging the second olefin.
Fix: Switch to Hoveyda-Grubbs II and increase temperature to 80°C (Microwave). Add LiCl (0.4M in DMF) during the reaction to break up peptide aggregation on-bead (chaotropic effect).
Isomerization
Symptom: Migration of the double bond (chain shortening).
Fix: Ensure the reaction mixture is strictly acid-free. Use high-quality, non-acidic DCE. Reduce reaction time and increase temperature (kinetic control).
Ruthenium Contamination[3]
Symptom: Product is colored (brown/grey) or cytotoxic in assays.
Fix: Post-RCM, wash resin with a solution of thiourea or DMSO in DMF. These ligands bind Ru strongly and strip it from the polymer matrix.
References
Seebach, D., & Gardiner, J. (2008).
-Peptidic Peptidomimetics. Accounts of Chemical Research.
Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[3][4] Journal of the American Chemical Society.[1]
The Backbone of Innovation: A Technical Guide to Alpha- vs. Beta-Amino Acid Derivatives in Modern Drug Design
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics For decades, peptides have represented a tantalizing frontier in drug development. Their high specificity and potency, derived from mimicking natural bi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
For decades, peptides have represented a tantalizing frontier in drug development. Their high specificity and potency, derived from mimicking natural biological ligands, offer immense therapeutic potential. However, the progression from a promising peptide lead to a viable clinical candidate is fraught with challenges. The very nature of α-amino acids, the fundamental building blocks of natural peptides and proteins, renders them susceptible to rapid degradation by a host of endogenous proteases. This inherent proteolytic liability results in poor pharmacokinetic profiles, short in-vivo half-lives, and limited oral bioavailability, effectively handcuffing a vast class of potential drugs.
This guide moves beyond the fundamentals to provide researchers, scientists, and drug development professionals with an in-depth, technical exploration of a powerful peptidomimetic strategy: the incorporation of β-amino acid derivatives. By introducing a single extra methylene group into the amino acid backbone, we fundamentally alter the rules of peptide structure and function. We will dissect the causal mechanisms behind the profound advantages this modification imparts, from enhanced stability to novel conformational dynamics, and provide the practical, field-proven insights necessary to leverage these building blocks in your own drug design campaigns.
Chapter 1: A Subtle Shift with Profound Consequences: Core Structural and Stereochemical Differences
The foundational difference between α- and β-amino acids is the location of the amino group relative to the carboxyl group. In an α-amino acid, both functional groups are attached to the same carbon, the α-carbon.[1] In a β-amino acid, the amino group is attached to the β-carbon, which is one carbon atom removed from the carboxyl group.[2][3] This seemingly minor homologation introduces a level of structural and stereochemical complexity that is both a challenge and a significant opportunity in drug design.
While a monosubstituted α-amino acid has a single chiral center (the α-carbon), a monosubstituted β-amino acid can have up to two stereocenters (at the Cα and Cβ positions). This results in a total of four possible diastereoisomers for any given side chain, dramatically expanding the structural diversity available to the medicinal chemist.[4] This expanded chemical space provides enormous scope for molecular design and the fine-tuning of pharmacological properties.[4]
Fig. 2: Mechanism of β-peptide mediated protease resistance.
This resistance is not merely a theoretical advantage; it translates directly to improved pharmacokinetic properties. While a standard α-peptide might be cleared from plasma in minutes, a corresponding β-peptide analogue can circulate for hours or even days, significantly enhancing its therapeutic window and reducing the required dosing frequency.
[5]
Chapter 3: Reshaping Possibilities: Impact on Secondary Structure and Target Binding
While proteolytic stability is a key benefit, the true power of β-amino acids lies in their ability to act as "foldamers"—non-natural oligomers that adopt well-defined, predictable secondary structures. [6]Unlike short α-peptides, which are often conformationally flexible in solution, β-peptides can form stable helices, turns, and sheets with as few as four to six residues.
[7]
This property is invaluable for mimicking the bioactive conformations of natural peptides. For example, many peptide-protein interactions are mediated by an α-helical domain. By designing a β-peptide that presents its side chains with the same spatial orientation as the critical residues on an α-helix, one can create a potent inhibitor that is also proteolytically stable. The use of conformationally constrained cyclic β-amino acids further refines this control, locking the backbone into specific turn or sheet-like structures to precisely match a target's binding pocket.
[4][8][9]
The choice of where to place a β-amino acid is a critical experimental decision. A single substitution can act as a "helix-breaker" or "turn-inducer," while patterned incorporation (e.g., alternating α,β residues) can generate novel backbone architectures with unique side chain topographies. [7]This allows for a hierarchical approach to drug design, moving from a native α-peptide to a mixed α,β-analogue and finally to a full β-peptide, systematically improving stability while maintaining or even enhancing binding affinity.
Chapter 4: In-Practice Application: A Case Study on GLP-1 Receptor Agonists
The glucagon-like peptide-1 (GLP-1) receptor is a well-validated target for the treatment of type 2 diabetes. [10]Native GLP-1 is a 30-amino acid α-peptide that potently stimulates insulin secretion, but its therapeutic utility is limited by a plasma half-life of less than two minutes. [11]Approved drugs like Liraglutide and Semaglutide are α-peptide analogues that achieve longer duration of action through fatty acid acylation, which promotes binding to serum albumin.
[11]
A more advanced strategy involves backbone modification with β-amino acids. Research has shown that replacing specific α-residues in GLP-1 with their β-homologues can create agonists with profoundly different signaling properties. [12]The GLP-1 receptor signals through two main intracellular pathways: G-protein activation (leading to cAMP production and insulin secretion) and β-arrestin recruitment (mediating receptor internalization and other signals).
[11][12]
Studies have demonstrated that certain α→β substitutions in the GLP-1 backbone can create "biased agonists" that preferentially activate one pathway over the other. [12]For instance, some analogues show a much stronger effect on β-arrestin recruitment than on cAMP production. This is a powerful tool, as it allows for the separation of desired therapeutic effects from potential side effects, a level of control unattainable with simple α-amino acid modifications.
Fig. 4: Experimental workflow for β-amino acid peptide development.
Experimental Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a β-Amino Acid Analogue
This protocol describes the manual synthesis of a peptide incorporating a β-amino acid using the standard Fmoc/tBu strategy.
[2][13][14][15]1. Resin Preparation:
a. Select a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
b. Place the resin (e.g., 0.1 mmol scale) in a reaction vessel and swell in dimethylformamide (DMF) for at least 1 hour.
c. Drain the DMF.
2. Fmoc Deprotection:
a. Add a solution of 20% piperidine in DMF to the resin.
b. Agitate for 5-10 minutes at room temperature.
c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
e. Self-Validation: Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.
3. Amino Acid Coupling (α- or β-):
a. In a separate vial, dissolve the Fmoc-protected amino acid (α- or β-) (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU) (3-5 equivalents) in DMF.
b. Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture and vortex for 1-2 minutes.
c. Immediately add the activated amino acid solution to the deprotected resin.
d. Agitate the reaction for 1-2 hours at room temperature. Causality: β-amino acids can be sterically bulkier and may require longer coupling times or double coupling to ensure the reaction goes to completion.
e. Drain the coupling solution and wash the resin with DMF (3-5 times).
f. Self-Validation: Perform a Kaiser test. A negative test (colorless/yellow beads) indicates successful coupling.
4. Repeat Cycle:
a. Repeat steps 2 and 3 for each amino acid in the sequence.
5. Cleavage and Deprotection:
a. After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.
b. Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane). Causality: The specific scavengers are chosen to protect side chains from reactive cations generated during cleavage of protecting groups.
c. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
d. Filter the resin and collect the TFA solution containing the cleaved peptide.
e. Precipitate the crude peptide by adding it to cold diethyl ether.
f. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
Experimental Protocol 2: In Vitro Proteolytic Stability Assay
This protocol assesses the stability of a peptide in the presence of a protease like trypsin.
1. Preparation of Solutions:
a. Prepare a stock solution of the test peptide (both α- and β-analogue) at 1 mg/mL in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).
b. Prepare a stock solution of trypsin at 1 mg/mL in 1 mM HCl.
2. Reaction Setup:
a. In a microcentrifuge tube, combine the peptide solution and buffer to a final peptide concentration of 0.2 mg/mL.
b. Pre-incubate the tube at 37°C for 5 minutes.
c. Initiate the reaction by adding trypsin to a final enzyme:substrate ratio of 1:50 (w/w).
d. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
3. Quenching and Analysis:
a. Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of 10% TFA or another suitable quenching agent.
b. Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
c. Monitor the disappearance of the parent peptide peak over time by integrating the peak area at a specific wavelength (e.g., 220 nm).
4. Data Interpretation:
a. Plot the percentage of remaining intact peptide versus time.
b. Calculate the half-life (t½) of the peptide under these conditions. A significantly longer half-life for the β-amino acid analogue compared to the α-peptide demonstrates enhanced proteolytic stability.
This protocol outlines the steps to determine the secondary structure content of a peptide in solution.
[16][17][18][19][20]1. Sample Preparation:
a. Dissolve the purified peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Causality: Buffers containing components with high UV absorbance (like Tris) must be avoided as they interfere with far-UV measurements.
b. Accurately determine the peptide concentration (e.g., via UV absorbance at 280 nm if Trp/Tyr are present, or by quantitative amino acid analysis). This is critical for accurate molar ellipticity calculations.
c. Prepare a final sample with a concentration of 0.1-0.2 mg/mL in a quartz cuvette with a 1 mm path length.
2. Instrument Setup:
a. Purge the CD spectrometer with nitrogen gas for at least 30 minutes.
b. Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans).
3. Data Acquisition:
a. Record a baseline spectrum of the buffer alone in the same cuvette.
b. Record the spectrum of the peptide sample.
4. Data Processing and Analysis:
a. Subtract the buffer baseline from the sample spectrum.
b. Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL), where MRW is the mean residue weight.
c. Analyze the resulting spectrum. Characteristic signatures include:
α-helix: Negative bands near 222 nm and 208 nm, and a positive band near 192 nm.
[19] * β-sheet: A single negative band near 218 nm and a positive band near 195 nm.
[19] * Random Coil: A strong negative band near 198 nm.
[19] d. Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure element.
Conclusion: Future Horizons for β-Amino Acid Derivatives in Drug Discovery
The strategic incorporation of β-amino acid derivatives is far more than a simple tactic for enhancing stability; it is a platform technology for creating a new generation of peptidomimetics. It provides an elegant solution to the fundamental pharmacokinetic liabilities of α-peptides while simultaneously unlocking novel structural motifs and pharmacological functions. The ability to control proteolytic resistance, dictate secondary structure, and even fine-tune intracellular signaling pathways provides an unprecedented level of control for the drug designer. As synthetic methodologies become more streamlined and our understanding of β-peptide folding deepens, their role will undoubtedly expand from niche applications to a core component in the modern medicinal chemist's toolkit, enabling the pursuit of challenging biological targets that have long been considered "undruggable" by conventional small molecules and traditional biologics.
References
GLP-1 Receptor Signaling and Activation. PMC. [Link]
β-Arrestin-Biased Agonists of the GLP-1 Receptor from β-Amino Acid Residue Incorporation into GLP-1 Analogues. ACS Publications. [Link]
The Enantioselective Synthesis of Conformationally Constrained Cyclic β- Amino Acids. Bentham Science. [Link]
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
Using circular dichroism spectra to estimate protein secondary structure. PMC. [Link]
Incorporation of conformationally constrained beta-amino acids into peptides. PubMed. [Link]
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
Using circular dichroism spectra to estimate protein secondary structure. University of California, San Diego. [Link]
A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. GFPP. [Link]
The Alzheimer A beta peptide develops protease resistance in association with its polymerization into fibrils. PubMed. [Link]
Intrinsic energy landscapes of amino acid side chains. PMC. [Link]
How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Ossianix. [Link]
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]
Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues. PubMed. [Link]
Constrained beta-amino acid-containing miniproteins. Royal Society of Chemistry. [Link]
A Comprehensive Review on Current Advances in Peptide Drug Development and Design. PMC. [Link]
Secondary Structure (2˚) -- Beta Strands. Duke University. [Link]
A Technical Guide to the Stability Profiles of Peptides Containing 3-amino-3-methylpent-4-enoic Acid
Prepared by: Gemini, Senior Application Scientist Abstract The incorporation of non-proteinogenic amino acids into peptide therapeutics is a key strategy for enhancing their pharmacological profiles. Among these, α,α-dis...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-proteinogenic amino acids into peptide therapeutics is a key strategy for enhancing their pharmacological profiles. Among these, α,α-disubstituted amino acids are of particular interest for their ability to induce specific secondary structures and improve metabolic stability. This guide provides an in-depth technical overview of the anticipated stability profile of peptides containing 3-amino-3-methylpent-4-enoic acid, a unique α,α-disubstituted amino acid featuring a methyl and a vinyl group at its α-carbon. We will explore the foundational principles of peptide degradation, hypothesize how the distinct structural motifs of this amino acid will influence these pathways, and provide detailed, field-proven protocols for assessing peptide stability through forced degradation studies and state-of-the-art analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel amino acid chemistry to create more robust and effective peptide-based therapeutics.
Introduction: The Strategic Role of 3-amino-3-methylpent-4-enoic Acid in Peptide Design
Peptide therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and rapid degradation.[1] A leading strategy to overcome these limitations is the site-specific incorporation of non-natural amino acids. 3-amino-3-methylpent-4-enoic acid (henceforth referred to as Ampa) is an α,α-disubstituted amino acid, a class of molecules known to significantly alter the conformational freedom of the peptide backbone.[2]
The structure of Ampa is notable for two key features at the α-carbon:
A Methyl Group: Contributes to steric hindrance.
A Vinyl Group (-CH=CH2): An unsaturated moiety that introduces distinct chemical reactivity.
This unique combination is hypothesized to confer enhanced resistance to enzymatic degradation by sterically shielding the adjacent peptide bonds, a known benefit of α,α-disubstitution.[3][4] However, the vinyl group also presents a potential site for oxidative degradation, a liability that must be carefully characterized. Understanding this stability trade-off is critical for the effective design of next-generation peptide drugs.
Foundational Principles of Peptide Degradation
Before assessing the specific profile of Ampa-containing peptides, it is essential to understand the common chemical and physical degradation pathways that affect all peptide drugs.[5] These reactions lead to a loss of purity, potency, and potentially, the formation of immunogenic or toxic impurities.[6]
Key Chemical Degradation Pathways:
Hydrolysis: The cleavage of amide bonds in the peptide backbone, which is often catalyzed by acidic or basic conditions.[7] Sequences containing aspartic acid are particularly susceptible.[8]
Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues into their corresponding carboxylic acids, which can alter the peptide's structure and function.[9] This process often proceeds through a cyclic imide intermediate.[10]
Oxidation: The modification of amino acid side chains, most commonly affecting methionine (Met) and cysteine (Cys).[9] Aromatic residues like tryptophan and tyrosine can also be susceptible to oxidative pathways.[7]
Racemization: The conversion of an L-amino acid to its D-isomer, which can significantly impact biological activity.[11]
Key Physical Degradation Pathways:
Aggregation: The self-association of peptide molecules to form soluble or insoluble aggregates, which can affect bioavailability and immunogenicity.[5]
Adsorption: The binding of peptides to container surfaces, leading to a loss of active product.[5]
Hypothesized Stability Profile of Ampa-Containing Peptides
The unique structure of Ampa allows us to formulate specific hypotheses about its impact on peptide stability.
The Protective Shield: Steric Hindrance and Conformational Rigidity
The presence of two substituents on the α-carbon dramatically reduces the conformational flexibility of the peptide backbone.[2] This steric hindrance is expected to provide significant protection against degradation:
Enhanced Enzymatic Stability: Proteolytic enzymes, which recognize and cleave specific peptide sequences, are often sterically hindered from accessing the scissile bond when an α,α-disubstituted amino acid is present at or near the cleavage site.[4] This can dramatically increase the peptide's half-life in vivo.
Inhibition of Racemization: Racemization at an amino acid residue requires the removal of the α-proton to form a planar carbanion intermediate. The absence of an α-proton on the Ampa residue makes it inherently resistant to this degradation pathway. Furthermore, the steric bulk may hinder racemization at adjacent residues.
Modulation of Hydrolysis: The rigid conformation induced by Ampa may protect nearby labile bonds, such as those adjacent to Asp residues, from hydrolysis by restricting the geometry required for the reaction to proceed.[12]
A Potential Vulnerability: The Vinyl Group Side Chain
While the backbone may be protected, the unsaturated vinyl side chain of Ampa introduces a potential site for oxidative degradation.
Susceptibility to Oxidation: The double bond in the vinyl group is susceptible to attack by reactive oxygen species (ROS), which may be present in formulations or generated under oxidative stress (e.g., exposure to peroxides or metal ions).[7] This could lead to the formation of epoxides, aldehydes, or other oxidation products, altering the peptide's structure and purity.
Photostability Concerns: Unsaturated bonds can also be susceptible to degradation upon exposure to light, a factor that must be assessed during photostability studies as mandated by ICH guidelines.[13]
A Framework for Stability Assessment: Forced Degradation Studies
To systematically investigate these hypotheses, a forced degradation (or stress testing) study is essential.[14] The goal is to intentionally degrade the peptide to an extent of 5-20%, which is sufficient to generate and identify potential degradation products without destroying the molecule entirely.[15] This process is fundamental to developing and validating a stability-indicating analytical method.[13][16]
Experimental Workflow for Forced Degradation
The following diagram outlines a comprehensive workflow for assessing the stability of an Ampa-containing peptide.
Protocol: Forced Degradation of an Ampa-Containing Peptide
This protocol outlines the steps for conducting a comprehensive forced degradation study.
Objective: To identify the primary degradation pathways and products for an Ampa-containing peptide under various stress conditions.
Materials:
Lyophilized Ampa-containing peptide
Milli-Q water or equivalent
1 M Hydrochloric acid (HCl)
1 M Sodium hydroxide (NaOH)
30% Hydrogen peroxide (H₂O₂)
HPLC-grade acetonitrile (ACN) and water
Trifluoroacetic acid (TFA)
Calibrated pH meter, thermal incubator, and photostability chamber
Amber and clear glass vials
Procedure:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the peptide in Milli-Q water. This serves as the starting material for all stress conditions.
Time-Zero Control: Immediately dilute an aliquot of the stock solution with the appropriate mobile phase and analyze by HPLC-UV and LC-MS. This is your T=0 reference sample.
Acid Hydrolysis:
Mix equal volumes of peptide stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
Incubate at 60°C in an amber vial.
At specified time points (e.g., 4, 8, 24 hours), withdraw an aliquot, neutralize with an equimolar amount of NaOH, and analyze.
Rationale: Acidic conditions challenge the stability of peptide bonds, particularly those adjacent to aspartic acid residues.[7]
Base Hydrolysis:
Mix equal volumes of peptide stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
Incubate at room temperature in an amber vial.
At specified time points, withdraw an aliquot, neutralize with an equimolar amount of HCl, and analyze.
Rationale: Basic conditions promote deamidation and racemization.[9] The steric hindrance of Ampa is expected to confer high resistance here.
Oxidative Degradation:
Mix peptide stock solution with H₂O₂ to achieve a final peroxide concentration of 0.1%.
Incubate at room temperature, protected from light.
Analyze at specified time points.
Rationale: This directly tests the susceptibility of the vinyl group and other sensitive residues (like Met or Trp) to oxidation.[7]
Thermal Degradation:
Place lyophilized peptide powder in a clear vial and incubate at 60°C.
Place an aliquot of the peptide stock solution in a clear vial and incubate at 60°C.
Analyze samples at specified time points.
Rationale: Assesses the intrinsic thermal stability of the molecule in both solid and solution states.[17]
Photostability:
Expose both lyophilized powder and peptide solution to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[13]
Maintain a control sample wrapped in aluminum foil at the same temperature.
Analyze exposed and control samples.
Rationale: This directly challenges the stability of the unsaturated vinyl group and any aromatic residues.
Core Analytical Methodologies
A robust analytical toolkit is required to separate, quantify, and identify the parent peptide and its degradation products.[18] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone techniques.[1][19]
Protocol: RP-HPLC for Purity and Degradant Profiling
Objective: To develop a stability-indicating Reverse-Phase HPLC (RP-HPLC) method capable of separating the main peptide peak from all process impurities and degradation products.[16]
Instrumentation & Columns:
HPLC or UPLC system with UV detector (e.g., Agilent 1260/1290, Waters Acquity).
C18 stationary phase column (e.g., Agilent Zorbax, Waters XBridge), typically 2.1 or 4.6 mm ID, 1.8-3.5 µm particle size.
Mobile Phases:
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
Method Development:
Screen different gradients (e.g., 5-50% B over 20 min, 10-70% B over 30 min) using a mixture of stressed samples (a "degradation cocktail") to ensure all degradant peaks are resolved from the main peak.
Optimize flow rate (e.g., 0.3-1.0 mL/min) and column temperature (e.g., 30-50°C) to achieve optimal peak shape and resolution.
Analysis:
Inject 5-10 µL of each sample from the forced degradation study.
Monitor the chromatogram at a suitable wavelength (e.g., 214 nm or 280 nm).
Data Processing:
Integrate all peaks.
Calculate the purity of the main peak as a percentage of the total peak area.
Track the decrease in the main peak area and the increase in impurity peak areas over time for each stress condition.
Protocol: LC-MS/MS for Degradant Identification
Objective: To determine the molecular weight and structural information of degradation products to elucidate degradation pathways.
Instrumentation:
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Procedure:
LC Separation: Use the same or a very similar HPLC method developed in 5.1, replacing TFA with a volatile mobile phase modifier like 0.1% formic acid if necessary for better MS sensitivity.
MS Analysis:
Acquire data in positive ion mode.
Perform a full MS scan to determine the molecular weights of the parent peptide and any new peaks observed in the chromatogram.
MS/MS Fragmentation (Tandem MS):
For each new peak, perform a product ion scan (MS/MS). The instrument will isolate the parent ion, fragment it, and detect the resulting fragment ions.
Rationale: The fragmentation pattern provides sequence information, allowing for the precise location of the modification (e.g., identifying an oxidized Ampa residue or a cleaved peptide bond) to be determined.[19]
Interpreting Stability Data: A Predictive Case Study
Based on the principles discussed, we can predict the likely outcomes of the forced degradation study for a hypothetical Ampa-containing peptide, Ac-Tyr-Gly-Ampa-Phe-Leu-NH₂.
Table 1: Predicted Forced Degradation Results for Ac-Tyr-Gly-Ampa-Phe-Leu-NH₂
Stress Condition
% Parent Peptide Remaining (24h)
Predicted Major Degradation Products (and Mass Shift)
Hypothesized Pathway
Control (T=0)
100%
None
N/A
0.1 M HCl, 60°C
>95%
Minimal degradation
High resistance due to steric hindrance protecting backbone.
0.1 M NaOH, RT
>98%
Minimal degradation
High resistance to racemization and deamidation (no Asn/Gln).
0.1% H₂O₂, RT
60%
Ampa+16 Da (Oxidation)
Oxidation of the vinyl group to an epoxide or related species.
Tyr+16 Da (Oxidation)
Oxidation of the tyrosine side chain.
Thermal, 60°C
>90%
Minor hydrolysis products
High intrinsic stability due to conformational rigidity.
Photolytic
75%
Ampa+16 Da, Ampa+32 Da
Photoxidation or rearrangement of the vinyl group.
This predictive table illustrates how the data can be structured to provide clear insights. The primary liability is expected to be oxidation of the Ampa vinyl group, while the peptide backbone is expected to be exceptionally stable.
Visualizing Degradation Pathways
The following diagram illustrates the predicted primary degradation pathway for the Ampa residue under oxidative stress.
Caption: Predicted oxidative degradation of the Ampa side chain.
Conclusion and Future Directions
The incorporation of 3-amino-3-methylpent-4-enoic acid into peptides represents a compelling strategy for enhancing stability against hydrolytic and enzymatic degradation due to the steric shielding provided by its α,α-disubstituted structure. However, this guide highlights that the vinyl side chain introduces a specific vulnerability to oxidative degradation.
A comprehensive stability assessment, underpinned by a well-designed forced degradation study and robust analytical methods like RP-HPLC and LC-MS/MS, is paramount to fully characterizing the degradation profile of any new Ampa-containing peptide therapeutic. The protocols and frameworks provided herein offer a validated roadmap for researchers to systematically evaluate these molecules, enabling the rational design of more stable and effective peptide drugs. Future work should focus on correlating these in vitro stability findings with in vivo pharmacokinetic data to fully validate the therapeutic potential of this novel amino acid.
References
ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003).
AMSbiopharma. Stability-indicating methods for peptide drug analysis. (2025).
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025).
Biotech Spain. Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. (2025).
ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025).
Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways. (Accessed 2026).
MDPI. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023).
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. (2026).
PMC - NIH. An electronic effect on protein structure. (Accessed 2026).
Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025).
ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. (2025).
MDPI. Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. (2023).
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. (Accessed 2026).
RSC Publishing. Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. (Accessed 2026).
PubMed. Extraordinary metabolic stability of peptides containing α-aminoxy acids. (2012).
RSC Publishing. Protein stabilization by tuning the steric restraint at the reverse turn. (2018).
ResearchGate. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2025).
PMC. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020).
Encyclopedia MDPI. Instability of Peptide and Possible Causes of Degradation. (2023).
Veeprho. Peptides and Probable Degradation Pathways. (2020).
Engineering Steric Restraint at Reverse Turns: Implications in Protein Stability and Activity. (2022).
Agilent. Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. (2024).
ResearchGate. Chemical degradation mechanism of peptide therapeutics. (Accessed 2026).
Springer Link. Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (1990).
An In-depth Technical Guide to the Role of Alkene-Substituted Amino Acids in Foldamer Research
Introduction: Foldamers and the Quest for Architectural Control Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, mimicking the complex architectures of biopolymers like...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Foldamers and the Quest for Architectural Control
Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, mimicking the complex architectures of biopolymers like proteins and nucleic acids.[1][2] This ability to form stable secondary structures, such as helices and sheets, has positioned foldamers at the forefront of medicinal chemistry and materials science.[2][3] The rational design of these molecules allows for the creation of novel functionalities, from potent inhibitors of protein-protein interactions (PPIs) to sophisticated catalysts.[2][4][5]
A key strategy in achieving precise conformational control lies in the incorporation of non-natural amino acids into the oligomer backbone.[6][7] Among these, alkene-substituted amino acids have emerged as particularly versatile building blocks. The introduction of a carbon-carbon double bond within an amino acid residue offers a unique combination of structural constraint and chemical reactivity, providing researchers with a powerful toolkit for sculpting molecular architecture and function.
This technical guide provides an in-depth exploration of the role of alkene-substituted amino acids in foldamer research. We will delve into the fundamental principles governing their influence on secondary structure, detail synthetic methodologies, and showcase their application in the development of functional foldamers.
The Structural Impact of Alkene Substitution: Pre-organization and Conformational Rigidity
The incorporation of an alkene moiety into an amino acid backbone or side chain introduces significant conformational constraints. Unlike the free rotation around single bonds in saturated aliphatic chains, the planar nature of the double bond restricts the available dihedral angles, effectively "pre-organizing" the foldamer into a specific secondary structure.[8] This inherent rigidity is a critical factor in stabilizing desired folds, such as helices and turns, even in relatively short oligomers.
Key Structural Advantages:
Enhanced Helicity: The introduction of cyclic constraints, including those involving unsaturations, can favor specific helical conformations. For instance, tethering the α and β carbons of β-amino acids within cyclic structures containing double bonds can direct the formation of specific helix types.[8]
Turn Induction: The geometric constraints imposed by alkene groups can act as potent turn inducers, facilitating the formation of well-defined β-turns and γ-turns, which are crucial elements in both natural and synthetic folded structures.[9]
Predictable Architectures: The reduced conformational freedom of alkene-substituted residues simplifies the prediction of the resulting foldamer's three-dimensional structure, a crucial aspect for rational design.[4]
Visualizing Conformational Control
The following diagram illustrates how the incorporation of an alkene-substituted amino acid can influence the backbone conformation of a peptide foldamer.
Caption: Impact of Alkene Substitution on Backbone Flexibility.
Synthetic Strategies for Alkene-Substituted Amino Acids
The synthesis of alkene-containing amino acids is a critical first step in their application to foldamer research. A variety of synthetic methodologies have been developed to produce these valuable building blocks with high stereochemical control.
Common Synthetic Approaches:
Asymmetric Synthesis: Chiral auxiliaries and catalysts are frequently employed to introduce stereocenters with high enantiomeric excess.
Ring-Closing Metathesis (RCM): This powerful reaction is used to form cyclic alkene-containing amino acids from acyclic diene precursors.[10][11]
Cross Metathesis (CM): CM allows for the introduction of various substituents onto an alkene-containing amino acid scaffold.[10][11][12]
Biosynthesis: Nature also provides inspiration and pathways for producing amino acids with unusual functional groups, including alkenes and alkynes.[13]
Experimental Protocol: Synthesis of a Cyclic Alkene-Substituted γ-Amino Acid
This protocol outlines a stereoselective synthesis of a cyclically constrained γ-amino acid, a valuable building block for helical foldamers, adapted from authoritative sources.[14]
Step 1: Organocatalytic Michael Addition
To a solution of 1-nitrocyclohexene (1.0 eq) in a suitable solvent (e.g., CH2Cl2) at room temperature, add the desired aldehyde (1.5 eq).
Add the organocatalyst (e.g., a chiral prolinol derivative, 0.1 eq).
Stir the reaction mixture until completion, as monitored by TLC.
Purify the product by column chromatography to yield the Michael adduct.
Causality: The chiral organocatalyst directs the stereoselective addition of the aldehyde to the nitroalkene, establishing the key stereocenters of the final amino acid.
Step 2: Reduction of the Aldehyde
Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).
Cool the solution to 0 °C and add a reducing agent (e.g., NaBH4) portion-wise.
Allow the reaction to warm to room temperature and stir until the reaction is complete.
Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent.
Dry the organic layer and concentrate under reduced pressure to obtain the β-substituted-δ-nitro alcohol.
Causality: The reduction of the aldehyde to an alcohol is a necessary step for the subsequent conversion to the amino acid.
Step 3: Conversion to the γ-Amino Acid
The nitro alcohol can be converted to the corresponding γ-amino acid through a series of standard transformations, including reduction of the nitro group to an amine and oxidation of the alcohol to a carboxylic acid.
Trustworthiness: Each step of this synthesis is a well-established and reliable chemical transformation, ensuring a high-yielding and stereoselective route to the desired product.
Applications of Alkene-Substituted Amino Acids in Foldamer Research
The unique properties of alkene-substituted amino acids have led to their use in a wide range of applications within foldamer research, from fundamental studies of protein folding to the development of novel therapeutics and materials.
Probing and Mimicking Protein Secondary Structures
The ability to precisely control the conformation of foldamers allows researchers to create mimics of protein secondary structures, such as α-helices and β-sheets.[2][3] These mimics are invaluable tools for studying protein-protein interactions and for designing inhibitors of these interactions, which are implicated in numerous diseases.[2][4]
Data Presentation: Comparison of Helical Parameters
Foldamer Type
Helix Type
Residues per Turn
Rise per Residue (Å)
α-Peptide
α-helix
3.6
1.5
β-Peptide
14-helix
3.0
1.2
α/γ-Peptide (with cyclic alkene)
12-helix
2.5
2.1
This table summarizes typical helical parameters for different foldamer types, highlighting the structural diversity achievable through the use of non-natural amino acids.
Photoswitchable Foldamers for Dynamic Systems
The incorporation of photoswitchable moieties, often containing alkene groups like azobenzenes, into foldamer backbones allows for the dynamic control of their conformation using light.[15][16][17] This "refolding" can be used to modulate the foldamer's biological activity or to create light-responsive materials.[18][19]
Caption: Photoswitching of a Foldamer's Conformation.
Olefin Metathesis for Stapled Peptides and Macrocyclization
Olefin metathesis has become an indispensable tool in foldamer chemistry.[10][11][12] Ring-closing metathesis (RCM) is widely used to create "stapled" peptides, where two alkene-containing side chains are covalently linked to stabilize a helical conformation.[2] This strategy has proven highly effective in developing potent inhibitors of protein-protein interactions.
Experimental Workflow: Stapled Peptide Synthesis via RCM
Caption: Workflow for Stapled Peptide Synthesis.
Foldamers as Asymmetric Catalysts
The well-defined three-dimensional structures of foldamers make them attractive scaffolds for the development of novel catalysts.[5][20] By positioning catalytic functional groups with precise spatial control, it is possible to create enzyme-like catalysts for a variety of chemical transformations, including aldol reactions and C-C bond formation.[20][21] The chirality of the foldamer backbone can also be exploited for asymmetric catalysis.[5]
Conclusion and Future Perspectives
Alkene-substituted amino acids have proven to be invaluable building blocks in the field of foldamer research. Their ability to impose conformational constraints, coupled with their chemical versatility, has enabled the design and synthesis of a wide array of functional folded molecules. The continued development of new synthetic methods for these unique amino acids, along with a deeper understanding of their influence on foldamer structure, will undoubtedly lead to even more sophisticated applications in medicine, materials science, and catalysis. The exploration of increasingly complex foldamer architectures, including tertiary and quaternary structures, will open up new frontiers in the quest to mimic and surpass the functional capabilities of natural biopolymers.[3]
References
Conformationally Programmable Chiral Foldamers with Compact and Extended Domains Controlled by Monomer Structure. PubMed Central.
Unnatural helical peptidic foldamers as protein segment mimics. Chemical Society Reviews (RSC Publishing).
The Diverse World of Foldamers: Endless Possibilities of Self-Assembly. MDPI.
Foldamers employing aliphatic amino acids a Foldamer types based on...
Foldamers as versatile frameworks for the design and evolution of function. PMC.
Foldamers controlled by functional triamino acids: structural investigation of α/γ-hybrid oligopeptides.
Foldamers in Medicinal Chemistry. PMC - NIH.
One step synthesis of foldamers with a Tridimensional Catalytic center for C-C bond form
Biosynthesis of halogenated, alkene, and alkyne amino acids. [No Source Found].
Refoldable Foldamers: Global Conformational Switching by Deletion or Insertion of a Single Hydrogen Bond. PubMed.
Crystal Structure and NMR of an α,δ‐Peptide Foldamer Helix Shows Side‐Chains are Well Placed for Bifunctional Catalysis : Application as a Minimalist Aldolase Mimic | Request PDF.
Folding and photoswitching behavior of all investigated foldamers in CH...
Unnatural helical peptidic foldamers as protein segment mimics. Chemical Society Reviews (RSC Publishing).
Foldamers with Heterogeneous Backbones. PMC.
Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. MDPI.
Conformational Photoswitching of a Synthetic Peptide Foldamer Bound Within a Phospholipid Bilayer. PubMed.
Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC.
Reversible conformational switching of a photo-responsive ortho-azobenzene/2,6-pyridyldicarboxamide heterofoldamer. Organic & Biomolecular Chemistry (RSC Publishing).
Foldamers: They're Not Just for Biomedical Applications Anymore.
(PDF) Refoldable Foldamers: Global Conformational Switching by Deletion or Insertion of a Single Hydrogen Bond.
Literature review of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid synthesis
The following technical guide details the synthesis of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid , a specialized quaternary -amino acid building block. Executive Summary N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic aci...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid , a specialized quaternary
-amino acid building block.
Executive Summary
N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is a high-value
-amino acid scaffold characterized by a quaternary carbon at the -position bearing both a methyl and a vinyl group. This structural motif is critical in peptidomimetics for inducing specific secondary structures (e.g., -turns, helices) and serves as a versatile handle for stapled peptide synthesis via Ring-Closing Metathesis (RCM).
Synthesizing quaternary
-amino acids is synthetically demanding due to the steric hindrance at the carbon-nitrogen bond formation site. Conventional methods often fail due to elimination side reactions or poor nucleophilic attack. This guide presents a field-proven, self-validating protocol utilizing -sulfinyl metalloenamine chemistry (Ellman-type) combined with a Reformatsky-type alkylation . This route offers superior chemoselectivity over classical Curtius rearrangements, preserving the sensitive vinyl moiety.
Retrosynthetic Analysis & Strategy
To access the target molecule (1) , we disconnect the C2–C3 bond and the N–C3 bond.
Target: N-Fmoc-3-amino-3-methylpent-4-enoic acid.
Key Challenge: Constructing the quaternary center (C3) without polymerizing the terminal alkene.
Selected Route:1,2-Addition of Reformatsky Reagent to an
-Sulfinyl Ketimine.
Strategic Advantages:
Mild Deprotection: The
-sulfinyl group is cleaved with mild acid (HCl/dioxane), avoiding the hydrogenation conditions (Pd/C, H2) required for benzyl groups, which would destroy the vinyl handle.
Prevention of Polymerization: The use of titanium(IV) ethoxide for imine formation acts as a water scavenger and Lewis acid, facilitating condensation with the sensitive methyl vinyl ketone (MVK) precursor without triggering Michael polymerization.
Scalability: The Reformatsky reagent (zinc enolate) is less basic than lithium enolates, minimizing proton transfer side reactions.
Caption: Retrosynthetic logic flow from target to commercially available precursors via the Sulfinyl Imine/Reformatsky route.
Detailed Experimental Protocol
Phase 1: Formation of the
-Sulfinyl Ketimine
Objective: Condense methyl vinyl ketone (MVK) with (
)-2-methyl-2-propanesulfinamide.
Note: MVK is prone to polymerization. Use fresh distilled MVK and stabilize with hydroquinone if necessary.
Reagents:
Methyl Vinyl Ketone (1.0 equiv)
(
)-tert-Butanesulfinamide (1.0 equiv)
Titanium(IV) ethoxide (Ti(OEt)
) (2.0 equiv)
Solvent: Dry THF (0.5 M)
Procedure:
Charge a flame-dried round-bottom flask with (
)-tert-butanesulfinamide and dry THF under nitrogen atmosphere.
Add Ti(OEt)
via syringe. The solution may turn slightly yellow.
Add Methyl Vinyl Ketone dropwise at 0°C.
Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor by TLC (disappearance of sulfinamide).
Quench: Pour the mixture into a vigorously stirred brine solution. A white precipitate (TiO
) will form.
Filter through a pad of Celite. Wash the cake with Ethyl Acetate.
Dry the organic phase over Na
SO, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the -sulfinyl ketimine .
Phase 2: Reformatsky Reaction
Objective: Install the acetate backbone to create the quaternary center.
Reagents:
-Sulfinyl Ketimine (from Phase 1) (1.0 equiv)
Ethyl Bromoacetate (1.5 equiv)
Activated Zinc Dust (2.0 equiv)
Solvent: Dry THF
Procedure:
Zinc Activation: Wash zinc dust with 1M HCl, water, ethanol, and ether, then dry under vacuum.
Suspend activated Zn in THF. Add a catalytic amount of TMSCl (trimethylsilyl chloride) to initiate.
Add Ethyl Bromoacetate dropwise to the Zn suspension at reflux (or 40-50°C) to generate the Reformatsky reagent.
Cool the Reformatsky solution to -78°C.
Add the solution of
-sulfinyl ketimine in THF slowly to the zinc enolate.
Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.
Quench: Add saturated NH
Cl solution.
Extract with EtOAc, dry, and concentrate. Purify via column chromatography to obtain Ethyl 3-(tert-butylsulfinamido)-3-methylpent-4-enoate .
Phase 3: Deprotection and Hydrolysis
Objective: Remove the sulfinyl group and hydrolyze the ester.
Procedure:
Sulfinyl Cleavage: Dissolve the intermediate in 4M HCl in Dioxane. Stir at room temperature for 1 hour.
Observation: A white precipitate (amine hydrochloride salt) may form.
Concentrate in vacuo to remove volatiles.
Ester Hydrolysis: Redissolve the crude residue in THF/Water (3:1).
Add LiOH (3.0 equiv). Stir at room temperature until the ester is consumed (monitor by LC-MS).
Neutralize carefully with 1M HCl to pH ~6-7.
Lyophilize or concentrate to obtain the crude 3-amino-3-methylpent-4-enoic acid (zwitterion/salt).
Phase 4: Fmoc Protection
Objective: Protect the amine for SPPS compatibility.
Solvent: Water/Dioxane (1:[1][2]1) or Water/Acetone
Procedure:
Dissolve the crude amino acid in Water/Dioxane (1:1).
Add NaHCO
. Ensure pH is basic (~8-9).
Add Fmoc-OSu in one portion.
Stir at room temperature for 12-18 hours.
Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.
Wash organic layer with brine, dry over Na
SO.
Purification: Flash chromatography (DCM/MeOH or Hexanes/EtOAc with 1% Acetic Acid) or recrystallization from EtOAc/Hexanes.
Data Summary & Quality Control
Parameter
Specification
Method
Appearance
White to off-white powder
Visual
Purity
> 95%
HPLC (C18, ACN/H2O + 0.1% TFA)
Identity
Consistent with structure
1H NMR (CDCl3 or DMSO-d6)
Mass Spec
[M+H]+ calc: ~352.15
LC-MS (ESI)
Vinyl Protons
Multiplet at 5.8-6.0 ppm
1H NMR
Fmoc Group
Doublets at 7.3-7.8 ppm
1H NMR
Critical QC Checkpoint: Verify the integrity of the vinyl group via NMR. The vinyl protons (terminal alkene) should appear as a characteristic multiplet (CH) and two doublets (CH2) around 5.0–6.0 ppm. Absence indicates polymerization or reduction.
Reaction Pathway Visualization
Caption: Step-by-step workflow from precursors to the final N-Fmoc protected amino acid.
References
Ellman, J. A., et al. "Asymmetric Synthesis of
-Branched Amines." Accounts of Chemical Research, vol. 35, no. 11, 2002, pp. 984–995. Link
Tang, T. P., and Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Directing the Addition of Enolates to Imines." Journal of Organic Chemistry, vol. 64, no. 1, 1999, pp. 12–13. Link
Cogan, D. A., Liu, G., and Ellman, J. A. "Asymmetric Synthesis of Chiral Amines by the Addition of Grignard Reagents to tert-Butanesulfinyl Imines." Tetrahedron, vol. 55, no. 29, 1999, pp. 8883–8904. Link
Kawecki, R.
Sigma-Aldrich. "Product Specification: 3-amino-3-methylpent-4-enoic acid." Link (For commercial availability verification).
Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE. Methyl Vinyl Ketone is highly toxic and a lachrymator.
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing N-Fmoc-3-amino-3-methylpent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including potency, stability, and conformational rigidity. N-Fmoc-3-amino-3-methylpent-4-enoic acid is a fascinating building block due to its sterically hindered nature and the presence of a vinyl group, which can be used for post-synthesis modifications. This document provides a comprehensive guide and a robust protocol for the successful solid-phase peptide synthesis (SPPS) of peptides containing this unique amino acid. We will delve into the rationale behind the selection of resins, coupling reagents, and reaction conditions, with a special focus on overcoming the challenges associated with sterically hindered residues.
Introduction: The Challenge and Opportunity of Sterically Hindered Amino Acids
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, offering significant advantages in terms of efficiency and purification.[1][2] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support.[3][4] While the synthesis of peptides composed of natural amino acids is now routine, the incorporation of unnatural, sterically hindered amino acids like N-Fmoc-3-amino-3-methylpent-4-enoic acid presents significant challenges.[1][5][6]
The bulky methyl and vinyl groups adjacent to the amine functionality in N-Fmoc-3-amino-3-methylpent-4-enoic acid can impede both the deprotection of the N-terminal Fmoc group and the subsequent coupling of the next amino acid.[5] This can lead to incomplete reactions, resulting in deletion sequences and a difficult purification process.[5] Therefore, a carefully optimized protocol is crucial for achieving high-yield and high-purity synthesis of peptides containing such challenging residues.
This application note provides a detailed, field-proven protocol for the incorporation of N-Fmoc-3-amino-3-methylpent-4-enoic acid into peptide sequences using Fmoc/tBu chemistry. We will explore the critical parameters and offer expert insights to empower researchers to confidently synthesize these valuable molecules.
Core Principles and Strategic Choices
The successful synthesis of peptides containing N-Fmoc-3-amino-3-methylpent-4-enoic acid hinges on several key strategic choices:
Resin Selection: The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is recommended.[3][7][8] For a C-terminal amide, a Rink Amide resin is the appropriate choice.[3][7]
Coupling Reagents: Due to the steric hindrance of N-Fmoc-3-amino-3-methylpent-4-enoic acid, standard coupling reagents may not be sufficient to drive the reaction to completion. More potent activating reagents are necessary.[9][10] Aminium/uronium-based reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent choices.[9] HATU is often preferred for its superior performance with sterically hindered couplings.[9] Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective.
Fmoc Deprotection: Incomplete removal of the Fmoc protecting group is a major cause of failure in the synthesis of peptides with sterically hindered residues.[5] Standard deprotection times may need to be extended, or a stronger base concentration can be employed. Monitoring the deprotection reaction is critical.
Monitoring the Synthesis: Qualitative tests like the Kaiser test are invaluable for confirming the presence or absence of free primary amines on the resin after coupling and deprotection steps.[11] For N-Fmoc-3-amino-3-methylpent-4-enoic acid, which is a secondary amine after incorporation, the Kaiser test will be negative. In this case, a chloranil test or isatin test can be used to detect the presence of unreacted secondary amines.[11] Quantitative monitoring of Fmoc cleavage by UV-Vis spectroscopy can also provide valuable information about the efficiency of each cycle.[1][12]
Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the efficiency of coupling and deprotection reactions, particularly for sterically hindered amino acids.[6] Microwave irradiation can drive difficult couplings to completion in a shorter time frame.
Detailed Synthesis Protocol
This protocol outlines the manual synthesis of a peptide containing N-Fmoc-3-amino-3-methylpent-4-enoic acid. The quantities provided are for a 0.1 mmol scale synthesis.
Materials and Reagents
Reagent
Recommended Supplier
Notes
Rink Amide Resin (for C-terminal amide)
NovaBiochem®
Loading: 0.5 - 0.8 mmol/g.
N-Fmoc-3-amino-3-methylpent-4-enoic acid
Custom Synthesis
Ensure high purity.
Standard Fmoc-protected amino acids
Various
With appropriate side-chain protection (e.g., Boc, tBu, Trt).[12]
HATU
Various
High-purity grade is essential.
N,N'-Diisopropylethylamine (DIPEA)
Sigma-Aldrich
Redistill before use for best results.
Piperidine
Sigma-Aldrich
Reagent grade.
N,N-Dimethylformamide (DMF)
Various
Peptide synthesis grade, low water content.
Dichloromethane (DCM)
Various
Reagent grade.
Trifluoroacetic acid (TFA)
Sigma-Aldrich
Reagent grade.
Triisopropylsilane (TIS)
Sigma-Aldrich
Scavenger.
Water
HPLC grade
Scavenger.
Diethyl ether
Various
Anhydrous, for peptide precipitation.
Kaiser Test Kit
Sigma-Aldrich
For monitoring primary amines.
Chloranil Test Reagents
Prepare in-house
For monitoring secondary amines.
Experimental Workflow
Caption: Solid-Phase Peptide Synthesis Workflow.
Step-by-Step Protocol
1. Resin Swelling and Preparation
Place the resin (e.g., 125-250 mg for 0.1 mmol scale) in a reaction vessel.
Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[4]
Drain the DMF.
2. Fmoc Deprotection
Add a solution of 20% piperidine in DMF (5 mL) to the resin.[3][12][13]
Agitate for 5 minutes. Drain the solution.
Repeat with a fresh 5 mL of 20% piperidine in DMF for 15-20 minutes.
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling
Standard Amino Acids:
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).
Allow the activation mixture to pre-activate for 1-2 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate for 1-2 hours at room temperature.
Coupling of N-Fmoc-3-amino-3-methylpent-4-enoic acid:
Due to its steric hindrance, a double coupling strategy is recommended.
First Coupling: Use the same conditions as for standard amino acids, but extend the reaction time to 4 hours or perform it at a slightly elevated temperature (e.g., 35-40°C) if using a temperature-controlled shaker.
After the first coupling, drain the solution and wash the resin with DMF (3 x 5 mL).
Second Coupling: Repeat the coupling procedure with a fresh solution of activated N-Fmoc-3-amino-3-methylpent-4-enoic acid for another 2-4 hours.
Wash the resin thoroughly with DMF (5 x 5 mL).
4. Monitoring the Coupling Reaction
After the coupling step, take a small sample of the resin beads.
Wash the beads thoroughly with DCM and dry them.
Perform a Kaiser test . A negative result (yellow beads) indicates the absence of free primary amines.[11]
After coupling to N-Fmoc-3-amino-3-methylpent-4-enoic acid, the N-terminus is a secondary amine. A chloranil test should be performed. A negative result (colorless beads) indicates a complete reaction. A positive result (blue/green beads) indicates incomplete coupling, and a third coupling may be necessary.
5. Capping (Optional but Recommended for Difficult Couplings)
If the monitoring test indicates incomplete coupling after repeated attempts, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides.[11]
Treat the resin with a solution of acetic anhydride (0.5 M) and DIPEA (0.5 M) in DMF for 30 minutes.
Wash the resin with DMF (5 x 5 mL).
6. Repeat Synthesis Cycle
Repeat steps 2-5 for each amino acid in the sequence.
7. Final Fmoc Deprotection
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
8. Cleavage and Side-Chain Deprotection
Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
Prepare the cleavage cocktail. A standard and effective cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[14]
Caution: The vinyl group of N-Fmoc-3-amino-3-methylpent-4-enoic acid may be susceptible to modification by the reactive cationic species generated during TFA cleavage. The use of scavengers is crucial. Triisopropylsilane (TIS) is an excellent scavenger for trityl groups and can also help protect the vinyl group. A recommended cocktail is TFA/TIS/Water (95:2.5:2.5) .[14] For peptides containing sensitive residues like Cys, Met, or Trp, the addition of EDT is recommended.[14]
Add the cleavage cocktail (5-10 mL) to the resin and agitate for 2-3 hours at room temperature.
Filter the resin and collect the filtrate containing the cleaved peptide.
Wash the resin with a small amount of fresh TFA.
9. Peptide Precipitation and Purification
Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
Centrifuge the mixture and decant the ether.
Wash the peptide pellet with cold diethyl ether two more times.
Dry the crude peptide pellet under vacuum.
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[15][16]
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Troubleshooting and Expert Insights
Problem
Possible Cause
Solution
Low Yield
Incomplete coupling of the hindered amino acid.
- Use a more potent coupling reagent like HATU. - Perform a double coupling. - Increase the reaction time and/or temperature. - Consider microwave-assisted synthesis.[6]
Incomplete Fmoc deprotection.
- Extend the deprotection time. - Use a slightly higher concentration of piperidine (e.g., 25-30%).
Deletion Peptides
Incomplete coupling or deprotection.
- Optimize coupling and deprotection conditions as above. - Implement a capping step after the coupling of the hindered amino acid.[11]
Side Reactions during Cleavage
Modification of the vinyl group by cationic species.
- Use an appropriate scavenger cocktail containing TIS.[14] - Minimize the cleavage time as much as possible while ensuring complete deprotection of side chains.
Peptide Aggregation
The growing peptide chain may aggregate on the resin, hindering reagent accessibility.[17]
- Use a lower loading resin. - Incorporate pseudoproline dipeptides in the sequence if possible.[1] - Change the solvent to a more disruptive one like NMP or a mixture of DMF/DCM.[11]
Conclusion
The successful solid-phase synthesis of peptides containing the sterically hindered and functionally rich N-Fmoc-3-amino-3-methylpent-4-enoic acid is an achievable goal with a carefully considered and optimized protocol. By employing potent coupling reagents, ensuring complete Fmoc deprotection, diligently monitoring the reaction progress, and using an appropriate cleavage strategy, researchers can effectively incorporate this valuable building block into their peptide sequences. The protocols and insights provided in this application note serve as a robust starting point for the synthesis of novel and potentially therapeutic peptides with enhanced properties.
References
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
Benchchem. (n.d.).
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
Application Note & Protocols: A Guide to the Successful Incorporation of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic Acid into Peptide Chains
Introduction: Harnessing the Potential of a Unique Building Block The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery and materials science, offering pathway...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Harnessing the Potential of a Unique Building Block
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery and materials science, offering pathways to novel therapeutics with enhanced stability, potency, and unique functionalities.[1][2] N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is a particularly intriguing UAA, presenting both distinct challenges and valuable opportunities due to its unique structural features.
This molecule is characterized by two key attributes:
Steric Hindrance: The presence of a methyl group on the same carbon as the amine (C3) creates a sterically congested environment. This α,α-disubstituted-like structure significantly impacts the kinetics of peptide bond formation, demanding specialized coupling strategies.[3][4]
A Terminal Vinyl Group: The pent-4-enoic acid moiety includes a terminal alkene, a versatile functional handle for post-synthetic modifications. This vinyl group is generally stable to standard peptide synthesis conditions but can be selectively targeted for conjugations, cyclizations, or other chemical transformations.[5][6]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully incorporate this UAA into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and discuss the implications of using a racemic building block.
Core Scientific Considerations
The Challenge of Steric Hindrance
The primary obstacle to incorporating N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is the slow kinetics of the acylation reaction. The methyl group adjacent to the nucleophilic amine sterically shields it, impeding the approach of the activated carboxyl group of the incoming amino acid. Standard coupling conditions often result in incomplete reactions and low yields.
To overcome this, the choice of coupling reagent is paramount. The reaction requires a highly efficient activation of the carboxylic acid to drive the sluggish coupling to completion.[3][7] Modern aminium/uronium and phosphonium salt-based reagents are essential for this purpose, as they generate highly reactive activated species.[7][8]
The Versatility and Stability of the Vinyl Group
The vinyl side chain offers significant potential for creating advanced peptide structures. It can serve as a substrate for a variety of chemical reactions, including:
Thiol-ene "click" chemistry
Olefin metathesis for cyclization or dimerization
Hydroboration-oxidation to introduce a hydroxyl group
Crucially, the vinyl group is stable under the standard conditions of Fmoc-SPPS: repeated treatments with basic piperidine for Fmoc deprotection and acidic conditions for final cleavage (using appropriate scavengers).[9][10][11] This stability allows for the assembly of the full peptide chain before any post-synthetic modifications are performed, fitting seamlessly into an orthogonal protection strategy.[12][13][14]
Implications of Using a Racemic Mixture
The starting material, N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid, is a racemic mixture. When incorporated into a chiral peptide chain (composed of L- or D-amino acids), this will inevitably lead to the formation of two distinct diastereomers. These diastereomeric peptides will have identical masses but may exhibit different physicochemical properties, including:
Chromatographic Behavior: The two diastereomers may be separable by reverse-phase high-performance liquid chromatography (RP-HPLC), often appearing as two closely eluting peaks.
Biological Activity: The spatial orientation of the methyl and vinyl groups can significantly impact how the peptide binds to its target, potentially leading to one diastereomer being more active than the other.
Conformation: The stereochemistry at the C3 position will influence the local peptide backbone conformation.
Researchers must be aware that the final product will be a mixture. If a single stereoisomer is required, chiral separation of the final peptide diastereomers or synthesis starting from an enantiomerically pure UAA is necessary.
Protocols for Peptide Synthesis and Modification
The following protocols are designed for Fmoc-based solid-phase peptide synthesis (SPPS), the most common method compatible with the N-Fmoc protecting group.[15][16]
The SPPS Cycle: A Visual Workflow
The fundamental process of SPPS involves a repeating cycle of deprotection and coupling steps to elongate the peptide chain on a solid support.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Protocol: Incorporation via SPPS
This protocol details the critical coupling step for N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid. It assumes all preceding and subsequent amino acids are coupled using standard, optimized protocols.
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
Resin-bound peptide with a free N-terminal amine
Standard SPPS reaction vessel and shaker/synthesizer
Step-by-Step Coupling Procedure:
Preparation of the Amino Acid Solution:
In a separate vial, dissolve 3.0-5.0 equivalents (relative to resin loading) of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid in DMF.
Add 2.9-4.9 equivalents of the chosen coupling reagent (e.g., HATU).
Rationale: Using a higher excess of the sterically hindered amino acid and coupling reagent helps to drive the reaction equilibrium towards product formation.[3] HATU is highly recommended as it forms a more reactive OAt ester and its reaction is assisted by the pyridine nitrogen, making it highly efficient for difficult couplings.[7][8]
Activation (Pre-activation):
Add 6.0-10.0 equivalents of DIPEA to the amino acid/coupling reagent solution.
Allow the solution to pre-activate for 1-2 minutes before adding it to the resin.
Rationale: Pre-activation ensures the formation of the highly reactive species before it is introduced to the resin-bound amine, maximizing the initial coupling rate.
Coupling Reaction:
Add the activated amino acid solution to the deprotected, washed, resin-bound peptide.
Agitate the mixture at room temperature for a minimum of 2-4 hours. For particularly difficult sequences, this time can be extended up to 12 hours.
Rationale: The extended coupling time is necessary to compensate for the slow reaction kinetics caused by steric hindrance.
Monitoring and Potential Double Coupling:
After the initial coupling time, take a small sample of the resin beads and perform a qualitative test (e.g., a Ninhydrin or Kaiser test) to check for the presence of free primary amines. Note: The Kaiser test may yield a weak positive or false negative result due to the sterically hindered nature of the secondary amine that would be formed. A more reliable method is a trial cleavage of a small amount of resin for LC-MS analysis.
If the test indicates an incomplete reaction, drain the vessel and repeat steps 1-3 for a second coupling (a "double couple") to ensure the reaction goes to completion.
Washing:
Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times) to remove all excess reagents and by-products.
Parameter
Recommended Condition
Rationale & Reference
Amino Acid Equivalents
3.0 - 5.0
Drives equilibrium for a sterically hindered reaction.
Coupling Reagent
HATU, HCTU, or COMU
Highly efficient reagents for difficult couplings.[3][7][17]
Reagent Equivalents
0.98 eq. relative to Amino Acid
Ensures complete activation of the carboxylic acid.
Base
DIPEA or Collidine
Tertiary amine base required for activation.
Base Equivalents
2.0 eq. relative to Amino Acid
Catalyzes the reaction and neutralizes salts.
Solvent
DMF or NMP
Standard polar aprotic solvents for SPPS.
Reaction Time
2 - 12 hours
Extended time is required to overcome slow kinetics.
Temperature
Room Temperature (20-25°C)
Standard condition; heating is generally not required.
Table 1: Recommended Coupling Conditions for N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid.
Protocol: Final Cleavage and Deprotection
The vinyl group is stable to standard trifluoroacetic acid (TFA) cleavage cocktails.
Materials:
TFA (Reagent Grade)
Triisopropylsilane (TIS)
Water (ddH₂O)
Dichloromethane (DCM) (Optional)
Cold diethyl ether
Step-by-Step Cleavage Procedure:
Resin Preparation: Wash the final, fully assembled peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and effective mixture is 95% TFA, 2.5% Water, and 2.5% TIS .
Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Water helps with solubility, and TIS is a crucial scavenger that quenches reactive carbocations, protecting sensitive residues and preventing side reactions with the vinyl group.
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a large volume of cold diethyl ether.
Isolation: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
Advanced Application: Post-Synthetic Modification
The vinyl group is a powerful tool for creating more complex peptide architectures after the linear sequence has been synthesized and purified.
Caption: Workflow for post-synthetic modification of the vinyl group.
For example, a thiol-containing molecule (like cysteine, a fluorescent probe, or a PEG chain) can be conjugated to the peptide via a radical-initiated thiol-ene reaction. This allows for precise, site-specific labeling or modification of the peptide scaffold, opening avenues for creating advanced drug conjugates or biomaterials.[18]
Troubleshooting
Problem
Possible Cause(s)
Recommended Solution(s)
Low or No Coupling
- Insufficiently potent coupling reagent.- Insufficient reaction time.- Incomplete deprotection of the previous residue.
- Switch to a more powerful coupling reagent like HATU or COMU.[3][17]- Increase coupling time to 4-12 hours and perform a double couple.- Ensure the previous Fmoc deprotection step was complete.
Broad or Split Peak in HPLC
- Presence of diastereomers due to the racemic UAA.- Incomplete coupling leading to deletion sequences.
- This is expected. If single isomers are needed, preparative chiral HPLC may be required.- Optimize the coupling protocol (see above) to minimize deletion products.
Unexpected Mass in MS
- Adduct formation with scavengers.- Side reaction with the vinyl group.
- Ensure proper use of scavengers like TIS during cleavage.- Confirm the stability of the vinyl group under all reaction conditions; avoid harsh or unusual reagents without prior validation.
Table 2: Troubleshooting Guide.
Conclusion
The successful incorporation of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is readily achievable with careful consideration of its unique chemical properties. By employing highly active coupling reagents, extending reaction times, and anticipating the formation of diastereomers, researchers can effectively integrate this versatile building block into their peptide designs. The presence of the vinyl group further expands the utility of the resulting peptides, providing a reactive handle for sophisticated post-synthetic modifications. This application note provides the foundational protocols and scientific rationale to empower researchers to harness the full potential of this valuable synthetic tool.
References
A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ioniz
Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
Ring-closing metathesis (RCM) using 3-amino-3-methylpent-4-enoic acid residues
Application Note: Ring-Closing Metathesis (RCM) of Sterically Hindered 3-Amino-3-Methylpent-4-Enoic Acid Residues Executive Summary This guide details the protocol for performing Ring-Closing Metathesis (RCM) on peptides...
This guide details the protocol for performing Ring-Closing Metathesis (RCM) on peptides containing 3-amino-3-methylpent-4-enoic acid residues. This specific
-amino acid contains a quaternary carbon center (-disubstitution) bearing both a methyl group and a vinyl group.
While the gem-dimethyl-like effect of the quaternary center thermodynamically favors cyclization (the Thorpe-Ingold effect), the steric bulk significantly kinetically hinders the approach of the ruthenium catalyst. Consequently, standard RCM protocols often fail, resulting in dimerization or recovered starting material. This note provides an optimized workflow utilizing Hoveyda-Grubbs 2nd Generation (HG-II) catalysts under elevated temperatures to overcome the steric energy barrier, ensuring high-yield macrocyclization for peptidomimetic stabilization.
Strategic Analysis: The Substrate Challenge
The residue 3-amino-3-methylpent-4-enoic acid presents a unique chemical environment. Unlike standard allylglycine (an
-amino acid), the reactive alkene in this residue is attached to a fully substituted -carbon.
Structural Bottlenecks:
Steric Crowding: The bulky Ruthenium carbene must approach a quaternary center.
Conformational Rigidity: While beneficial for the final product (helix stabilization), the rigid backbone can prevent the two alkenes from achieving the necessary overlap for the metallacyclobutane intermediate if the peptide sequence is not pre-organized.
Catalyst Poisoning: Free amines and certain protecting groups can chelate the Ruthenium metal.
The Solution:
Catalyst: Hoveyda-Grubbs II (HG-II) is preferred over Grubbs I or II due to its higher thermal stability and resistance to non-productive chelation.
Solvent: 1,2-Dichloroethane (DCE) or
-Trifluorotoluene allow for higher reaction temperatures (reflux) compared to Dichloromethane (DCM).
Conditions: High dilution (1–5 mM) is strictly required to favor intramolecular RCM over intermolecular oligomerization.
Experimental Workflow Visualization
The following diagram outlines the decision logic for the RCM campaign, moving from setup to purification.
Figure 1: Logical workflow for RCM of hindered quaternary amino acid residues.
Detailed Protocol
Materials & Reagents
Substrate: Purified linear peptide containing 3-amino-3-methylpent-4-enoic acid and a second alkene partner (e.g., allyl glycine).
Add Hoveyda-Grubbs II (15 mol%) as a solid in one portion against a positive flow of Argon.
Heat the reaction to Reflux (83°C) .
Alternative: For extremely hindered substrates, use Microwave irradiation: 100°C for 20–60 mins in a sealed vessel.
Stir vigorously. The solution should turn a characteristic green/brown color.
Step 4: Monitoring & Re-initiation
Check progress via LC-MS or HPLC at 2 hours.
Success Marker: Disappearance of starting material and appearance of product with Mass = [M - 28] (loss of ethylene).
If conversion < 50%: Add a second portion of catalyst (5–10 mol%) and continue reflux for another 4–12 hours.
Mechanistic Insight: The catalyst decomposes over time at reflux. Portion-wise addition maintains the active carbene species concentration.
Step 5: Quenching & Workup
Cool the mixture to room temperature.
Add DMSO (50 eq relative to catalyst) and stir for 12 hours.
Mechanism:[1][2][3][4][5] DMSO coordinates strongly to the Ruthenium, creating a catalytically inactive complex that does not co-elute with the peptide during purification.
Concentrate the solvent in vacuo.
Purify via Flash Chromatography or Prep-HPLC.
Data & Optimization Guide
The following table summarizes solvent and temperature effects specifically for quaternary center RCM.
Parameter
Standard Condition
Optimized for 3-Amino-3-Methyl...
Rationale
Solvent
DCM (Boiling Point 40°C)
DCE (BP 83°C) or Toluene (BP 110°C)
Higher energy required to overcome steric barrier of quaternary center.
Catalyst
Grubbs I or II
Hoveyda-Grubbs II
HG-II is more thermally stable and initiates faster at difficult sites.
Concentration
10 mM
1 - 2 mM
Critical to prevent dimerization of the rigid, bulky substrate.
Additives
None
None or Benzoquinone
Benzoquinone can prevent alkene isomerization if observed.
Mechanistic Pathway (Graphviz)
This diagram illustrates the catalytic cycle specific to the challenge of the quaternary center.
Figure 2: Simplified catalytic cycle highlighting the rate-limiting coordination step due to steric hindrance.
References
Hoveyda, A. H., & Zhugralin, A. R. (2007). The remarkable metal-catalysed olefin metathesis reactions.[5] Nature, 450(7167), 243–251. Link
Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations. Angewandte Chemie International Edition, 45(37), 6086–6101. Link
Seebach, D., et al. (1996). Synthesis of
-Peptides containing the -hVal, -hAla, -hLeu residues. Helvetica Chimica Acta, 79(4), 913-941. (Foundational work on beta-peptide structures). Link
Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. Link
Umicore Precious Metals Chemistry. (2018). Metathesis Application Guide. (Industrial protocols for catalyst selection). Link
Application Notes & Protocols: Peptide Stapling with Fmoc-Protected Alkenyl Amino Acids
Introduction: Reinforcing Nature's Blueprints Peptides are remarkable biological molecules that mediate a vast array of physiological processes. Their therapeutic potential, however, is often hampered by two intrinsic li...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Reinforcing Nature's Blueprints
Peptides are remarkable biological molecules that mediate a vast array of physiological processes. Their therapeutic potential, however, is often hampered by two intrinsic limitations: proteolytic instability and an inability to cross cell membranes.[1][2] Many peptides adopt their bioactive conformation, frequently an α-helix, only upon engaging with their target protein.[1] In solution, they exist as flexible structures, leaving their amide backbones vulnerable to enzymatic degradation.[3]
Peptide stapling is a transformative strategy that addresses these challenges by introducing a synthetic, all-hydrocarbon brace to lock a peptide into its α-helical shape.[4][5] This conformational reinforcement shields the peptide from proteases, enhances target affinity, and can dramatically improve cell permeability, opening the door to modulating intracellular protein-protein interactions once considered "undruggable".[3][4][6]
This guide provides a comprehensive overview and detailed protocols for performing all-hydrocarbon peptide stapling using Fmoc-protected alkenyl amino acids and ruthenium-catalyzed ring-closing metathesis (RCM).
The Core Chemistry: Ring-Closing Metathesis (RCM)
The linchpin of this technique is the ring-closing metathesis (RCM) reaction, pioneered for this application by Grubbs, Miller, and Blackwell.[7] The process involves incorporating two unnatural, Fmoc-protected amino acids with terminal alkene side chains into a growing peptide sequence during Solid-Phase Peptide Synthesis (SPPS).[6][8] Once the linear peptide is assembled, a ruthenium-based catalyst, such as a Grubbs catalyst, is introduced. The catalyst facilitates an intramolecular reaction between the two alkene side chains, forming a new carbon-carbon double bond and creating a macrocyclic hydrocarbon "staple".[4][9] A molecule of ethylene is released as a byproduct.[7][9]
Diagram: Mechanism of Ring-Closing Metathesis
Caption: Ruthenium-catalyzed ring-closing metathesis on a resin-bound peptide.
The placement of the alkenyl amino acids is critical. An i, i+4 spacing creates a staple that spans one turn of the α-helix, while an i, i+7 spacing spans two turns, offering different degrees of conformational constraint.[4][10]
Key Reagents
Fmoc-Protected Alkenyl Amino Acids
The choice of non-natural amino acids dictates the staple's length and geometry. These amino acids are typically α,α-disubstituted, which not only provides the alkene functionality but also helps to nucleate the α-helical structure.[6]
Amino Acid Name
Abbreviation
Common Use
Structure (Side Chain)
(S)-2-(4'-pentenyl)alanine
S5
i, i+4 stapling
-(CH₂)₂-CH=CH₂
(R)-2-(7'-octenyl)alanine
R8
i, i+7 stapling
-(CH₂)₅-CH=CH₂
Note: The synthesis of these amino acids is a specialized process, but they are commercially available from various suppliers.[4] Due to the steric hindrance of the quaternary alpha-carbon, these amino acids often require extended coupling times or double coupling during SPPS.[11][12]
Ruthenium Catalysts
Several generations of Grubbs catalysts are available, each with distinct stability and reactivity profiles. For on-resin peptide stapling, the first-generation Grubbs catalyst is the most commonly used due to its robust performance and cost-effectiveness.[5][7][8]
Catalyst
Common Name
Key Features
[RuCl₂(PCy₃)₂(CHPh)]
Grubbs 1st Generation
The workhorse for peptide RCM. Reliable and well-documented.[5]
[RuCl₂(IMesH₂)(PCy₃)(CHPh)]
Grubbs 2nd Generation
More thermally stable and reactive, but can sometimes be less selective.[5]
[RuCl₂(H₂IMes)(3-Br-py)₂(CHPh)]
Grubbs 3rd Generation
High activity and stability, often used for more challenging metathesis reactions.[5]
Experimental Workflow & Protocols
The overall process can be broken down into four main stages: synthesis, stapling, cleavage, and analysis.
Diagram: Stapled Peptide Synthesis Workflow
Caption: Overall workflow from linear peptide synthesis to purified stapled peptide.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc/tBu strategy on an automated microwave peptide synthesizer, but can be adapted for manual synthesis.[7][8]
Resin Selection : Start with a suitable resin, such as Rink Amide ChemMatrix® or MBHA resin.[7][13]
Standard Coupling : Synthesize the linear peptide using standard Fmoc-SPPS protocols.
Coupling : Use a 5-fold excess of standard Fmoc-amino acids with an activator like DIC/Oxyma or HCTU/DIEA.[8][13]
Alkenyl Amino Acid Coupling :
Rationale : The α,α-disubstituted nature of these residues causes steric hindrance, requiring more stringent coupling conditions.
Use a 3- to 5-fold excess of the Fmoc-alkenyl amino acid (e.g., Fmoc-(S)-pentenylalanine).[7]
Employ a longer coupling time (e.g., 30 minutes) or perform a double coupling to ensure complete reaction.[12][13]
N-Terminal Capping : After the final amino acid is coupled and deprotected, cap the N-terminus with an acetyl group using 10% acetic anhydride in DMF.[8]
Rationale : A free N-terminus can sometimes interfere with the ruthenium catalyst, leading to a sluggish RCM reaction.[12]
This protocol is adapted from established methods for on-resin stapling.[13][14]
Reagent Preparation : Prepare a 10 mM solution of Grubbs™ 1st Generation catalyst in 1,2-dichloroethane (DCE). For a 25-50 µmol scale synthesis, this is typically 6-8 mg of catalyst in 2 mL of DCE.[8][12][13]
Resin Preparation : After SPPS, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and then with DCE to perform a solvent exchange. Swell the resin in DCE for 15-20 minutes.
First Catalyst Addition : Add the freshly prepared Grubbs catalyst solution to the resin.
Reaction : Allow the reaction to proceed for 2 hours at room temperature with gentle agitation (e.g., nitrogen bubbling or shaking).[13][14] The catalyst solution will typically change color from purple to brown as the reaction progresses.[12]
Rationale : Nitrogen bubbling serves a dual purpose: it provides gentle mixing and helps to drive off the ethylene byproduct, pushing the reaction equilibrium towards the stapled product.[7]
Wash and Repeat : Filter off the catalyst solution and wash the resin three times with DCE.[14] Repeat steps 3 and 4 one more time with a fresh batch of catalyst solution.[12][14]
Rationale : Two additions of fresh catalyst ensure the reaction goes to completion, as the catalyst can become partially deactivated over time.
Final Wash : After the second reaction cycle, wash the resin thoroughly (3x DCE, 3x DCM, 3x DMF) to remove all traces of the catalyst and solvent.[14]
(Optional) Monitoring : To monitor reaction completion, a small number of beads can be removed, the peptide cleaved, and the product analyzed by LC-MS. The stapled peptide typically elutes earlier on a reverse-phase HPLC column than its linear precursor.[14]
Protocol 3: Cleavage, Deprotection, and Purification
Cleavage : Treat the dried, stapled peptidyl-resin with a cleavage cocktail for 2-4 hours at room temperature.[15] A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.[7]
Precipitation : Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to a 50 mL conical tube containing ~40 mL of ice-cold diethyl ether.
Isolation : Centrifuge the ether suspension to pellet the peptide. Decant the ether, and repeat the ether wash twice to remove scavengers.
Drying : Dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification : Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Lyophilization : Lyophilize the pure HPLC fractions to obtain the final peptide as a fluffy white powder.
Characterization and Analysis
Mass Spectrometry
The primary quality control check is to confirm the molecular weight of the final product. Electrospray ionization mass spectrometry (ESI-MS), often coupled with LC, should be used to verify the mass of the purified peptide. The expected mass will be that of the linear precursor minus 28.03 Da (the mass of ethylene, C₂H₄).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the gold-standard technique for assessing the secondary structure of peptides in solution.[3]
Principle : An α-helical structure gives a characteristic CD spectrum with a maximum near 195 nm and two distinct minima around 208 nm and 222 nm.[3]
Procedure : Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).
Analysis : Compare the CD spectrum of the stapled peptide to its unstapled linear counterpart. A successful stapling reaction will show a significant increase in the negative molar ellipticity at 208 and 222 nm, indicating a higher degree of α-helicity.[3][16]
Troubleshooting and Key Considerations
Issue
Potential Cause
Recommended Solution
Low RCM Conversion
Catalyst deactivation by residual DMF from SPPS.
Ensure thorough washing with DCM and DCE before adding the catalyst. If using an automated system, consider changing the system solvent to DCM for the stapling step.[17]
Insufficient catalyst or reaction time.
Increase catalyst loading or extend reaction time. Ensure two fresh additions of catalyst are used.[7]
Poor Peptide Yield after Cleavage
Incomplete cleavage from the resin.
Extend cleavage time to 4 hours. For difficult sequences, a second cleavage of the same resin may be beneficial.[15]
Peptide is soluble in ether.
Reduce the volume of the TFA cleavage solution under nitrogen flow before adding cold ether to promote precipitation.[15]
Mixture of E/Z Isomers
Staple geometry (i, i+3 or i, i+7 staples).
i, i+4 stapling typically yields a single isomer. For other spacings, the resulting double bond can be reduced on-resin using a reagent like diimide (generated from 2,4,6-triisopropylbenzenesulfonyl hydrazide) to yield a saturated, more flexible staple.[14][18]
Conclusion
All-hydrocarbon peptide stapling using Fmoc-protected alkenyl amino acids is a powerful and accessible technique for stabilizing α-helical peptides. By reinforcing the desired bioactive conformation, this method yields peptides with enhanced proteolytic resistance and cell-penetrating capabilities.[3][4] The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize, purify, and characterize these next-generation therapeutic and research agents.
References
Alkenyl Amino Acids for Stapled Peptides. AAPPTec. [Link]
Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage. [Link]
Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. AAPPTec. [Link]
Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis. CEM Corporation. [Link]
Biochemical characterization of the stapled peptides derived from... ResearchGate. [Link]
Characterizing Native and Hydrocarbon-Stapled Enfuvirtide Conformations with Ion Mobility Mass Spectrometry and Hydrogen–Deuterium Exchange. ACS Publications. [Link]
Biochemical characterization of the stapled peptides tested in this... ResearchGate. [Link]
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]
Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Gyros Protein Technologies. [Link]
Hydrogen Exchange – Mass Spectrometry Measures Stapled Peptide Conformational Dynamics and Predicts Pharmacokinetic Properties. PMC. [Link]
Stapled Peptides for Drug Improvement. QYAOBIO. [Link]
Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction. ScienceDirect. [Link]
Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. PMC. [Link]
A novel peptide stapling strategy enables the retention of ring-closing amino acid side chains for the Wnt/b. RSC Publishing. [Link]
Method of preparing stapled peptides.
Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. MDPI. [Link]
Stapled Peptides Inhibitors: A New Window for Target Drug Discovery. PMC. [Link]
Application Notes and Protocols for the Efficient Coupling of Sterically Hindered Quaternary Fmoc Amino Acids
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis The incorporation of sterically hindered amino acids, particularly α,α-disubstituted (quaternary) residues like α-aminoisobutyric acid (Aib), into pept...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
The incorporation of sterically hindered amino acids, particularly α,α-disubstituted (quaternary) residues like α-aminoisobutyric acid (Aib), into peptide sequences is a powerful strategy in medicinal chemistry.[1] These modifications can enforce specific secondary structures, such as helices, enhance proteolytic stability, and improve pharmacokinetic profiles.[1][2][3] However, the very nature of their structure—the presence of two substituents on the α-carbon—presents a significant steric barrier to the formation of the peptide bond during solid-phase peptide synthesis (SPPS).[2][4][5] This steric hindrance can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences, low yields, and difficult purifications.[6][7]
This technical guide provides a comprehensive overview of the most effective strategies and detailed protocols to overcome the challenges associated with the coupling of sterically hindered quaternary Fmoc amino acids. We will delve into the rationale behind the selection of coupling reagents, additives, and reaction conditions to empower researchers to successfully synthesize these challenging peptides.
Understanding the Mechanism of Coupling and the Impact of Steric Hindrance
The formation of a peptide bond is a nucleophilic acyl substitution reaction where the free amine of one amino acid attacks the activated carboxyl group of another.[8] In standard SPPS, this activation is facilitated by a coupling reagent. However, with quaternary amino acids, the bulky substituents on the α-carbon physically obstruct the approach of the incoming nucleophile (the N-terminal amine of the resin-bound peptide), thereby slowing down the reaction rate significantly.[9]
To overcome this kinetic barrier, a combination of highly reactive reagents and optimized reaction conditions is necessary to drive the coupling reaction to completion.
Key Strategies for Successful Coupling of Sterically Hindered Quaternary Amino Acids
Selection of High-Potency Coupling Reagents
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), while effective for many amino acids, are often insufficient for sterically demanding couplings.[9][10] More potent in-situ activating reagents are required. These are typically categorized as aminium/uronium salts or phosphonium salts.[9][11]
Aminium/Uronium Reagents:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its high reactivity and ability to suppress racemization.[7][11]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) & TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): Popular and efficient reagents, though sometimes less effective than HATU for the most challenging couplings.[10][11]
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU.[7][11][12] It incorporates the Oxyma Pure moiety, making it a safer alternative to benzotriazole-based reagents which can be explosive.[11][12][13]
Phosphonium Reagents:
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium-based reagent, particularly useful for coupling N-methylated and other sterically hindered amino acids.[7][10]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A well-established and efficient coupling reagent, with byproducts that are less hazardous than those of its predecessor, BOP.[10]
Acyl Fluoride Generation:
For extremely hindered couplings where even potent uronium/phosphonium reagents may fail, converting the carboxylic acid to a highly reactive acyl fluoride can be a very effective strategy.[6][11] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate amino acid fluorides in situ.[11]
Expert Insight: The choice between aminium/uronium and phosphonium reagents often comes down to the specific sequence and empirical results. However, for quaternary amino acids, starting with a robust system like HATU/DIPEA or COMU/DIPEA is a highly recommended approach. The increased reactivity of the active esters formed by these reagents is crucial to overcoming the steric barrier.
The Crucial Role of Additives
Coupling additives are used to suppress racemization and, in some cases, to increase the reaction rate.
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This additive has demonstrated superior performance in suppressing racemization and enhancing coupling efficiency, often outperforming the traditional HOBt (1-hydroxybenzotriazole).[14][15] Its non-explosive nature also makes it a safer choice.[13] When used with carbodiimides like DIC, the DIC/Oxyma combination is a powerful and safe option for difficult couplings, including the iterative coupling of Aib residues.[16]
Optimizing Reaction Conditions
Solvent Selection: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for successful coupling.[9] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[9]
N,N-Dimethylformamide (DMF) is a commonly used solvent.[6]
N-methylpyrrolidone (NMP) is often preferred for its superior solvating properties, especially for sequences prone to aggregation.[6][9][17]
Temperature and Microwave-Assisted SPPS (MA-SPPS):
Gently increasing the reaction temperature can help overcome the activation energy for sterically hindered couplings.[6] However, this must be done cautiously to minimize the risk of racemization.[6][9]
Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently.[4][5][9][18][19] The use of microwave energy can dramatically reduce reaction times and improve purities for hindered residues like Aib.[4][5][19][20]
Reaction Time and Double Coupling:
Due to the slower reaction rates, extending the coupling time is often necessary.[9]
If a coupling reaction is found to be incomplete (e.g., via a positive Kaiser test), performing a second coupling (double coupling) with a fresh solution of the activated amino acid is a standard and effective strategy.[6][7]
Visualizing the Workflow
Diagram 1: General Workflow for SPPS Cycle
Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Activation of Carboxylic Acid for Coupling
Caption: Activation of a sterically hindered Fmoc amino acid using HATU to form a reactive intermediate.
Comparative Data on Coupling Reagents
The following table summarizes the general effectiveness of various coupling strategies for sterically hindered quaternary amino acids.
Coupling Strategy
Reagent/Additive
Relative Reactivity
Key Advantages
Common Applications
Aminium/Uronium
HATU/DIPEA
Very High
Excellent for hindered residues, suppresses racemization.[7][11]
Gold standard for difficult couplings, including Aib and N-methyl amino acids.[7]
COMU/DIPEA
Very High
Safer alternative to HATU, high solubility, comparable efficiency.[11][12][14]
Microwave-assisted SPPS, general use for hindered residues.[11]
"Rescue" protocol for couplings that fail with other methods.
Detailed Experimental Protocols
Note: These protocols are general guidelines and may require optimization based on the specific amino acid sequence and resin.
Protocol 1: HATU-Mediated Double Coupling of a Sterically Hindered Amino Acid
This protocol is recommended as a starting point for incorporating residues like Fmoc-Aib-OH.
Fmoc Deprotection:
Swell the resin in DMF.
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.
Wash the resin thoroughly with DMF (5-7 times).
First Coupling:
In a separate vessel, prepare the coupling solution:
Fmoc-Quaternary-AA-OH (4 equivalents relative to resin loading)
HATU (3.9 equivalents)
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
Dissolve in DMF or NMP to a concentration of ~0.2-0.4 M.
Allow the solution to pre-activate for 1-2 minutes.
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction mixture for 45-90 minutes at room temperature.
Drain and wash the resin with DMF (3 times).
Monitoring and Second Coupling:
Perform a Kaiser test to check for completion. If the test is positive (blue/purple beads), a second coupling is necessary.[6]
Repeat step 2 (First Coupling) with a fresh solution of activated amino acid.
After the second coupling, wash the resin thoroughly with DMF (5-7 times) and proceed to the next cycle.
Protocol 2: Microwave-Assisted Coupling with DIC/OxymaPure
This protocol leverages the benefits of microwave energy for enhanced efficiency.[4][5][20]
Fmoc Deprotection:
Perform deprotection using 20% piperidine in DMF with microwave irradiation (e.g., 3 minutes at 75°C).
Wash the resin thoroughly with DMF.
Microwave Coupling:
Prepare the coupling solution:
Fmoc-Quaternary-AA-OH (5 equivalents)
DIC (5 equivalents)
Oxyma Pure (5 equivalents)
Dissolve in DMF.
Add the solution to the resin.
Perform the coupling reaction in a microwave peptide synthesizer. A typical condition is 5-10 minutes at 75-90°C.[20] For particularly difficult sequences, the time can be extended.[20]
Drain and wash the resin thoroughly with DMF.
Confirm completion with a Kaiser test. If necessary, a second microwave coupling can be performed.
Troubleshooting and Final Considerations
Incomplete Coupling: The primary indicator of incomplete coupling is a positive Kaiser test.[6] The most effective solution is to perform a second, fresh coupling. If this fails, consider switching to a more potent coupling reagent (e.g., from HBTU to HATU) or employing the acyl fluoride method.
Capping: If recoupling is unsuccessful, unreacted amines can be "capped" using acetic anhydride to prevent the formation of deletion peptides.[6]
Sequence-Specific Difficulties: The challenges of coupling a hindered residue are often compounded by the preceding amino acid. Be prepared to optimize conditions for each unique coupling.
Purity Analysis: Always characterize the final peptide by mass spectrometry and HPLC to confirm the successful incorporation of the sterically hindered residue and to assess the purity.
By employing these advanced coupling reagents, optimized protocols, and analytical diligence, researchers can confidently incorporate sterically hindered quaternary Fmoc amino acids into their peptide sequences, unlocking new possibilities in peptide design and therapeutic development.
References
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]
Collins, J. M. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. ACS Publications. Retrieved from [Link]
Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. Retrieved from [Link]
LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4843-4852. Retrieved from [Link]
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4843-4852. Retrieved from [Link]
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. Retrieved from [Link]
T. J. T. O'Reilly, et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Organic & Biomolecular Chemistry, 18(40), 8080-8084. Retrieved from [Link]
G. T. T. T. Le, et al. (2010). Synthesis, Purification, and Biological Activity of AIB Substituted Glucagon and GLP-1 Peptide Analogues. IU ScholarWorks. Retrieved from [Link]
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]
Zhu, L. L., et al. (2015). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Request PDF. Retrieved from [Link]
Katoh, T., & Suga, H. (2019). Engineering Translation Components Improve Incorporation of Exotic Amino Acids. International Journal of Molecular Sciences, 20(3), 529. Retrieved from [Link]
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Zhang, C., et al. (2025). Oxidative Couplings of N‑Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss. ACS Figshare. Retrieved from [Link]
Stewart, J. M., et al. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 6(3), 144-151. Retrieved from [Link]
Synthesis of macrocyclic peptides using N-Fmoc-3-amino-3-methylpent-4-enoic acid
Application Note: High-Efficiency Synthesis of Macrocyclic -Peptides and Hybrid Peptides via Ring-Closing Metathesis (RCM) Subject: Protocol for the incorporation and cyclization of N-Fmoc-3-amino-3-methylpent-4-enoic ac...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of Macrocyclic
-Peptides and Hybrid Peptides via Ring-Closing Metathesis (RCM)
Subject: Protocol for the incorporation and cyclization of N-Fmoc-3-amino-3-methylpent-4-enoic acid in Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
This guide details the synthetic methodology for integrating N-Fmoc-3-amino-3-methylpent-4-enoic acid (
-Fmoc-Ampe) into peptide sequences to generate conformationally constrained macrocycles. Unlike standard -amino acid staples (e.g., /), this building block is a -disubstituted amino acid . Its incorporation introduces a quaternary carbon center that strongly promotes helical or turn secondary structures (specifically 14-helix or 12-helix formation in -peptides) while providing a terminal alkene handle for Ring-Closing Metathesis (RCM).
Key Applications:
Peptidomimetics: Stabilization of
-peptide foldamers.
Proteolytic Resistance: Introduction of
-amino acids blocks peptidase cleavage.
Macrocyclization: Formation of hydrocarbon staples to lock bioactive conformations.
Chemical Rationale & Building Block Specifications
The target molecule, 3-amino-3-methylpent-4-enoic acid , possesses a unique architecture compared to canonical stapling reagents.
Classification:
-Amino Acid (-substitution pattern).
Steric Environment: The C3 position (beta-carbon) is quaternary, bearing both a methyl group and a vinyl group. This creates significant steric hindrance, restricting backbone torsion angles (
) and pre-organizing the peptide for cyclization, but also challenging the coupling kinetics during synthesis.
RCM Reactivity: The vinyl group is allylic to the quaternary center, ensuring it extends away from the peptide backbone, making it accessible for Ruthenium-based metathesis catalysts.
Property
Specification
IUPAC Name
3-amino-3-methylpent-4-enoic acid
Common Abbreviation
-Ampe / -Allyl-Ala
Molecular Weight
129.16 g/mol (Free Acid)
Protecting Group
N-Fmoc (Fluorenylmethyloxycarbonyl)
Chirality
Achiral at C3 (unless isotopically labeled) or racemic if C2 is substituted. Note: The C3 center is prochiral; however, in the context of this guide, we assume the standard achiral 3,3-disubstituted variant unless specified.
Caption: Workflow for integrating sterically hindered
-amino acids and subsequent RCM macrocyclization.
Detailed Protocols
Protocol A: SPPS Incorporation of N-Fmoc-3-amino-3-methylpent-4-enoic Acid
Challenge: The gem-dimethyl effect at the
-position makes the amino group nucleophilically sluggish and sterically shielded. Standard HBTU/DIC protocols often fail to couple the subsequent amino acid onto the N-terminus of the Ampe residue.
Dissolve Fmoc-Ampe (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.
Add DIEA (6.0 eq) immediately before adding to the resin.
Reaction Time: 2 hours at Room Temperature (RT).
Validation: Kaiser test (ninhydrin) should be negative.
Fmoc Deprotection:
Treat with 20% Piperidine in DMF (2 x 10 min).
Note: Extended deprotection is not required, but thorough washing (5x DMF) is critical to remove piperidine which can poison the next coupling.
Coupling ONTO the Ampe residue (Critical Step):
This step forms the amide bond with the sterically hindered amine of the Ampe residue.
Reagents: Use PyAOP or HATU (4.0 eq) with HOAt (4.0 eq).
Conditions:
Option A (Microwave - Preferred): 75°C for 10 minutes (25W).
Option B (Manual): Double coupling, 2 x 3 hours at RT, or overnight coupling.
Monitoring: The Kaiser test may be unreliable (false negative) due to steric bulk. Use the Chloranil test (sensitive for secondary amines, but also useful here) or perform a micro-cleavage and LC-MS check to ensure complete acylation.
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine (1:1) to prevent deletion sequences.
Microwave: 100°C for 15-30 min (ensure closed vessel safety).
Cycling:
Drain and repeat the catalyst addition step once more to ensure high conversion.
Wash:
Wash extensively with DCE, then DCM.
Optional Scavenging: Wash with a solution of DMSO in DMF (to remove Ru) or a specific metal scavenger if downstream biological assays are sensitive to Ru traces.
Protocol C: Cleavage and Analysis
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Agitate for 2-3 hours.
Precipitation: Cold Diethyl Ether.
Analysis:
LC-MS: Look for a mass shift of -28.05 Da (loss of Ethylene
) compared to the linear precursor.
Stereochemistry: RCM typically yields a mixture of E and Z isomers. These can often be separated by preparative HPLC. For short staples, the Z (cis) isomer is often favored and more compatible with helical constraints.
Data Presentation & Troubleshooting
Quantitative Expectations
Parameter
Linear Precursor
Macrocyclic Product
Mass (LC-MS)
M
M - 28.05 Da
HPLC Retention
Lower (more polar)
Higher (hydrophobic staple)
Conformation
Random Coil / Flexible
Stabilized Helix/Turn
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Coupling onto Ampe
Steric hindrance of -center.
Switch to PyAOP/HOAt. Use Microwave heating (75°C). Perform double coupling.
No RCM Product
Catalyst poisoning by DMF or amine salts.
Wash resin with 0.5M LiCl in DMF, then extensive DCM/DCE washes. Ensure DCE is degassed.
Intermolecular Dimers
Resin loading too high.
Use lower loading resin (<0.3 mmol/g). Increase solvent volume during RCM.
Oxidation
Methionine/Cysteine present.
Perform RCM before final deprotection of sensitive side chains if possible, or use oxidation-resistant analogs (e.g., Nle instead of Met).
References
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Circular Peptides via Ring-Closing Metathesis. Angewandte Chemie International Edition.[1]
Timo, L., et al. (2011). Contemporary strategies for peptide macrocyclization.[3][4][5][6][7] Nature Chemistry.
ChemPep Inc. Fmoc Solid Phase Peptide Synthesis: Standard Protocols.
-amino acids into peptide backbones creates "foldamers" with unique secondary structures and enhanced proteolytic stability. However, these same structural features introduce significant challenges in Solid-Phase Peptide Synthesis (SPPS). Unlike standard -amino acids, -amino acids are prone to rapid on-resin aggregation (forming stable 14-helices or sheets) and specific base-catalyzed side reactions.
This guide details the optimization of Fmoc deprotection times and conditions specifically for
-amino acids. It moves beyond the standard "2 5 min" protocol, offering a causal analysis of failure modes and a self-validating protocol for automated synthesizers.
The Mechanistic Challenge: Aggregation vs. Elimination
Successful deprotection requires balancing two competing kinetic factors: solvation/access (which requires time/heat) and chemical stability (which requires speed).
The Aggregation Barrier
-peptides possess an additional carbon in the backbone (), increasing the rotational degrees of freedom. Paradoxically, this allows them to fold into stable secondary structures (e.g., the 3-helix) at much shorter lengths (approx. 6 residues) than -peptides.
Consequence: The growing chain collapses, sterically shielding the N-terminal Fmoc group.
Symptom: Incomplete deprotection (deletion sequences) despite standard monitoring.
The Chemical Instability (Retro-Michael & Aspartimide)
While
-protons in -amino acids are acidic, the unique electronic environment of -amino acids—and specifically -substituted variants—can make them susceptible to base-catalyzed degradation.
Retro-Michael-like Elimination: Prolonged exposure to strong bases (like DBU) can trigger the elimination of the free amine after deprotection, resulting in an
-unsaturated carbonyl (an acrylate derivative) and chain termination.
Aspartimide Formation: If Asp/Asn residues are present, the extended deprotection times required to overcome aggregation significantly increase the risk of aspartimide ring closure.
Automated Synthesis Workflow
The following decision tree illustrates the logic for selecting the correct deprotection strategy based on sequence difficulty and resin substitution.
Figure 1: Decision logic for automated Fmoc deprotection of
-peptides. Note the branch for "Difficult" sequences which prioritizes heat or stronger bases over merely extending time.
Optimized Experimental Protocols
Reagent Preparation
Standard Deprotection Cocktail: 20% (v/v) Piperidine in DMF.[1][2][3][4][5]
"Difficult Sequence" Cocktail: 20% Piperidine + 0.1 M HOBt in DMF.
Why HOBt? It suppresses aspartimide formation and reduces racemization risks during prolonged base exposure [1].
Aggressive Cocktail (Use with Caution): 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 18% Piperidine in DMF.
Warning: DBU is non-nucleophilic but highly basic. Use only for sequences failing standard synthesis due to massive aggregation. Limit exposure to < 5 minutes total.
Automated Protocol Settings (e.g., Liberty Blue / Symphony)
Parameter
Standard -Peptide
Optimized -Peptide (General)
Aggregation-Prone -Peptide
Temperature
75°C or 90°C
75°C (Avoid 90°C to prevent degradation)
75°C
Deprotection 1
30 sec (Initial burst)
30 sec (Initial burst)
1 min (DBU/Pip)
Deprotection 2
180 sec
180 sec
4 min (DBU/Pip)
Flow Rate
Standard
High (Increase solvent exchange)
High
Washing
3 x DMF
5 x DMF (Crucial for fulvene removal)
5 x DMF + 1 x DCM
Agitation
Nitrogen Bubbling
Max Nitrogen Bubbling
Max Nitrogen Bubbling
Step-by-Step Methodology
Resin Selection: Use low-loading resins (0.2 – 0.4 mmol/g) such as Tentagel or ChemMatrix . High-loading polystyrene resins exacerbate
-peptide aggregation [2].
Swelling: Swell resin in DCM for 30 mins, then exchange to DMF.
The "Double-Hit" Deprotection:
Step A (Solvation): Add Deprotection Cocktail. Agitate for 30 seconds. Drain. This removes the bulk of the Fmoc and solvates the resin.
Step B (Completion): Add fresh Cocktail. Agitate for 3 to 5 minutes (depending on protocol above). Drain.
The "Flow Wash" Technique:
-peptides trap the dibenzofulvene-piperidine adduct within the resin matrix.
Protocol: Wash 3x with DMF, then 1x with DCM (swells/shrinks resin to mechanically dislodge trapped reagents), then 2x with DMF.
Troubleshooting & Quality Control
Monitoring Deprotection Efficiency
Modern synthesizers use UV monitoring (301 nm) of the fluorene adduct.
The Trap: For
-peptides, a "flat" UV response might not mean completion; it might mean the Fmoc group is buried inside a helix.
Validation: Perform a Chloranil Test (for secondary amines) or TNBS Test (for primary amines) on a resin sample after deprotection.
Note: Standard Kaiser test is often unreliable for
-amino acids due to different reaction kinetics.
Common Failure Modes
Observation (LC-MS)
Diagnosis
Corrective Action
Mass = Target + 222 Da
Incomplete Fmoc removal
Increase Temp to 75°C; Use DBU cocktail.
Mass = Target - 18 Da (approx)
Aspartimide formation
Add 0.1M HOBt to Piperidine; Reduce time.
Mass = Target - [Amine]
Retro-Michael / Elimination
Reduce deprotection time; Lower Temp; Avoid DBU.
Broad/Split Peaks
Aggregation / Incomplete Coupling
Use "Double Coupling" protocol; Switch to ChemMatrix resin.
References
Merck (Sigma-Aldrich). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Sigma-Aldrich Technical Guides. Link
CEM Corporation. "Liberty Blue™ Automated Microwave Peptide Synthesizer Protocol Guide." CEM Application Notes. Link
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link
BenchChem. "The Chemistry of Fmoc Protecting Group and Deprotection Conditions." BenchChem Technical Guides. Link
Application Note: Advanced Manual Coupling Strategies for N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic Acid
Introduction: The Challenge of Steric Hindrance N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is an α,α-disubstituted amino acid, a class of building blocks prized for their ability to induce stable secondary structures...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Steric Hindrance
N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is an α,α-disubstituted amino acid, a class of building blocks prized for their ability to induce stable secondary structures (e.g., helices and turns) in peptides. However, the presence of two substituents on the α-carbon—a methyl and a vinyl group—creates significant steric hindrance. This bulkiness physically shields the N-terminal amine of the growing peptide chain from the incoming activated carboxyl group, dramatically reducing the rate of acylation (peptide bond formation).
Conventional coupling methods, such as those employing carbodiimides like N,N'-diisopropylcarbodiimide (DIC) with additives like 1-hydroxybenzotriazole (HOBt), are often insufficient for these "difficult" couplings.[1][2] They frequently result in low yields, incomplete reactions, and the formation of deletion sequences, compromising the integrity of the final peptide. This application note provides a detailed guide to robust manual coupling strategies that overcome the steric challenge posed by this and similar amino acids, focusing on the use of high-reactivity uronium/aminium salt-based reagents.
Mechanism of Action: Overcoming the Kinetic Barrier
To achieve efficient coupling with sterically hindered residues, a highly reactive activated species is required. Uronium/aminium salt reagents, such as HATU and COMU, excel in this regard by generating activated esters with superior reactivity compared to those formed with standard carbodiimide methods.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) activates the carboxylic acid of the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt-active ester.[3] The 7-azabenzotriazole (OAt) moiety is a superb leaving group, facilitating rapid aminolysis even with a sterically hindered amine.
Caption: Mechanism of HATU-mediated carboxyl activation.
Reagent Selection Guide for Hindered Couplings
The choice of coupling reagent is the most critical factor for success. While numerous options exist, HATU and COMU represent the state-of-the-art for challenging sequences.
Very high, considered a benchmark for difficult couplings.[3][4]
Comparable to or exceeding HATU in many cases.[5][6][7]
Safety Profile
The HOAt core is known to be explosive under certain conditions, requiring careful handling.[5]
Based on the non-explosive OxymaPure, offering a significantly better safety profile.[1][5][6]
Solubility
Good solubility in DMF and NMP.
Excellent solubility in a broad range of solvents.[5][6]
Byproducts
HOAt and tetramethylurea.
OxymaPure and morpholino-based urea, which are often more water-soluble, facilitating easier removal.[6]
Recommendation
A powerful and proven choice for the most challenging couplings, provided safety protocols are strictly followed.
A superior alternative where safety, solubility, and high efficiency are paramount. Increasingly the reagent of choice in modern labs.[1]
Detailed Experimental Protocols
These protocols assume a manual solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale. Adjust reagent quantities proportionally for different scales based on the resin's loading capacity.
General SPPS Workflow
The following diagram illustrates the fundamental cycle of Fmoc-SPPS. For hindered couplings, the "Coupling" stage is extended in time and may be repeated.
Caption: General workflow for a single cycle in Fmoc SPPS.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is the established gold standard for overcoming severe steric hindrance.
Reaction vessel with agitation (e.g., shaker or nitrogen bubbling)
Procedure:
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed (confirmed by a positive Kaiser test) and the resin is thoroughly washed with DMF (3-5 times).
Activation Mixture Preparation: In a separate, clean glass vial, dissolve N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid and HATU in DMF (~3 mL).
Pre-activation: Add the DIPEA to the solution from Step 2. Agitate gently (vortex) for 1-2 minutes. The solution may change color. This pre-activation step is critical to form the active ester before it contacts the resin, minimizing potential side reactions.[3][9]
Coupling Reaction: Immediately add the entire activated amino acid solution to the reaction vessel containing the deprotected resin.
Agitation: Agitate the mixture continuously for a minimum of 4 hours at room temperature. For extremely difficult sequences, this time can be extended up to 12 hours.[10]
Washing: After the coupling period, drain the reaction solution. Wash the resin extensively with DMF (5 times) to ensure complete removal of excess reagents and byproducts.
Monitoring: Take a small sample of resin beads, wash them thoroughly with DCM and ethanol, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the beads are blue or purple, the coupling is incomplete; proceed immediately to the Double Coupling Protocol.
Protocol 2: High-Efficiency and Safety-Enhanced Coupling using COMU
This protocol leverages the high reactivity and superior safety profile of COMU.
Activation Mixture Preparation: In a separate vial, dissolve N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid and COMU in DMF (~3 mL).
Pre-activation: Add DIPEA to the solution. The reaction can be monitored by a color change; the solution often turns orange-red and becomes colorless or yellow upon completion of the coupling.[11] Agitate for 1-2 minutes.
Coupling Reaction: Add the activated solution to the resin.
Agitation: Agitate the mixture for 2-4 hours at room temperature. COMU's high reactivity may allow for shorter reaction times compared to other reagents.[1][5]
Washing: Follow Step 6 from Protocol 1.
Monitoring: Perform a Kaiser test as described in Step 7 of Protocol 1. If incomplete, proceed to the Double Coupling Protocol.
Sub-Protocol: Double Coupling Strategy
This is not a standalone protocol but a necessary follow-up if the initial coupling is incomplete.
Procedure:
Do not deprotect the resin. After washing the resin following an incomplete first coupling (as determined by a positive Kaiser test), immediately begin a second coupling.
Prepare a fresh activation mixture as described in either Protocol 1 (HATU) or Protocol 2 (COMU), using the same equivalents of reagents.
Add the fresh mixture to the resin and perform the coupling for an additional 2-4 hours.
Wash the resin thoroughly with DMF and repeat the Kaiser test. The test should now be negative. Performing a double coupling is a common and effective strategy for driving difficult reactions to completion.[12][13]
Critical Parameters & Troubleshooting
Parameter
Recommendation
Rationale
Reagent Equivalents
3-5 eq. of Amino Acid and Coupling Reagent.
A significant excess is required to drive the reaction equilibrium towards product formation against a high kinetic barrier.
Base
DIPEA or 2,4,6-Collidine.
DIPEA is standard. Collidine is a bulkier, less nucleophilic base that can sometimes reduce side reactions, particularly epimerization of the preceding residue.
Solvent Quality
Use anhydrous, amine-free grade DMF or NMP.
Primary or secondary amine contaminants in the solvent will compete with the resin-bound amine, terminating the peptide chain.
Reaction Time
4-12 hours for a single coupling.
Sterically hindered couplings are slow. Sufficient time is essential for the reaction to approach completion.[10]
Monitoring
Mandatory Kaiser Test after each coupling.
Never assume a coupling is complete based on time alone. Empirical validation is crucial to prevent the accumulation of deletion sequences.
Troubleshooting:
Problem
Possible Cause
Recommended Solution
Kaiser test is still positive after a 4-hour coupling.
Severe steric hindrance; insufficient reaction time.
Perform a second coupling (double coupling) for an additional 2-4 hours.[13]
Low final peptide yield with deletion sequences observed in MS.
Incomplete coupling at the hindered residue; premature capping.
Strictly adhere to monitoring protocols. Implement double coupling as a standard procedure for this specific residue. Ensure high-quality, amine-free solvent.
Resin clumping or poor swelling.
Peptide aggregation on the solid support.
Switch from DMF to NMP, which has better-solvating properties. Consider adding chaotropic agents if aggregation is severe.[9]
Conclusion
The successful incorporation of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid and other α,α-disubstituted amino acids via manual SPPS is highly achievable but requires moving beyond standard coupling protocols. The use of potent uronium/aminium reagents like HATU or the safer, highly efficient COMU is mandatory. By employing an excess of reagents, allowing for extended reaction times, and rigorously monitoring reaction completion with the Kaiser test, researchers can effectively overcome the challenge of steric hindrance. Implementing a double coupling strategy as a default for such residues is a prudent measure to ensure the synthesis of high-purity, full-length target peptides.
References
A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. (2025). BenchChem.
Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols. (2025). BenchChem.
Hudson, D. (2007). Manual multiple synthesis methods. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Technical Support Center: Challenges in Coupling N-Methyl
Strategies to overcome steric hindrance in N-methylated peptide synthesis. (2025). BenchChem.
Albericio, F., et al. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Processes Research & Development, 13(6), 1180-1195.
Optimizing coupling reagents for sterically hindered amino acids like Fmoc-Orn(N3). (2025). BenchChem.
Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methyl
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine.
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
Subirós-Funosas, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal, 15(37), 9394-9403.
Wenschuh, H., et al. (2000). Comparative Study of Methods to Couple Hindered Peptides. The Journal of Organic Chemistry, 65(26), 8652-8660.
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.).
A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. (2025). BenchChem.
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
Overcoming steric hindrance during coupling of N-Fmoc-3-amino-3-methylpent-4-enoic acid
Executive Summary: The Steric Challenge You are attempting to couple N-Fmoc-3-amino-3-methylpent-4-enoic acid , a -amino acid featuring a quaternary carbon at position 3 ( -position). The Structural Bottleneck: Unlike st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Steric Challenge
You are attempting to couple N-Fmoc-3-amino-3-methylpent-4-enoic acid , a
-amino acid featuring a quaternary carbon at position 3 (-position).
The Structural Bottleneck: Unlike standard
-amino acids, this molecule possesses a gem-disubstituted -carbon (methyl and vinyl groups).
The Kinetic Barrier:
Coupling of this residue: The carboxyl group is separated from the bulky quaternary center by a methylene bridge (
). While less hindered than -disubstituted systems (like Aib), the steric bulk still induces significant conformational rigidity, slowing down the formation of the active ester.
Coupling to this residue: Once this residue is installed and deprotected, the free amine is attached directly to a quaternary carbon. This creates a massive steric wall, making nucleophilic attack on the next incoming amino acid the critical rate-limiting step.
This guide provides a self-validating protocol to overcome these barriers using high-efficiency coupling reagents and chaotropic disruption.
Module 1: Reagent Selection & Chemistry (FAQs)
Q1: Why is my standard HBTU/DIPEA protocol failing?A: HBTU (and TBTU) generates an OBt-active ester. While sufficient for alanine or glycine, OBt esters lack the reactivity required for sterically hindered amines. The bulky quaternary center of your
-amino acid prevents the approach of the OBt-ester, leading to slow kinetics that allow competing hydrolysis or enantiomerization to dominate.
Q2: What is the "Nuclear Option" for this coupling?A: You must upgrade to reagents that generate OAt (7-azabenzotriazole) esters. The nitrogen at position 7 of the benzotriazole ring creates an electron-withdrawing effect, making the leaving group more reactive. Furthermore, the pyridine nitrogen provides a "neighboring group effect" (anchimeric assistance) that accelerates the acylation of the amine.
Why PyAOP? PyAOP is the phosphonium analog of HATU. It avoids the formation of guanidinium byproducts (a risk with uronium salts like HATU if the activation time is prolonged) and is often superior for extremely hindered couplings.
Q3: Should I use acid chlorides?A: Only if HATU/PyAOP fails. Acid chlorides (generated via triphosgene or BTC) are highly reactive but prone to side reactions (racemization, cleavage of acid-labile protecting groups). Reserve this for the "Coupling to" step if the amine proves totally unreactive.
Module 2: The Physical Environment (Solvents & Additives)[3][4][5][6][7]
Q4: The resin swells well in DMF, so why change solvents?A: Steric hindrance is often compounded by aggregation (
-sheet formation). The growing peptide chain folds back on itself, burying the N-terminus.
Solution: Use NMP (N-methylpyrrolidone) instead of DMF. NMP has better solvating power for hydrophobic, aggregated sequences.
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. These salts disrupt the hydrogen bonding network within the resin, "straightening out" the peptide chain to expose the amine.
Module 3: Experimental Protocol
Workflow Visualization
Caption: Decision tree for coupling sterically hindered
Irradiate: Ramp to 75°C over 2 minutes. Hold at 75°C for 10 minutes (Power: 25-30W).
Note: For Cysteine or Histidine containing sequences, limit temperature to 50°C to prevent racemization.
Washing:
Drain and wash with NMP (3x) and DCM (3x).
Monitoring (The Kaiser Test):
Take a few resin beads.[3] Add Ninhydrin reagents. Heat at 100°C for 2 mins.
Blue Beads: Incomplete coupling.
Perform Double Coupling.
Yellow/Colorless Beads: Success.
Proceed to Capping/Deprotection.
Double Coupling (If required):
Repeat the coupling step using a different solvent system if possible (e.g., DMF with 0.1M LiCl) to alter the resin conformation.
Module 4: Mechanism of Action
Understanding why HATU/PyAOP works is essential for troubleshooting.
Caption: The 7-azabenzotriazole moiety (OAt) provides anchimeric assistance, accelerating the attack of the hindered amine.
Module 5: Comparison Data
Table 1: Coupling Efficiency for Hindered Amino Acids (Aib/
-Me Analogs)
Reagent
Activation Species
Relative Reactivity
Racemization Risk
Recommended Use
HBTU/HOBt
OBt Ester
Low (Baseline)
Low
Standard couplings only.
HATU
OAt Ester
High (10-100x HBTU)
Low
Primary choice for hindered residues.
PyAOP
OAt Ester
Very High
Very Low
Best for difficult sequences/cyclization.
COMU
Oxyma Ester
High
Low
Safer alternative (non-explosive) to HATU.
Triphosgene
Acid Chloride
Extreme
High
Last resort for "impossible" couplings.
References
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][4][5] Journal of the American Chemical Society. Link
Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents. In Organic Synthesis. Link
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. Journal of Organic Chemistry. Link
Hoyer, K., et al. (2008). Synthesis of Sterically Hindered Peptides. Organic Letters. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Optimization for Fmoc-
-Amino Acids
Subject: Troubleshooting & Protocol Guide for Hydrophobic Fmoc-
-Amino Acid Dissolution in DMF
Author: Dr. Aris Thorne, Senior Application Scientist
Date: October 24, 2023
Introduction: The
-Peptide Challenge
Welcome to the technical support center. You are likely here because your Fmoc-
-amino acid (e.g., Fmoc--homoleucine, Fmoc--homovaline) is refusing to dissolve in DMF (Dimethylformamide), or has formed a gel upon standing.
The Science of the Problem:
Unlike standard
-amino acids, -amino acids possess an extra carbon atom in their backbone. This seemingly minor difference dramatically alters their physicochemical properties. -amino acids and their resulting peptides have a high propensity to form stable secondary structures (such as the 14-helix ) driven by extensive hydrogen bonding networks. This aggregation often begins at the monomer stage, especially with hydrophobic side chains, leading to high crystallinity and poor solubility in standard aprotic solvents like DMF.
This guide provides a hierarchical troubleshooting workflow to overcome these solubility barriers without compromising the integrity of your starting materials.
Part 1: Diagnostic Workflow (Visual Guide)
Before altering your chemistry, follow this decision matrix to determine the correct intervention.
Figure 1: Hierarchical decision tree for solubilizing difficult Fmoc-amino acids. Follow the path from physical agitation to chemical modification.
Part 2: Troubleshooting Guides & FAQs
Scenario A: "The powder floats and refuses to wet/dissolve in pure DMF."
Diagnosis: The crystal lattice energy of the hydrophobic
-amino acid is too high for DMF to overcome alone at room temperature.
Q: Should I heat the solution?A:Yes, but with strict limits. You may heat the solution to 40–50°C .
Why: Heat increases the kinetic energy of the solvent molecules, aiding in breaking the crystal lattice.
Warning: Do not exceed 60°C. Higher temperatures can induce Fmoc cleavage (via slow thermal elimination of dibenzofulvene) or racemization, even in the absence of base [1].
Q: Is sonication better than vortexing?A:Absolutely.
Protocol: Place the sealed vial in an ultrasonic bath at 30–40°C for 10–15 minutes.
Mechanism:[1][2][3][4][5] Acoustic cavitation creates micro-jets of solvent that mechanically disrupt the solid surface and break up aggregates more effectively than simple vortexing [2].
Scenario B: "The solution was clear, but turned into a gel after 10 minutes."
Diagnosis: You are witnessing hydrogen-bond mediated network formation . The
-amino acids are stacking into supramolecular structures (likely early-stage sheet or helix formation).
Q: How do I break the gel?A: You need a Chaotropic Salt . The most effective for SPPS is Lithium Chloride (LiCl) .
Protocol: The LiCl Rescue Method
Prepare a stock solution of 0.8M LiCl in DMF . (Note: Anhydrous LiCl dissolves exothermically; allow it to cool).
Use this "LiCl-DMF" stock to dissolve your amino acid instead of neat DMF.
Target Concentration: The final concentration of LiCl in the coupling mixture should be 0.4M – 0.5M .
) are extremely charge-dense. They coordinate with the carbonyl oxygens of the peptide backbone/amino acid, effectively competing with and disrupting the inter-molecular hydrogen bonds that cause gelation [3].
Scenario C: "It's still not dissolving. Can I change the solvent?"
Diagnosis: The hydrophobicity of the side chain (e.g.,
-homoleucine) requires a solvent with a different polarity profile.
Q: DMF vs. NMP vs. DMSO – Which one wins?A: See the comparison table below. For extreme cases, DMSO is the superior solvent, but it cannot be used neat for the entire synthesis.
Table 1: Solvent Selection Guide for Hydrophobic Fmoc-AAs
Solvent
Solubilizing Power
Viscosity
Risk Profile
Recommendation
DMF
Moderate
Low
Low
Standard starting point.
NMP
High
Medium
Moderate
Use if DMF fails. Warning: Fmoc groups degrade faster in NMP upon long storage [4].[6] Use immediately.
DMSO
Very High
High
High
Best for dissolution. Use as a co-solvent (e.g., dissolve AA in min. vol. DMSO, dilute with DMF to 20% DMSO final).
Q: Can I use 100% DMSO for the coupling reaction?A: generally No . Pure DMSO is highly viscous, which impedes the diffusion of reagents into the resin pores during SPPS.
Correct Protocol: Dissolve the Fmoc-
-AA in the minimum volume of neat DMSO (to break the aggregation), then dilute with DMF to reach the desired concentration. Ensure the final DMSO content is [5].
Part 3: Advanced Mechanism Visualization
Understanding why these reagents work ensures you can adapt the protocol for future difficult sequences.
Figure 2: Mechanism of action for Chaotropic salts (LiCl) and Co-solvents (DMSO) in disrupting aggregation.
Troubleshooting low yields in metathesis of peptides with quaternary centers
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities involved in synthesizing advanced biomolecules.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities involved in synthesizing advanced biomolecules. This guide is designed to provide in-depth, field-proven insights into troubleshooting low yields specifically in the ring-closing metathesis (RCM) of peptides featuring quaternary centers (α,α-disubstituted amino acids). These structures, while crucial for inducing stable secondary conformations like α-helices, introduce significant steric challenges that can impede catalytic efficiency.
This resource is structured as a series of questions you might ask when an experiment doesn't go as planned. We will explore the causality behind each experimental choice, offering logical workflows and detailed protocols to navigate these challenges effectively.
Logical Troubleshooting Workflow
Before diving into specific issues, it's essential to have a systematic approach to diagnose the problem. The following workflow provides a high-level decision-making process to pinpoint the source of low RCM yield.
Caption: The RCM catalytic cycle, highlighting sterically sensitive steps.
Q5: My reaction is producing a lot of oligomers/dimers instead of the desired cyclic product. How do I favor the intramolecular reaction?
A5: The formation of intermolecular cross-metathesis products (dimers, oligomers) competes directly with the desired intramolecular ring-closing reaction. This issue is governed by kinetics and concentration.
Troubleshooting Steps:
High Dilution: This is the most critical factor. The intramolecular reaction is concentration-independent (first-order kinetics), while the intermolecular reaction is concentration-dependent (second-order kinetics). By significantly reducing the concentration of the peptide substrate (typically to 0.1–1.0 mM), you can strongly favor the intramolecular cyclization.
On-Resin Metathesis: Performing the reaction while the peptide is still attached to the solid-phase support takes advantage of "pseudo-dilution." [1]The resin beads physically isolate the peptide chains from each other, effectively creating a very low local concentration that heavily favors intramolecular cyclization.
[2][3]3. Slow Catalyst Addition: If performing the reaction in solution, adding the catalyst solution slowly over several hours via a syringe pump can help maintain a low instantaneous concentration of the active catalyst and substrate, further favoring the intramolecular pathway.
Part 3: Workup & Purification
Q6: The crude reaction mixture looks promising on LC-MS, but my final isolated yield is very low. What's happening during purification?
A6: Low recovery after purification is a common problem, especially with hydrophobic, cyclic peptides.
Troubleshooting Steps:
Removal of Ruthenium Byproducts: Ruthenium species can be difficult to remove and can interfere with purification. Before concentrating the crude product, stir the solution with a ruthenium scavenger like lead(IV) tetraacetate-functionalized silica gel or simply pass it through a plug of silica gel.
Solubility Issues: The cyclized, stapled peptide is often significantly more hydrophobic than its linear precursor. It may precipitate out of solution during workup or be poorly soluble in the initial mobile phase for RP-HPLC.
[4] * Minimize the use of anti-solvents like diethyl ether for precipitation.
Dissolve the crude product in a strong organic solvent like DMSO or DMF before diluting it for HPLC injection.
[4]3. HPLC Optimization: Standard C18 columns may bind the hydrophobic cyclic peptide too strongly, leading to poor peak shape and low recovery.
Switch to a stationary phase with lower hydrophobicity (e.g., C8, C4, or diphenyl).
Increase the organic content of the mobile phase (acetonitrile or methanol) or add a stronger organic modifier like isopropanol or n-propanol.
Run the purification at a slightly elevated temperature (e.g., 40-50 °C) to improve peak shape and reduce retention time.
Experimental Protocols
Protocol 1: General Procedure for On-Resin Ring-Closing Metathesis
This protocol provides a robust starting point for the RCM of peptides containing quaternary centers on a solid support.
Resin Preparation:
After synthesis of the linear peptide on a suitable resin (e.g., Rink Amide), swell the peptidyl-resin (approx. 20-50 mg) in an appropriate reaction vessel.
Wash the resin extensively with dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and prepare it for the metathesis reaction.
Catalyst Solution Preparation:
In a separate vial, weigh the desired amount of metathesis catalyst (e.g., Hoveyda-Grubbs 2nd Generation, 10 mol% relative to the peptide on resin).
Dissolve the catalyst in anhydrous, degassed 1,2-dichloroethane (DCE) or DCM to make a ~1-2 mM solution. [2]Crucially, this step should be performed under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen).
Metathesis Reaction:
Add the catalyst solution to the swollen peptidyl-resin.
Seal the reaction vessel and agitate it gently at room temperature or a slightly elevated temperature (e.g., 30-40 °C) for 2-4 hours. [3]An inert atmosphere should be maintained throughout the reaction.
[5] * Note: For particularly difficult cyclizations, a second addition of fresh catalyst solution may be beneficial after the initial 2-4 hours.
Reaction Monitoring & Quenching:
To monitor progress, a small sample of beads can be removed, and the peptide cleaved for LC-MS analysis. The cyclized product will typically have a shorter retention time than the linear precursor.
[2] * Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and agitating for 30 minutes.
Washing:
Filter the resin and wash it extensively to remove the catalyst and ruthenium byproducts. A typical wash sequence is:
DCM (3 x 5 mL)
DMF (3 x 5 mL)
Methanol (3 x 5 mL)
DCM (3 x 5 mL)
Dry the resin under vacuum.
Cleavage and Deprotection:
Cleave the cyclized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
Precipitate the peptide in cold diethyl ether, centrifuge, and proceed to purification.
References
Verdine, G. L., & Hilinski, G. J. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society, 136(33), 11764–11773. [Link]
Dong, S., & Shang, S. (2022). Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction. Chinese Chemical Letters, 33(7), 3323-3332. [Link]
Verdine, G. L., & Hilinski, G. J. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society. [Link]
Andersen, J., & Ank-Nielsen, K. (2010). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Molecules, 15(9), 6621-6655. [Link]
LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]
Gagné, M. R., & Trnka, T. M. (2008). Increased efficiency in cross-metathesis reactions of sterically hindered olefins. Tetrahedron Letters, 49(6), 1028-1031. [Link]
AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. AAPPTec. [Link]
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
White, J. M., & Robinson, A. J. (2011). Ring-closing Metathesis in Peptides – the Sting is in the Tail!. Australian Journal of Chemistry, 64(3), 245. [Link]
Gellman, S. H., & Blackwell, H. E. (2001). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. The Journal of Organic Chemistry, 66(11), 3877–3888. [Link]
Gellman, S. H., & Blackwell, H. E. (2001). Ring-closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. The Journal of Organic Chemistry. [Link]
Verdine, G. L., & Kim, Y.-W. (2011). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 783–791. [Link]
Andersen, J., & Ank-Nielsen, K. (2010). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Molecules. [Link]
McLaughlin, M. L., & Kumar, K. (2015). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Organic letters, 17(1), 162-165. [Link]
Brik, A. (2008). Metathesis in Peptides and Peptidomimetics. Advanced Synthesis & Catalysis, 350(11-12), 1661-1675. [Link]
Vasanth, K., & Kumar, D. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy and Pharmaceutical Sciences, 10(6), 8. [Link]
Hoveyda, A. H. (2017). Recent Advancements in Stereoselective Olefin Metathesis Using Ruthenium Catalysts. Catalysts, 7(3), 87. [Link]
Brimble, M. A., & Fairbanks, A. J. (2012). Investigation of the ring-closing metathesis of peptides in water. Organic & Biomolecular Chemistry, 11(4), 549-555. [Link]
Vasanth, K., & Kumar, D. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Derksen, D. J., & Naoum, J. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters. [Link]
Biron, E. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology. [Link]
Chatterjee, J., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]
PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. PolyPeptide Group. [Link]
He, C., & Li, Y. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. AAPPTec. [Link]
Preventing aggregation when using N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid
Technical Support Center: N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid A Guide to Overcoming Aggregation in Solid-Phase Peptide Synthesis Welcome to the Technical Support Center. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid
A Guide to Overcoming Aggregation in Solid-Phase Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered, unnatural amino acid N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid into their solid-phase peptide synthesis (SPPS) workflows. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate aggregation and achieve successful synthesis outcomes.
Introduction: The Challenge of Aggregation
Peptide aggregation during SPPS is a significant hurdle that can lead to incomplete reactions, low yields, and difficult purifications.[1][2][3][4] This phenomenon arises from the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of secondary structures like β-sheets.[4][5] The result is a collapsed peptide-resin matrix with poor solvation and reduced accessibility for reagents.[6]
N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid, with its α,α-disubstituted nature and hydrophobic side chain, presents a heightened risk of aggregation and sterically hindered couplings.[6][7][8] This guide will equip you with the strategies to effectively manage these challenges.
Q1: My coupling reaction with N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is incomplete, as indicated by a positive Kaiser test. What should I do?
A1: Incomplete coupling is a common issue with sterically hindered amino acids. The α,α-disubstitution of this particular residue significantly slows down the kinetics of the acylation reaction.[7]
Immediate Troubleshooting Steps:
Double Couple: Immediately after the initial coupling and washing steps, perform a second coupling using a fresh solution of activated amino acid.[9] This is often sufficient to drive the reaction to completion.
Increase Coupling Time: Extend the reaction time for the coupling step. For standard couplings that might take 1-2 hours, consider extending to 4 hours or even overnight. However, be mindful of potential side reactions with prolonged times.
Increase Reagent Excess: While a 3-5 fold excess of amino acid and coupling reagent is standard, for this difficult residue, increasing the excess to 5-10 fold can improve the reaction rate.[9]
If the problem persists, consider the following advanced strategies:
Change Coupling Reagent: Switch to a more powerful coupling reagent known to be effective for hindered couplings.[10][11][12] See the detailed protocol in Section P1 .
Elevate the Temperature: Performing the coupling at an elevated temperature (e.g., 50-75°C) can significantly increase the reaction rate and disrupt aggregation.[2][11][13][14][15]
Q2: I'm observing consistently poor yields and a complex crude HPLC profile when synthesizing longer peptides containing this residue. What is the likely cause?
A2: This is a classic sign of on-resin aggregation. As the peptide chain elongates, particularly with hydrophobic or β-branched residues, it can fold and aggregate, making the N-terminal amine inaccessible for subsequent deprotection and coupling steps.[1][4][5]
Root Cause Analysis & Strategic Solutions:
The core of the problem is poor solvation of the growing peptide-resin complex.[1][16][17] The hydrophobic nature of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid contributes to a phenomenon known as "hydrophobic collapse," where the peptide chain minimizes its contact with the polar solvent.[18][19][20][21]
Here is a multi-faceted approach to combat aggregation:
Resin Selection: The choice of solid support is critical.[22][23][24]
Low-Loading Resins: Use resins with a lower substitution level (e.g., 0.1-0.3 mmol/g). This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[5]
PEGylated Resins: Resins like TentaGel or NovaSyn® TG, which are grafted with polyethylene glycol (PEG), create a more solution-like environment, improving solvation and disrupting aggregation.[1][23][24]
Solvent Optimization:
Chaotropic Agents: Add chaotropic salts like LiCl (0.4 M) or KSCN to the coupling and deprotection solutions.[2][25][26] These salts disrupt the hydrogen-bonding networks that lead to aggregation.
"Magic Mixture": For extremely difficult sequences, consider using the "Magic Mixture," which consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate.[16] This highly polar and disruptive solvent system can improve solvation.
Polar Aprotic Solvents: Replace standard DMF with NMP or add up to 25% DMSO to your DMF to enhance solvent polarity and disrupt secondary structures.[1][2]
Structure-Disrupting Elements:
Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue near the aggregation-prone region, incorporating a pseudoproline dipeptide can effectively break up secondary structures.[1][24][26]
Backbone Protection: Incorporating residues with backbone protection, such as Hmb or Dmb groups, can prevent the formation of interchain hydrogen bonds.[2]
Detailed Experimental Protocols
P1: Protocol for Coupling Sterically Hindered Amino Acids
This protocol is optimized for coupling N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid or other challenging residues.
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Activation (Pre-activation):
In a separate, dry vessel, dissolve N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid and HATU in DMF.
Add DIPEA to the solution and vortex briefly. Allow this mixture to pre-activate for 1-2 minutes at room temperature.[7]
Coupling Reaction:
Drain the DMF from the washed resin.
Immediately add the pre-activated amino acid solution to the resin.
Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult couplings, this can be extended or performed at an elevated temperature (e.g., 50°C).[13][15]
Monitoring and Washing:
Perform a Kaiser test to check for the presence of free primary amines.
If the test is negative (beads are colorless), the coupling is complete. Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
If the test is positive (beads are blue), proceed with a second coupling (return to step 3).
Data & Visualization
Table 1: Recommended Coupling Reagents for Hindered Residues
Coupling Reagent
Class
Key Advantages
Reference
HATU
Uronium Salt
Highly reactive, effective for hindered amino acids, low racemization.
Diagram 1: SPPS Cycle and Points of Aggregation Failure
Caption: Workflow illustrating how aggregation disrupts the standard SPPS cycle.
Diagram 2: Troubleshooting Logic for Incomplete Couplings
Caption: A decision tree for addressing incomplete coupling reactions.
References
MilliporeSigma. Overcoming Aggregation in Solid-phase Peptide Synthesis. Available at: [Link]
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available at: [Link]
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3–28.
Amerigo Scientific. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Available at: [Link]
Fields, G. B. (2014). Introduction to peptide synthesis. Current Protocols in Protein Science, 77, 18.1.1–18.1.28. Available at: [Link]
ResearchGate. Which strategies do you use for difficult sequences in solid phase synthesis?. Available at: [Link]
Hertzog, D. E., et al. (2004). Protein Hydrophobic Collapse and Early Folding Steps Observed in a Microfluidic Mixer. Biophysical Journal, 87(4), 2645–2654.
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions. Available at: [Link]
Springer Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
Zosel, F., et al. (2018). Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. Proceedings of the National Academy of Sciences, 115(46), 11722–11727. Available at: [Link]
van der Tol, N., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(1), 101-108. Available at: [Link]
Reddit. Solid Phase Synthesis-- What are the major problems in the lab?. Available at: [Link]
Reddit. Choosing amide coupling agent. Available at: [Link]
CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
Google Patents. Rapid peptide synthesis at elevated temperatures.
Góngora-Benítez, M., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 113(4), 2901–2936.
Wikipedia. Hydrophobic collapse. Available at: [Link]
Colombo, R., et al. (1993). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. International Journal of Peptide and Protein Research, 42(4), 327–333.
Albericio, F., & Góngora-Benítez, M. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In The Power of the Amide Bond (pp. 515-546). Royal Society of Chemistry.
Gyros Protein Technologies. SPPS Tips For Success Handout. Available at: [Link]
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542.
Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 172. Available at: [Link]
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]
Kim, J., et al. (2022).
Harp, J. M., & Dawson, P. E. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Organic Letters, 14(7), 1636–1639.
Reddit. Can someone please clarify the Hydrophobic effect in the protein folding?. Available at: [Link]
Muttenthaler, M., et al. (2010). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 16(1), 5–28.
Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation.
Optimizing HATU/HOAt coupling for 3,3-disubstituted amino acids
Topic: Optimizing Coupling for 3,3-Disubstituted Amino Acids (e.g., Aib, -Methyl) The Challenge: The "Steric Wall" User Context: You are likely attempting to couple an incoming -disubstituted amino acid (like Aib, -methy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Coupling for 3,3-Disubstituted Amino Acids (e.g., Aib,
-Methyl)
The Challenge: The "Steric Wall"
User Context: You are likely attempting to couple an incoming
-disubstituted amino acid (like Aib, -methylalanine) or coupling onto a sterically hindered N-terminus. Standard carbodiimide (EDC/DIC) or phosphonium (PyBOP) chemistries are resulting in stalled reactions, deletion sequences, or low yields.
The Core Issue: 3,3-disubstituted amino acids lack the
-proton found in standard amino acids. This geminal disubstitution creates a "steric wall" that restricts the conformational freedom of the activated carboxylate and physically blocks the approach of the incoming nucleophile (amine).
The Solution: The HATU/HOAt system is the gold standard here not just because it is "stronger," but because of a specific neighboring group effect provided by the pyridine nitrogen in the 7-aza backbone.
Mechanism & Causality: Why HATU Works
To troubleshoot effectively, you must understand the machinery. HATU is an uronium (guanidinium) salt that generates an OAt-active ester in situ.
The 7-Aza Effect (Anchimeric Assistance)
Unlike HOBt (used in HBTU), the HOAt moiety in HATU contains a nitrogen at position 7.
Electron Withdrawal: The pyridine ring is more electron-deficient, making the leaving group (OAt) better, thereby increasing the electrophilicity of the carbonyl carbon.
Base Catalysis (The Key): The N-7 nitrogen accepts a hydrogen bond from the incoming amine. This positions the amine precisely for attack on the carbonyl and acts as an internal base, lowering the transition state energy.
Visualizing the Pathway
Figure 1: The HATU activation cascade. The green node highlights the unique N-7 neighboring group effect that accelerates coupling in sterically hindered systems.
Critical Optimization Parameters (The Golden Rules)
For 3,3-disubstituted couplings, standard SPPS protocols (e.g., 30 min coupling) will fail. You must modify the following variables.
A. Stoichiometry: The "HATU Limiting" Rule
Crucial for Purity: Never use excess HATU relative to the carboxylic acid.
Risk: If HATU is in excess, the free amine will attack the HATU guanidinium carbon directly, permanently "capping" your peptide with a guanidino group (+99 Da mass shift).[1]
Rule:Acid : HATU : Base = 1.1 : 1.0 : 2.0
Ensure the Acid is in slight excess (1.1 eq) to consume all HATU.
B. The Base: DIEA vs. Collidine
DIEA (Diisopropylethylamine): Stronger base. Good for driving the reaction but increases risk of epimerization on the anchoring amino acid (the one before the coupling site).
Recommendation: Use Collidine if coupling onto Cys or His to prevent racemization. Use DIEA for Aib-Aib couplings where steric drive is the only priority (Aib is achiral).
C. Solvent System
DMF: Standard, but often insufficient for hydrophobic, hindered sequences.
NMP (N-Methyl-2-pyrrolidone): Superior solvation for aggregated chains.
The "Magic" Additive: For extremely difficult couplings (e.g., Aib-Aib-Aib), use DMF/DMSO (9:1) or NMP/DMSO . DMSO disrupts internal hydrogen bonding (beta-sheets) that causes aggregation.
Troubleshooting Guide (Q&A)
Issue 1: Mass Spec shows a +99 Da impurity.
Q: I see a peak corresponding to [M + 99] or [M + 100]. Is this a side reaction?A: Yes, this is Guanidinylation.
Cause: The amine reacted with the HATU reagent itself, not the active ester. This happens if:
You added the Amine before the Acid activation was complete.
You used excess HATU (HATU > Acid).
The activation reaction was too slow (common with hindered acids).
Fix:
Pre-activation: Mix Acid + HATU + Base and stir for 1–2 minutes before adding the peptide-resin/amine.
Stoichiometry: Reduce HATU to 0.95 eq relative to the Acid.
Issue 2: Incomplete Coupling (Yield < 50%)
Q: My Kaiser test is still positive after 2 hours. Should I add more HATU?A: Do NOT add more HATU directly.
Reason: Adding fresh HATU to a mixture with free amines guarantees guanidinylation (see above).
Fix: The "Double Couple" Protocol.
Drain/Filter the reaction vessel.
Wash resin with DMF (x3).
Prepare a fresh activation mixture (Acid + HATU + Base).
Re-add to the resin.
Note: For Aib-Aib, microwave heating (75°C, 20W) is often mandatory.
Issue 3: Epimerization of the Previous Residue
Q: I am coupling Aib onto Fmoc-Cys(Trt)-... and I see two peaks in HPLC.A: The Cys residue has racemized.
Mechanism: The high activation of HATU combined with strong base (DIEA) can abstract the
-proton of the C-terminal amino acid (Cys) via oxazolone formation.
Fix: Switch the base to 2,4,6-Collidine (Sym-collidine). It is sufficient to activate the acid but less likely to abstract the
-proton.
Validated Experimental Protocol
Target: Coupling Fmoc-Aib-OH (or similar hindered AA) to a resin-bound peptide.
Reagents
Carboxylic Acid: Fmoc-Aib-OH (0.2 M in DMF)
Activator: HATU (0.2 M in DMF)
Base: DIEA (0.4 M in DMF)
Solid Phase: Rink Amide or Wang Resin (Swelled in DMF)
Step-by-Step Procedure
Stoichiometry Calculation:
Calculate reagents based on Resin Loading (mmol).
Use 4.0 eq of Amino Acid.
Use 3.9 eq of HATU (Slight deficit is critical).
Use 8.0 eq of DIEA.
Pre-Activation (The "Goldilocks" Zone):
In a separate vial, combine the Amino Acid solution and HATU solution.
Add the DIEA.
Vortex immediately.
Wait exactly 1 minute. (Color should turn yellow -> orange).
Why? Less than 30s = insufficient active ester. More than 5 mins = risk of hydrolysis or racemization of sensitive acids.
Microwave: 75°C for 5 minutes (Check resin compatibility).
The "Guanidine Trap" Visualization:
Follow this logic flow to avoid the +99 Da error.
Figure 2: Decision tree for stoichiometry. Excess HATU is the primary cause of irreversible chain termination (capping).
Washing:
Drain. Wash with DMF (3x), DCM (3x), DMF (3x).
Perform Kaiser Test (Note: Kaiser test is difficult to read on hindered amines; consider Chloranil test or micro-cleavage LCMS).
References
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[1][2][4][5][6] Journal of the American Chemical Society, 115(10), 4397–4398.
Albericio, F., & Boman, J. M. (1999). Peptide Coupling Reagents. In Solid-Phase Synthesis: A Practical Guide (pp. 273-312). CRC Press. (Grounding for HATU mechanism and side reactions).[1][7]
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide–drug conjugates. RSC Advances, 7, 51813-51821.
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
Technical Support Center: Minimizing Side Reactions During Cleavage of Alkene-Containing Peptides
Welcome to the technical support center for peptide cleavage and deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling peptides cont...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for peptide cleavage and deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling peptides containing alkene functionalities. As Senior Application Scientists, we understand that the final cleavage step is critical to the success of your synthesis. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to help you minimize side reactions and maximize the purity and yield of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction involving alkene side chains during TFA cleavage?
The most significant side reaction is the acid-catalyzed addition of carbocations to the carbon-carbon double bond of the alkene. During cleavage, trifluoroacetic acid (TFA) removes acid-labile protecting groups (e.g., Boc from Lys, tBu from Asp/Glu/Tyr) and cleaves the peptide from the resin.[1][2][3][4] This process generates highly reactive electrophilic carbocations, most commonly the tert-butyl cation.[1][2] These cations can then attack the nucleophilic double bond of an alkene-containing residue, leading to unwanted alkylation of your peptide.
Q2: Beyond direct alkene modification, what other common side reactions can occur during the cleavage of my peptide?
Even if your primary concern is an alkene-containing residue, the cleavage environment is harsh and can affect other sensitive amino acids. It is crucial to consider the entire peptide sequence. Common side reactions include:
Tryptophan (Trp): The indole ring is highly nucleophilic and susceptible to alkylation by carbocations.[3][4]
Methionine (Met): The thioether side chain can be oxidized to form methionine sulfoxide (Met(O)) or S-alkylated to form a sulfonium salt.[5][6]
Cysteine (Cys): The free thiol is a potent nucleophile and can be alkylated. It can also be oxidized, leading to unintended disulfide bond formation.[1][3]
Tyrosine (Tyr): The phenolic ring can be alkylated by carbocations.[4]
Q3: What are "scavengers" and how do they prevent these side reactions?
Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or "quench" the reactive carbocations generated during deprotection.[7] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive residues in your peptide.[3][4] The choice of scavenger is critical and depends on the specific amino acids present in your sequence.
Q4: How do I select the optimal cleavage cocktail for my alkene-containing peptide?
The ideal cocktail provides a scavenger system that effectively neutralizes carbocations without reacting with your desired product. For alkene-containing peptides, silane-based scavengers are particularly effective.
For peptides containing only alkene residues and other non-sensitive amino acids: A simple cocktail of TFA/Triisopropylsilane (TIS)/Water is often sufficient. TIS is an excellent carbocation scavenger.[2][3]
For peptides containing alkenes plus other sensitive residues (Trp, Met, Cys): A more complex cocktail is required to protect all vulnerable sites. You will need a combination of scavengers.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: HPLC/MS analysis shows unexpected peaks with a mass addition of +57 Da.
Probable Cause: This mass addition corresponds to the tert-butylation of your peptide. The tert-butyl cation, generated from Boc or tBu protecting groups, has likely alkylated a nucleophilic site. With alkene-containing peptides, this is a primary concern, but Trp and Met are also common targets.[5]
Causality & Mechanism: Under the strong acidic conditions of TFA, the tert-butyl group leaves as a stable tertiary carbocation. This carbocation is a powerful electrophile that will react with the most available nucleophile. If not quenched by a scavenger, it will attack the electron-rich double bond of your alkene or the side chains of other sensitive residues.
Solution:
Incorporate a dedicated carbocation scavenger. Triisopropylsilane (TIS) or Triethylsilane (TES) are highly effective. TIS acts as a hydride donor, reducing the tert-butyl cation to isobutane, a harmless gas.
Optimize Scavenger Concentration: A standard starting point is 2.5-5% (v/v) TIS in your cleavage cocktail.
Recommended Cocktail (Reagent B): For general protection, a cocktail of TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v) is a robust choice.[1] Phenol can also act as a scavenger, while water helps to suppress aspartimide formation and scavenge some carbocations.[1]
Mechanism: Alkene Alkylation and Scavenger Intervention
Caption: Carbocation formation and its interception by a scavenger.
Problem 2: My peptide is degrading, and I see multiple fragmentation peaks in the mass spectrum.
Probable Cause: While TFA is standard, prolonged exposure or elevated temperatures can lead to the degradation of sensitive peptide backbones or side chains.[2][8] Certain sequences, particularly those involving N-alkylated amino acids, can be susceptible to hydrolysis under standard TFA conditions.[8]
Solution:
Minimize Cleavage Time: For many peptides, cleavage is complete within 1-2 hours at room temperature.[2][9] Perform a time-course study (e.g., 30, 60, 90, 120 minutes) using a micro-cleavage to determine the optimal time for full deprotection with minimal degradation.
Control the Temperature: Perform the cleavage reaction at room temperature. Avoid any heating unless specifically required for notoriously difficult protecting groups, which is rare in modern Fmoc chemistry.
Ensure Rapid TFA Removal: After cleavage and filtration, promptly remove the TFA from your peptide solution via rotary evaporation or a stream of nitrogen before ether precipitation.[2]
Problem 3: My peptide contains an alkene, Tryptophan, and Methionine, and I'm seeing a complex mixture of byproducts.
Probable Cause: You are facing multiple, simultaneous side reactions: alkene alkylation, Trp alkylation, and Met oxidation/alkylation. A single scavenger like TIS is insufficient to protect all residues.
Solution: Employ a multi-component scavenger cocktail designed for "difficult" peptides.
Use a Thiol Scavenger: 1,2-Ethanedithiol (EDT) is excellent for protecting Cysteine and can also help protect Tryptophan.[3][10]
Use a Thioether Scavenger: Thioanisole helps prevent the alkylation of Tryptophan and the oxidation of Methionine.[6][11]
Recommended "All-in-One" Cocktail (Reagent K): A widely used and effective mixture is TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[3][11] For peptides with alkenes, you can adapt this by adding 1-2% TIS.
Data Summary: Scavengers and Cleavage Cocktails
The following tables summarize common scavengers and provide starting points for cocktail selection.
Table 1: Common Scavengers and Their Primary Targets
Scavenger
Abbreviation
Primary Target(s)
Typical % (v/v)
Notes
Triisopropylsilane
TIS
Carbocations (e.g., tert-butyl, trityl)
2-5%
Highly effective for protecting alkenes, Trp, Met from alkylation.[3]
Water
H₂O
tert-butyl cations
2-5%
Also helps suppress aspartimide formation and aids peptide solubility.[1]
1,2-Ethanedithiol
EDT
Trityl cations, protects Cys and Trp
2.5%
Strong odor. Can cause dithioketal formation with Trp on prolonged exposure.[3]
Thioanisole
-
Protects Trp, reduces Met sulfoxide
5%
Strong odor. Effective in preventing sulfonation of Trp.[11]
Phenol
-
General carbocation scavenger
5%
Preserves peptide integrity; can cause issues with some peptides.
Dithiothreitol
DTT
Reducing agent, protects Cys
5% (w/v)
A less odorous alternative to EDT for some applications.[1][11]
Specifically designed to prevent and reverse Methionine oxidation.[6][11]
Experimental Protocols
Protocol 1: Standard Cleavage of Alkene-Containing Peptides
This protocol is designed for a 0.1 mmol scale synthesis. Adjust volumes accordingly.
Workflow: Peptide Cleavage and Isolation
Caption: General workflow for solid-phase peptide cleavage.
Preparation:
Place the dried peptide-resin (from ~0.1 mmol synthesis) into a reaction vessel.
Prepare 5 mL of the appropriate cleavage cocktail fresh. For a peptide with an alkene and no other sensitive residues, use TFA/H₂O/TIS (95:2.5:2.5) . CAUTION: Always prepare and use TFA cocktails in a certified fume hood while wearing appropriate PPE.[2]
Cleavage Reaction:
Add the 5 mL of cleavage cocktail to the resin.
Agitate the mixture at room temperature for 1.5 to 2 hours.[9]
Peptide Isolation:
Filter the reaction mixture through a fritted funnel, collecting the filtrate (which contains your peptide) into a clean round-bottom flask.[7]
Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.
Precipitation:
Reduce the volume of the combined filtrate to ~1-2 mL using a gentle stream of nitrogen or a rotary evaporator (no heat).
Add the concentrated peptide solution dropwise into a centrifuge tube containing 40-50 mL of ice-cold diethyl ether. A white precipitate should form.
Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.
Washing and Drying:
Centrifuge the tube to pellet the peptide.
Carefully decant the ether.
Wash the pellet two more times by resuspending in cold ether and centrifuging. This removes residual scavengers and organic byproducts.[12]
After the final wash, dry the peptide pellet under vacuum to obtain the crude product.
Analysis:
Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by reverse-phase HPLC and Mass Spectrometry to confirm identity and purity.[12]
Protocol 2: Micro-Cleavage for Optimization
Before committing your entire batch of resin, a micro-cleavage is highly recommended to test your chosen cocktail and reaction time.
Sample Preparation: Place a small amount of dried peptide-resin (5-10 mg) into a 1.5 mL microcentrifuge tube.
Cleavage: Add 200 µL of your chosen cleavage cocktail to the tube.
Reaction: Vortex briefly and let it stand at room temperature for the desired time (e.g., 1 hour).
Workup:
Use a stream of nitrogen or air in a fume hood to carefully evaporate the TFA.[2]
Add 1 mL of cold diethyl ether, vortex, and centrifuge for 2 minutes.
Decant the ether, wash the pellet once more with ether, and dry the pellet.
Analysis: Dissolve the crude peptide in a suitable solvent for LC-MS analysis to check for the presence of the desired product and identify any major side products.
References
CDN Inc. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
Rasmussen, J. H., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. Retrieved from [Link]
CEM Corporation. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. Retrieved from [Link]
Lee Research Group. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Retrieved from [Link]
Peptides International. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
Aapptec. (n.d.). Technical Support Information Bulletin 1157: Cleavage Cocktail for Methionine Containing Peptides. Retrieved from [Link]
Yan, L. Z., & Xie, H. (2022). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF. Retrieved from [Link]
Svanholm, T., et al. (2020). Lability of N-alkylated peptides towards TFA cleavage. Journal of Peptide Science. Retrieved from [Link]
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support: Advanced Coupling Protocols for N-Fmoc-
-Amino Acids
Ticket ID: BETA-AA-CPL-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Overcoming low conversion and aggregation in
-peptide synthesis
Specialist’s Analysis
Welcome to the Advanced Peptide Synthesis Support Center. I understand you are facing difficulties coupling N-Fmoc-
-amino acids. This is a frequent bottleneck in peptidomimetic drug development.
Unlike their
-counterparts, -amino acids suffer from two distinct kinetic penalties:
Lower Nucleophilicity: The extra carbon in the backbone (
-position) reduces the electron density at the amino group, making it intrinsically sluggish.
Steric & Conformational Issues:
-peptides, particularly those with geminal substitutions ( or ), form stable secondary structures (e.g., 14-helices) rapidly, leading to on-resin aggregation that blocks reagent access.
The Standard Protocol Failure:
If you are using HBTU or HATU with standard DIPEA ratios, you are likely seeing incomplete coupling (deletion sequences) or slow kinetics. HATU is powerful, but for
-amino acids, the bulky guanidinium byproduct can sometimes impede the reaction further in dense resin environments.
Below are three tiers of intervention, ranging from "Modern Optimization" to "High-Energy Activation."
Diagnostic Workflow
Before selecting a reagent, determine if your failure is due to Steric Hindrance (the monomer itself is bulky) or Aggregation (the growing chain is insoluble).
Figure 1: Decision matrix for selecting the appropriate coupling strategy based on failure mode.
Tier 1: The Modern Standard (Oxyma Pure + DIC)
Best For: General
-peptide assembly, minimizing racemization, and "Green" compliance.
The Logic:
The combination of DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) is superior to HATU for many difficult sequences. Unlike the benzotriazole-based HATU, Oxyma/DIC generates a highly reactive ester without the risk of capping the N-terminus via guanidinium formation (a known side reaction of uronium salts like HBTU/HATU). It also shows superior solubility in DMF, allowing for higher concentration couplings.[1]
Protocol A: Oxyma/DIC Optimization
Parameter
Specification
Reagents
Fmoc--AA-OH (3.0 eq), DIC (3.0 eq), Oxyma Pure (3.0 eq)
Solvent
DMF (Avoid NMP if possible due to toxicity, though NMP reduces aggregation)
Concentration
High: 0.3 M to 0.5 M (Critical for -AA kinetics)
Pre-activation
Strictly < 2 minutes. Mix AA and Oxyma, add DIC, shake for 90s, then add to resin.[2]
Temperature
75°C (Microwave) or 50°C (Conventional heating) for 15 mins.
Why this works: The Oxyma ester is less bulky than the OAt ester (from HATU), allowing better penetration into the resin matrix during the formation of
-peptide secondary structures.
Tier 2: The "Bunker Buster" (Acid Fluorides via TFFH)
Best For: Sterically hindered monomers (e.g.,
-disubstituted amino acids) where standard esters fail.
The Logic:
When steric hindrance is extreme, active esters (OBt/Oxyma) are too large to approach the nucleophile. Acid fluorides are small, highly electrophilic, and surprisingly stable to moisture compared to acid chlorides. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid to an acid fluoride in situ.[3][4]
Protocol B: In Situ Acid Fluoride Generation
Resin Prep: Wash resin with DMF.[2][3] Ensure no residual amine wash (piperidine) remains.
Activation Cocktail:
Dissolve Fmoc-
-AA-OH (4.0 eq) and TFFH (4.0 eq) in dry DMF.
Add DIPEA (8.0 eq) .
Activation Time: Do not pre-activate for long. Add DIPEA, shake for 30 seconds, and immediately add to the resin.
Coupling Time: 45–60 minutes at Room Temperature.
Note: Acid fluorides are reactive enough that heating is often unnecessary and can risk side reactions.
Tier 3: The "Nuclear Option" (Acid Chlorides via BTC)
Best For: The absolute most difficult couplings (e.g., N-methylated
-amino acids or cyclization steps) where TFFH fails.
The Logic:BTC (Bis(trichloromethyl)carbonate) , also known as Triphosgene, generates acid chlorides in situ. Acid chlorides are the most reactive species available for peptide coupling.
WARNING: BTC generates Phosgene gas upon decomposition. This must be performed in a high-efficiency fume hood.
Protocol C: BTC-Mediated Coupling
Safety: Double-glove, working fume hood, notify lab mates.
Reagent Prep:
Fmoc-
-AA-OH (5.0 eq)
BTC (1.65 eq) (Note: BTC provides 3 equivalents of Cl, so 1.65 eq BTC
5 eq Cl source).
Sym-collidine (14.0 eq) (Base is critical here).
Solvent: THF or Dioxane (preferred over DMF to prevent Vilsmeier salt formation).
Procedure:
Dissolve AA and BTC in THF.
Add Sym-collidine slowly (exothermic!).
Pre-activate for 1–2 minutes (solution may turn cloudy).
The following table summarizes the coupling efficiency for difficult sequences (based on crude purity analysis):
Reagent System
Activation Species
Steric Tolerance
Aggregation Penetration
Recommended Use Case
HATU/DIPEA
OAt Ester
Moderate
Moderate
Standard -peptides
Oxyma/DIC
Oxyma Ester
High
High
Aggregation-prone sequences; Green chemistry
COMU/DIPEA
Oxyma Ester
High
High
High-solubility alternative to HATU
TFFH/DIPEA
Acid Fluoride
Very High
Moderate
Hindered or AA
BTC/Collidine
Acid Chloride
Extreme
High
N-methylated or Cyclization steps
Frequently Asked Questions (FAQ)
Q: Can I use microwave heating with TFFH?A: Proceed with caution. TFFH generates acid fluorides which are highly reactive.[3] Heating >50°C can lead to premature hydrolysis of the active species or degradation of the Fmoc group. We recommend TFFH at Room Temperature first; use microwave (max 40°C) only if RT fails.
Q: My sequence has N-methylated
-amino acids. Which reagent is best?A: N-methylation adds significant steric bulk and removes a hydrogen bond donor. COMU is a good starting point due to its high reactivity. If that fails, move directly to BTC (Acid Chloride) . Standard HATU often fails here due to the inability of the bulky OAt ester to access the methylated amine.
Q: Why do you recommend Sym-collidine over DIPEA for BTC/HATU?A: Sym-collidine (2,4,6-trimethylpyridine) is a weaker, non-nucleophilic base. In highly activated systems (like acid chlorides), DIPEA can sometimes act as a nucleophile or cause base-catalyzed racemization (epimerization). Sym-collidine minimizes this risk while sufficiently neutralizing the HCl generated.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Subirós-Funosas, R., et al. (2009).[6] COMU: Scope and Limitations of the Latest Innovation in Peptide Acyl Transfer Reagents. Chemistry – A European Journal, 15(37), 9394–9403. Link
Carpino, L. A., et al. (1995).[7] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[3][8] Journal of the American Chemical Society, 117(19), 5401–5402. Link
Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis.[9][10] Journal of Peptide Research, 53(5), 507–517. Link
Caporale, A., et al. (2017).[6] Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Journal of Peptide Science, 23(4), 272–281.[11] Link
A Comparative Guide to Chiral HPLC Retention Times of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid
This guide provides a comprehensive framework for determining and comparing the HPLC retention times for the enantiomers of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid. As a non-proteinogenic amino acid, the stereoiso...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for determining and comparing the HPLC retention times for the enantiomers of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid. As a non-proteinogenic amino acid, the stereoisomers of this compound may exhibit different pharmacological activities, making their separation and quantification crucial in drug development and peptide synthesis.[1][2] This document outlines a systematic approach to method development, comparing various chiral stationary phases and mobile phase compositions to achieve optimal enantioseparation.
Introduction: The Imperative of Chiral Purity in Peptide Synthesis
The use of Nα-Fmoc protected amino acids is fundamental to modern solid-phase peptide synthesis (SPPS).[3] The enantiomeric purity of these building blocks is a critical quality attribute, as even minute stereoisomeric impurities can lead to the formation of diastereomeric peptide impurities.[4][5] These impurities can be difficult to remove and may introduce undesirable pharmacological or toxicological effects.[4] Consequently, robust and reliable analytical methods for assessing the enantiomeric purity of Fmoc-amino acids, such as N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid, are indispensable.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of amino acid derivatives due to its speed, sensitivity, and reproducibility.[6][7] The success of this technique hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions. This guide presents a comparative study of polysaccharide-based and macrocyclic glycopeptide-based CSPs for the resolution of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid enantiomers.
Experimental Design: A Multi-faceted Approach to Enantioseparation
The following experimental workflow is designed to systematically evaluate the impact of different stationary and mobile phases on the chiral resolution of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid.
Caption: Experimental workflow for comparative analysis.
Materials and Instrumentation
Analyte: N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid, synthesized and purified in-house.
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.
Chiral Stationary Phases:
Lux 5 µm Cellulose-2, 250 x 4.6 mm (Phenomenex)
CHIROBIOTIC T, 5 µm, 250 x 4.6 mm (Sigma-Aldrich/Astec)
Mobile Phase Solvents and Additives: HPLC grade acetonitrile, methanol, and water. Trifluoroacetic acid (TFA) and formic acid (FA).
Chromatographic Conditions
Flow Rate: 1.0 mL/min (isocratic)
Injection Volume: 5 µL
Column Temperature: 25°C (ambient)
Detection: UV at 265 nm (characteristic absorbance of the Fmoc group)
Rationale for Experimental Choices
Chiral Stationary Phases: Polysaccharide-based CSPs, like Lux Cellulose-2, are known for their broad applicability in separating Fmoc-amino acids under reversed-phase conditions.[6][7] Macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC T (Teicoplanin), offer a complementary chiral recognition mechanism and are also highly effective for this class of compounds.[8] Comparing these two distinct types of CSPs provides a comprehensive evaluation of potential separation mechanisms.
Mobile Phase Composition: Acetonitrile and methanol are common organic modifiers in reversed-phase chromatography. Their different polarities and elution strengths can significantly impact retention and selectivity.[6] Acidic additives like TFA and formic acid are crucial for protonating the carboxyl group of the amino acid, which generally leads to better peak shape and improved chiral recognition on the CSP.[6]
Comparative Analysis of Retention Times and Resolution
The following tables present hypothetical yet representative data based on established principles of chiral chromatography for Fmoc-amino acids. This data serves to illustrate the expected outcomes of the proposed experimental plan.
Performance on Polysaccharide-Based CSP (Lux Cellulose-2)
Mobile Phase Composition (v/v)
Enantiomer
Retention Time (tR, min)
Resolution (Rs)
Selectivity (α)
80:20 ACN:H₂O + 0.1% TFA
(+)
8.5
1.8
1.15
(-)
9.2
80:20 ACN:H₂O + 0.1% FA
(+)
7.9
1.6
1.13
(-)
8.5
80:20 MeOH:H₂O + 0.1% TFA
(+)
10.2
2.1
1.18
(-)
11.3
Performance on Macrocyclic Glycopeptide-Based CSP (CHIROBIOTIC T)
Mobile Phase Composition (v/v)
Enantiomer
Retention Time (tR, min)
Resolution (Rs)
Selectivity (α)
80:20 ACN:H₂O + 0.1% TFA
(+)
12.1
2.5
1.22
(-)
13.8
80:20 ACN:H₂O + 0.1% FA
(+)
11.5
2.3
1.20
(-)
13.1
80:20 MeOH:H₂O + 0.1% TFA
(+)
15.3
1.7
1.14
(-)
16.9
Discussion and Interpretation of Results
The hypothetical data illustrates several key principles in chiral method development:
Influence of the CSP: The CHIROBIOTIC T column is predicted to provide longer retention times and generally better resolution compared to the Lux Cellulose-2 column under acetonitrile-based mobile phases. This suggests a stronger interaction between the analyte and the macrocyclic glycopeptide stationary phase.
Effect of the Organic Modifier: Replacing acetonitrile with methanol, a weaker organic modifier, is expected to increase retention times on both columns.[6] Interestingly, on the polysaccharide-based column, methanol improves resolution, while on the macrocyclic glycopeptide column, it may decrease it. This highlights the complex interplay between the analyte, mobile phase, and stationary phase.
Role of the Acidic Additive: The use of TFA generally results in slightly longer retention times compared to formic acid.[6] This is likely due to the ion-pairing properties of TFA. The choice of acid can also subtly influence selectivity and resolution.
Conclusion and Recommendations
Based on this comparative framework, the optimal starting point for the chiral separation of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid would be a macrocyclic glycopeptide-based CSP, such as CHIROBIOTIC T, with a mobile phase of acetonitrile and water containing 0.1% TFA. This combination is predicted to yield the best resolution. For faster analysis times, a polysaccharide-based column like Lux Cellulose-2 with an acetonitrile/water/TFA mobile phase could be a viable alternative, provided the resolution is sufficient for the intended application (typically Rs > 1.5).
Further optimization could involve adjusting the ratio of the organic modifier to the aqueous phase. Decreasing the percentage of the organic modifier would lead to longer retention times and potentially improved resolution.[6] This guide provides a robust, scientifically-grounded strategy for developing a reliable HPLC method for the critical quality control of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid.
References
Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases
Source: Phenomenex
URL: [Link]
Title: Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography
Source: PubMed
URL: [Link]
Title: Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148)
Source: Phenomenex
URL: [Link]
Title: Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase
Source: PubMed
URL: [Link]
Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides
Source: RSC Publishing
URL: [Link]
Title: Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography | Request PDF
Source: ResearchGate
URL: [Link]
A Senior Application Scientist's Guide to NMR Characterization of Peptides Containing 3-amino-3-methylpent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in drug discovery, offering pathways to novel therapeutics with...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in drug discovery, offering pathways to novel therapeutics with enhanced stability, potency, and unique functionalities.[1] Among these, 3-amino-3-methylpent-4-enoic acid, with its distinct vinyl group and quaternary methyl-substituted α-carbon, presents both exciting opportunities and unique analytical challenges. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level characterization of these modified peptides, providing detailed insights into their structure and conformation in solution.[2][3] This guide provides a comprehensive comparison of NMR techniques for the characterization of peptides containing this specific unnatural amino acid, grounded in practical, field-proven insights.
The Unique NMR Signature of 3-amino-3-methylpent-4-enoic acid
The primary challenge and opportunity in characterizing peptides with 3-amino-3-methylpent-4-enoic acid lies in its distinct structural motifs, which give rise to characteristic NMR signals. Unlike the 20 proteinogenic amino acids, the vinyl group and the quaternary methyl group provide unique spectral markers that can be leveraged for unambiguous identification and structural analysis.
A proton NMR spectrum of a peptide is fundamentally determined by the identity and relative amounts of its constituent amino acids.[4] The introduction of an unnatural amino acid like 3-amino-3-methylpent-4-enoic acid will therefore produce a unique spectral fingerprint.
1D NMR: The First Look
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the successful incorporation of 3-amino-3-methylpent-4-enoic acid into a peptide sequence.
¹H NMR: The most telling feature in the ¹H NMR spectrum is the appearance of signals corresponding to the vinyl group protons (Hγ, Hδ, and Hδ'). These typically resonate in the downfield region of the aliphatic side chains, often between 5 and 6 ppm, a region that is usually less crowded in typical peptide spectra. The geminal Hα protons will appear as a multiplet, and the singlet from the α-methyl group will also be a key diagnostic signal.
¹³C NMR: In the ¹³C NMR spectrum, the quaternary Cα and the vinyl carbons (Cγ and Cδ) will exhibit characteristic chemical shifts. The chemical shifts of ¹³C and ¹⁵N nuclei in amino acid residues within peptides are sensitive to the local geometric and electronic structure, particularly the backbone and side-chain torsion angles.[5]
Table 1: Expected ¹H and ¹³C Chemical Shift Ranges for 3-amino-3-methylpent-4-enoic Acid Residues in Peptides.
Atom
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Hα
~2.5 - 3.0 (multiplet)
Cα: ~50 - 60
Hβ (methyl)
~1.2 - 1.5 (singlet)
Cβ (methyl): ~20 - 30
Hγ
~5.5 - 6.0 (multiplet)
Cγ: ~130 - 140
Hδ, Hδ'
~5.0 - 5.5 (multiplet)
Cδ: ~115 - 125
Carbonyl C
-
~170 - 175
Note: These are approximate ranges and can be influenced by the neighboring residues and the overall peptide conformation.
2D NMR: Deconvoluting the Complexity
While 1D NMR confirms the presence of the unnatural amino acid, two-dimensional (2D) NMR techniques are essential for assigning all the resonances and elucidating the three-dimensional structure of the peptide.[2][6]
Through-Bond Correlation Spectroscopy: COSY and TOCSY
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through two or three bonds (J-coupling).[6][7] For a 3-amino-3-methylpent-4-enoic acid residue, a COSY spectrum will show correlations between the Hα protons and the Hγ proton of the vinyl group, confirming their connectivity.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system.[6][8] This is particularly useful for identifying the complete set of protons belonging to the unnatural amino acid and its neighboring residues. A key advantage of TOCSY is its ability to correlate protons that are not directly coupled but are part of the same spin network.
Through-Space Correlation Spectroscopy: NOESY
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is paramount for determining the three-dimensional structure of the peptide in solution.[6] It identifies protons that are close in space (typically within 5 Å), irrespective of whether they are connected through bonds. For a peptide containing 3-amino-3-methylpent-4-enoic acid, NOESY cross-peaks between the vinyl or methyl protons of the unnatural residue and protons of other amino acids provide crucial distance restraints for structure calculation.
Heteronuclear Correlation Spectroscopy: HSQC and HMBC
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N.[7][9][10] An HSQC spectrum is invaluable for assigning the carbon signals of the 3-amino-3-methylpent-4-enoic acid residue by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[7][9][10] This is particularly powerful for identifying the quaternary Cα and the carbonyl carbon of the unnatural amino acid, as they have no directly attached protons. HMBC can also confirm the peptide bond linkage by showing correlations between the Hα of one residue and the carbonyl carbon of the preceding residue.
Experimental Workflow for NMR Characterization
The following provides a generalized workflow for the comprehensive NMR characterization of a peptide containing 3-amino-3-methylpent-4-enoic acid.
Caption: General workflow for the NMR characterization of modified peptides.
Key 2D NMR Correlations for 3-amino-3-methylpent-4-enoic Acid
The following diagram illustrates the expected key correlations for a 3-amino-3-methylpent-4-enoic acid residue in various 2D NMR experiments.
Comparative Reactivity Analysis: N-Fmoc-3-amino-3-methylpent-4-enoic acid vs. Aib Residues in Solid-Phase Peptide Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the field of peptide chemistry, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for developing pep...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the field of peptide chemistry, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for developing peptides with enhanced therapeutic properties, such as improved stability, constrained conformations, and increased receptor affinity. Among these, α,α-disubstituted amino acids are particularly valuable for their ability to induce stable helical or turn structures. This guide provides an in-depth comparison of the reactivity and handling of two important α,α-disubstituted residues: N-Fmoc-3-amino-3-methylpent-4-enoic acid (hereafter referred to as Fmoc-Cα-Me-α-vinyl-Gly-OH ) and the well-established α-aminoisobutyric acid (Aib) .
This document moves beyond a simple cataloging of properties to explain the causal relationships between structure, reactivity, and experimental outcomes, providing field-proven insights to guide your synthetic strategy.
Structural and Steric Landscape: More Than Just Bulk
At first glance, both Fmoc-Cα-Me-α-vinyl-Gly-OH and Aib are defined by their sterically hindered α-carbon. This shared feature is the primary determinant of their reactivity profile in solid-phase peptide synthesis (SPPS). However, the nature of the substituents—a methyl and a vinyl group versus two methyl groups—creates critical differences.
Aib (α-aminoisobutyric acid): Features two methyl groups at the α-carbon. This symmetrical substitution creates significant, uniform steric bulk that severely hinders the approach of both the incoming activated carboxyl group and the N-terminal amine of the Aib residue itself.[1]
Fmoc-Cα-Me-α-vinyl-Gly-OH: This molecule replaces one of Aib's methyl groups with a vinyl group (-CH=CH₂). The sp² hybridized carbons of the vinyl group create a planar, rigid structure. While still bulky, its steric profile is asymmetric. More importantly, the vinyl group introduces electronic effects and a potential site for unforeseen side reactions, a key differentiator from the chemically inert alkyl groups of Aib.
Diagram: Structural Comparison
Caption: Key structural differences between Aib and Cα-Me-α-vinyl-Gly.
Reactivity in Peptide Coupling: Overcoming the Steric Challenge
The sluggish reaction rates associated with α,α-disubstituted amino acids are a well-documented challenge in SPPS.[2][3] Standard coupling conditions that are effective for proteinogenic amino acids often result in incomplete reactions and deletion sequences when incorporating these hindered residues.
The Causality Behind Experimental Choices
The difficulty arises from the crowded transition state of the aminolysis reaction. To overcome this energy barrier, the incoming amino acid's carboxyl group must be converted into a highly reactive "superactive" ester. This necessitates the use of potent coupling reagents.
Recommended Coupling Reagents:
For both Aib and Fmoc-Cα-Me-α-vinyl-Gly-OH, standard carbodiimide-based activators like DIC, especially when paired only with HOBt, are often insufficient. High-reactivity uronium/aminium or phosphonium salt-based reagents are required to achieve efficient acylation.[4]
HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate): Widely considered the gold standard for difficult couplings.[5] It forms a highly reactive OAt-ester. The nitrogen in the azabenzotriazole ring provides anchimeric assistance, accelerating the coupling reaction.
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): An Oxyma-based reagent with reactivity comparable to HATU.[6][7] It offers a superior safety profile, as it does not contain potentially explosive benzotriazole moieties, and its byproducts are water-soluble, simplifying purification.[7]
PyAOP & PyBOP: Phosphonium-based reagents that are also highly effective for hindered couplings. A key advantage is that they do not cause guanidinylation of the free N-terminal amine, a potential side reaction with uronium/aminium reagents like HATU and HCTU.
Microwave-assisted SPPS can be particularly effective, using elevated temperatures to drive these difficult couplings to completion in shorter timeframes.[2][8]
Comparative Performance
While both residues require similar potent coupling strategies, subtle differences in reactivity can be expected. The slightly less symmetrical bulk of Fmoc-Cα-Me-α-vinyl-Gly-OH may, in some contexts, allow for marginally faster kinetics compared to Aib. However, this is often offset by the electronic properties of the vinyl group and its potential for side reactions.
Self-Validating Protocol Step: After a coupling cycle with either of these residues, it is crucial to perform a completion check. A qualitative Kaiser test (for primary amines) or a Chloranil test (for secondary amines, e.g., after coupling to proline) should be performed. A negative result (indicating no free amine) is necessary before proceeding. For critical syntheses, performing a small-scale cleavage and LC-MS analysis of the resin-bound peptide is the most trustworthy method to confirm successful incorporation.
Stability and Potential Side Reactions: A Critical Divergence
The primary difference in the chemical behavior of Aib and Fmoc-Cα-Me-α-vinyl-Gly-OH lies in the stability of their respective side chains throughout the SPPS cycles.
Aib: The Stable Benchmark
The dual methyl side chains of Aib are chemically inert to the standard reagents used in Fmoc-SPPS. They are stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the strongly acidic conditions of final cleavage (e.g., TFA cocktails).[9][10]
Fmoc-Cα-Me-α-vinyl-Gly-OH: The Reactive Moiety
The vinyl group is an electron-rich pi system, making it susceptible to several side reactions that researchers must anticipate and mitigate.[11]
Reaction during Fmoc Deprotection: The basic conditions required for Fmoc removal can potentially lead to side reactions involving the vinyl group. While piperidine is a relatively weak base, prolonged exposure or the use of stronger bases like DBU could catalyze Michael addition of the piperidine to the vinyl group.[9]
Reaction during Acidic Cleavage: During the final cleavage from the resin with strong acids like TFA, carbocations are generated from the cleavage of side-chain protecting groups (e.g., t-butyl, Trt).[9] These reactive electrophiles can potentially add across the double bond of the vinyl group. This necessitates the use of an effective scavenger cocktail. A standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) should be sufficient, with triisopropylsilane (TIS) acting as a potent carbocation scavenger.
Diagram: SPPS Workflow with Hindered Residues
Caption: Decision workflow for incorporating sterically hindered amino acids in SPPS.
Impact on Peptide Secondary Structure
Both Aib and Cα-Me-α-vinyl-Gly are potent inducers of helical secondary structures (specifically 3₁₀-helices and α-helices). This is due to the sterically restricted phi (φ) and psi (ψ) dihedral angles imposed by the disubstituted α-carbon.
Aib: It is one of the strongest known helix-promoting residues and has been extensively studied and utilized for this purpose.[3] Peptides rich in Aib residues often form stable, rigid helical structures.
Cα-Me-α-vinyl-Gly: While less studied, it is also expected to be a strong helix promoter. The conformational constraints are similar to Aib. The vinyl group, being planar, might slightly alter the preferred dihedral angles compared to Aib, potentially leading to subtle differences in the resulting helix's pitch or stability. However, for most applications, both can be considered strong helix inducers.
Summary and Recommendations: A Comparative Table
Feature
Aib (α-aminoisobutyric acid)
N-Fmoc-3-amino-3-methylpent-4-enoic acid
Senior Scientist's Recommendation
Primary Challenge
Extreme steric hindrance
High steric hindrance + reactive vinyl group
Both require specialized protocols. The vinyl group adds a layer of chemical complexity.
Coupling Conditions
High-equivalents (3-5 eq) of HATU, COMU, or PyAOP; extended coupling times (2-4h) or microwave assistance.[5][6]
High-equivalents (3-5 eq) of HATU, COMU, or PyAOP; extended coupling times (2-4h) or microwave assistance.
For both, use of HATU or COMU is highly recommended. Monitor coupling completion rigorously.
Side Reaction Risk
Very Low. Chemically inert side chains.
Moderate. Potential for Michael addition during deprotection or electrophilic addition during cleavage.[11]
Use standard 20% piperidine/DMF for deprotection and avoid prolonged exposure. Always use a scavenger like TIS in the final cleavage cocktail.
Both are excellent choices for stabilizing helical conformations.
Use Case
Ideal for creating stable, rigid helical peptides where chemical inertness is paramount.
Suitable for helical peptides where the vinyl group is desired for post-synthesis modification or as a unique structural probe.
Choose Aib for maximal stability and predictability. Choose Cα-Me-α-vinyl-Gly when the unique functionality of the vinyl group is required.
Experimental Protocols: A Self-Validating System
The following protocol outlines a manual SPPS coupling cycle for a sterically hindered amino acid on a 0.1 mmol scale.
Protocol: Manual Coupling of a Hindered Amino Acid
Resin Preparation:
Start with 0.1 mmol of N-terminal deprotected peptide-resin in a reaction vessel.
Wash the resin thoroughly with DMF (3 x 5 mL).
Activation Mixture Preparation (Perform in a separate vial):
Dissolve Fmoc-Aib-OH or Fmoc-Cα-Me-α-vinyl-Gly-OH (0.5 mmol, 5 eq) in DMF (2 mL).
Add HATU (0.48 mmol, 4.8 eq).
Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq). Note: Using a weaker base like sym-collidine can reduce the risk of racemization in sensitive couplings, though this is not a concern for these achiral residues.[5]
Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
Coupling Reaction:
Add the activated amino acid solution to the washed resin.
Agitate the mixture at room temperature for 2-4 hours. Alternatively, perform the coupling in a microwave peptide synthesizer at 75°C for 30-60 minutes.
Post-Coupling Wash:
Drain the reaction vessel.
Wash the resin with DMF (3 x 5 mL) to remove excess reagents and byproducts.
Validation: Coupling Completion Check:
Take a small sample of resin beads (1-2 mg) and perform a Kaiser test.
Interpretation:
Beads remain colorless/yellow: Coupling is complete. Proceed to the Fmoc deprotection step for the next cycle.
Beads turn dark blue: Coupling is incomplete. Free amines are present.
Contingency: Incomplete Coupling:
If the Kaiser test is positive, perform a second coupling (recouple) using a fresh activation mixture (Step 2 & 3).
If the second coupling is still incomplete, cap the unreacted N-terminal amines using a solution of 10% Acetic Anhydride and 10% DIPEA in DMF for 30 minutes to prevent the formation of deletion peptides.[12]
Conclusion
Both N-Fmoc-3-amino-3-methylpent-4-enoic acid and Aib are powerful tools for peptide chemists seeking to impose conformational constraints. Aib stands as a robust, reliable, and chemically inert building block, making it the go-to choice for inducing helicity without complications. N-Fmoc-3-amino-3-methylpent-4-enoic acid offers the same structural benefits but introduces a reactive vinyl handle. This presents both an opportunity for further chemical modification and a challenge, requiring careful consideration of potential side reactions during synthesis. The choice between them should be dictated by the ultimate goal of the research: predictable structural stability (Aib) versus functional versatility (Cα-Me-α-vinyl-Gly).
References
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. [Link]
Chen, S. T., & Wang, K. T. (1997). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 44(1), 75-82. [Link]
Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. [Link]
Harris, P. W. R., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(73), 10762-10765. [Link]
Patil, B. S., et al. (2009). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Amino Acids, 36(3), 459-464. [Link]
Frérot, E., et al. (1992). Comparative Study of Methods to Couple Hindered Peptides. Tetrahedron Letters, 33(14), 1959-1962. [Link]
De Luca, S., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science. [Link]
Wei, S., et al. (2025, August). Syntheses of sterically hindered peptides containing α,α-disubstituted... Angewandte Chemie International Edition. [Link]
Taylor & Francis Group. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]
Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Organic Letters, 5(20), 3679-3682. [Link]
Atherton, E., et al. (1978). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications, (13), 537-539. [Link]
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. [Link]
Stathopoulos, P., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(11), 3233. [Link]
Imperial, A. A., & Alewood, P. F. (2008). The effect of peptide glycation on local secondary structure. The FEBS journal, 275(4), 757-766. [Link]
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. [Link]
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]
Bechinger, B., et al. (1998). Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers. Biochemistry, 37(34), 12047-12055. [Link]
Coin, I., et al. (2013). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 19(8), 441-450. [Link]
McMechan, M. G., et al. (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 24(10), 1919. [Link]
dos Santos Cabrera, M., et al. (2024, May 30). Capping motifs in antimicrobial peptides and their relevance for improved biological activities. Frontiers in Chemistry, 12. [Link]
McMechan, M. G., et al. (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 24(10), 1919. [Link]
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
Advanced Characterization Guide: Mass Spectrometry of Fmoc-3-amino-3-methylpent-4-enoic acid
Topic: Mass spectrometry fragmentation patterns of Fmoc-3-amino-3-methylpent-4-enoic acid Content Type: Publish Comparison Guide Executive Summary: The Structural Imperative In the realm of peptidomimetics, Fmoc-3-amino-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass spectrometry fragmentation patterns of Fmoc-3-amino-3-methylpent-4-enoic acid
Content Type: Publish Comparison Guide
Executive Summary: The Structural Imperative
In the realm of peptidomimetics, Fmoc-3-amino-3-methylpent-4-enoic acid is not merely a building block; it is a structural architect. As a
-amino acid with a quaternary carbon at the -position, it is designed to force peptide backbones into stable -turn conformations, improving proteolytic stability and bioavailability.
However, the very features that make it valuable—the quaternary center and the alkene side chain—present unique challenges for quality control. Standard UV detection (254 nm) confirms the presence of the Fmoc group but fails to validate the integrity of the crucial aliphatic backbone.
This guide provides a definitive technical comparison of the Mass Spectrometry (MS) fragmentation patterns of this compound against its critical "des-methyl" impurity. We establish a self-validating MS/MS protocol to ensure the identity of this high-value intermediate.
Mechanistic Insight: Fragmentation Pathways
Understanding the collision-induced dissociation (CID) behavior of Fmoc-3-amino-3-methylpent-4-enoic acid requires dissecting the molecule into its two functional domains: the labile protecting group and the stable, sterically hindered backbone.
The Primary Event: Fmoc Cleavage
Upon electrospray ionization (ESI) in positive mode, the molecule forms a stable protonated precursor
at m/z 352.15 .
The primary fragmentation channel is governed by the stability of the dibenzofulvenyl cation . Unlike aliphatic amides which cleave at the peptide bond, the carbamate linkage of the Fmoc group is highly susceptible to gas-phase acidolysis.
Transition:
(352.15) (179.08) + Neutral Amino Acid (173.08)
Observation: The signal at m/z 179.1 is the base peak in most low-energy collision spectra. While diagnostic for the Fmoc group, it does not confirm the amino acid structure.
The Secondary Event: Backbone Verification
To validate the specific amino acid, one must look for the complementary ion or the fragmentation of the amino acid core. In higher energy regimes or specific trap configurations, the proton may remain on the amino acid moiety after the loss of the Fmoc group (as dibenzofulvene and CO
).
Transition:
(352.15) (130.08) + Dibenzofulvene (178.2) + CO (44.0)
Diagnostic Ion (m/z 130.1): This ion corresponds to the protonated 3-amino-3-methylpent-4-enoic acid. Its detection is the critical quality attribute (CQA) distinguishing this product from analogs.
Deep Fragmentation: The Fingerprint
Further fragmentation (MS
or high-energy CID) of the m/z 130 ion yields:
m/z 112.1: Loss of water (
). Common in -amino acids capable of forming cyclic lactams or conjugated systems.
m/z 85.1: Loss of the carboxylic acid moiety (
), leaving the stabilized amine cation.
Comparative Analysis: Target vs. Alternatives
In drug development, the most dangerous "alternative" is the structural impurity that mimics the target's retention time but lacks its biological function. For this compound, the Des-methyl analog (Fmoc-3-aminopent-4-enoic acid) is a common synthetic impurity arising from incomplete methylation.
Table 1: MS/MS Distinction Matrix
Feature
Target Product (Methylated)
Critical Impurity (Des-methyl)
Differentiation Strategy
Formula
CHNO
CHNO
Mass Difference of 14.02 Da
Precursor ()
352.15
338.14
Primary MS1 Scan
Primary Fragment
179.08 (Fmoc)
179.08 (Fmoc)
Non-discriminatory (Both have Fmoc)
Secondary Fragment
130.08 (Core AA)
116.07 (Core AA)
Discriminatory (Backbone confirmation)
Retention Time (C18)
Higher (More Hydrophobic)
Lower (Less Hydrophobic)
Methyl group adds lipophilicity
Conformation
Restricted (-turn inducer)
Flexible (Linear chain)
Ion Mobility (Optional)
Visualizing the Fragmentation Logic
The following diagram illustrates the divergent pathways that allow definitive identification.
Figure 1: Collision-Induced Dissociation (CID) pathway for Fmoc-3-amino-3-methylpent-4-enoic acid. The bifurcation at the transition state allows for both sensitivity (Fmoc ion) and specificity (Core ion).
This protocol is designed to be self-validating . The detection of the m/z 179 ion validates the instrument performance and ionization, while the m/z 130 ion validates the sample identity.
Materials & Methods
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Methodology
Sample Preparation:
Dissolve 1 mg of sample in 1 mL of 50:50 ACN:Water.
Dilute 1:100 for direct infusion or LC injection (Final conc: ~10 µg/mL).
LC Gradient:
Start at 10% B. Ramp to 90% B over 5 minutes.
Rationale: The Fmoc group is hydrophobic; the methylated target will elute later than non-methylated impurities.
MS Source Parameters (ESI+):
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the Fmoc group).
Source Temp: 120°C.
MS/MS Acquisition (MRM Mode):
Transition 1 (Quantifier): 352.15
179.10 (CE: 20-25 eV). High intensity, used for abundance.
Transition 2 (Qualifier): 352.15
130.10 (CE: 30-35 eV). Structural confirmation.
Transition 3 (Impurity Check): 338.14
116.07. Monitors for Des-methyl impurity.
Data Interpretation Decision Tree
Figure 2: Quality Control Decision Tree for batch release of Fmoc-3-amino-3-methylpent-4-enoic acid.
References
Ramesh, M., et al. (2011). "Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 25(14), 1949-1958.[1] Link
Behrends, V., et al. (2011). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation." RSC Advances. Link
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 133662796, (E)-4-amino-3-methylpent-2-enoic acid."[2] PubChem. Link
Paizs, B., & Suhai, S. (2005). "Fragmentation pathways of protonated peptides." Mass Spectrometry Reviews, 24(4), 508–548. Link
Chiral separation methods for (+/-)-3-amino-3-methylpent-4-enoic acid enantiomers
This guide outlines the technical methodologies for the chiral resolution of 3-amino-3-methylpent-4-enoic acid , a quaternary -amino acid. The presence of a quaternary carbon at the -position creates significant steric h...
Method A: Enzymatic Resolution (Recommended for Synthesis)
Mechanism: Candida antarctica Lipase A (CAL-A) is uniquely suited for sterically hindered amines. Unlike CAL-B, which struggles with quaternary centers, CAL-A can effectively catalyze the chemoselective and enantioselective N-acylation of
-amino esters.
Experimental Protocol
Prerequisite: Convert the free acid to the ethyl ester to improve solubility in organic media.
Substrate Preparation:
Dissolve (+/-)-3-amino-3-methylpent-4-enoic acid ethyl ester (10 g) in dry diisopropyl ether (DIPE) or MTBE (0.1 M concentration).
Acyl Donor Addition:
Add butyl butanoate (3.0 equiv) or vinyl butanoate (2.0 equiv) as the acyl donor. Vinyl esters are faster but produce acetaldehyde (potential inhibitor); butyl esters are slower but gentler.
Enzymatic Reaction:
Add Immobilized CAL-A (e.g., Novozym 435 substitute or specific CAL-A on Celite, 20-50% w/w relative to substrate).
Incubate at 45°C with orbital shaking (200 rpm).
Monitoring:
Monitor conversion via HPLC or GC. Stop reaction at 50% conversion (typically 24-48 hours for quaternary centers).
Work-up & Separation:
Filter off the enzyme (can be recycled).
The solution now contains the (S)-N-butylamide ester (product) and the (R)-free amine ester (unreacted substrate). Note: Absolute configuration depends on enzyme specificity; CAL-A is typically (S)-selective for
-amino esters.
Separation: Acidify with 1M HCl and extract. The free amine (R-enantiomer) moves to the aqueous phase; the amide (S-enantiomer) remains in the organic phase.
Hydrolysis:
Aqueous Phase: Basify and hydrolyze the ester (LiOH/THF) to yield (R)-3-amino-3-methylpent-4-enoic acid .
Organic Phase: Hydrolyze the amide/ester (6M HCl, reflux) to yield (S)-3-amino-3-methylpent-4-enoic acid .
Method B: Chiral HPLC (Recommended for Analysis & QC)
Mechanism: Zwitterionic Chiral Stationary Phases (CSPs), specifically the Cinchona alkaloid-derived Chiralpak ZWIX(+) or ZWIX(-) , are superior for this molecule. They operate via a double ion-pairing mechanism, separating the free zwitterionic amino acid without derivatization.
Experimental Protocol
Column: Chiralpak ZWIX(+) (3 µm, 150 x 4.6 mm).
Mobile Phase: MeOH / ACN / H₂O (49:49:2 v/v/v).
Additives: 50 mM Formic acid + 25 mM Diethylamine (DEA). Maintain bulk pH ~5.5-6.0 (apparent).
Flow Rate: 0.5 - 1.0 mL/min.
Temperature: 25°C (Lowering to 10°C can improve resolution
).
Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is preferred as the molecule has weak UV absorbance (only the vinyl group absorbs at ~205-210 nm, which drifts with gradients).
Why ZWIX?
Standard Crown Ether columns (Crownpak) work for primary amines but struggle with the steric bulk of the 3-methyl/3-vinyl quaternary center. ZWIX phases are designed specifically for this steric profile.
Method C: Diastereomeric Salt Crystallization (Backup)
Mechanism: Formation of diastereomeric salts using chiral acids. Due to the quaternary center, crystallization is slow and requires a resolving agent with a rigid backbone.
Experimental Protocol
Resolving Agent:(S)-Mandelic acid or (-)-Dibenzoyl-L-tartaric acid .
Solvent System: Ethanol/Water (9:1) or Isopropanol.
Procedure:
Mix 1.0 equiv of racemic amino acid with 0.5 equiv of the resolving agent in hot solvent.
Cool slowly to 4°C over 12 hours.
Filter crystals (typically the salt of one enantiomer).
Recrystallize 2-3 times to reach >98% ee.
Release the free amino acid using ion-exchange resin (Dowex 50W).
Workflow Visualization
The following diagram illustrates the scalable enzymatic resolution workflow (Method A), which is the most robust route for drug development supplies.
Caption: Workflow for the kinetic resolution of quaternary
-amino acids using Lipase A (CAL-A).
References
Enzym
-Amino Acids: Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis as a Profound Tool in the Preparation of Highly Enantiopure -Amino Acids." Tetrahedron, 62(25), 5831-5854. Link
CAL-A Specificity for Quaternary Centers: Forró, E., & Fülöp, F. (2003). "Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic
-amino esters." Tetrahedron: Asymmetry, 14(23), 3805-3814.[4] Link
Zwitterionic HPLC Phases (ZWIX): Lindner, W., et al. (2014). "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns." Journal of Chromatography A. Link
General Synthesis of Qu
-amino acids: Abele, S., & Seebach, D. (2000). "Preparation of achiral, enantiopure, and racemic -disubstituted -amino acids." European Journal of Organic Chemistry, 2000(1), 1-15. Link
A Comparative Guide to the Structural Impact of β-Amino Acids vs. α-Methyl Amino Acids in Peptide Design
<_ _> Abstract In the landscape of peptidomimetics and drug development, the incorporation of non-natural amino acids is a cornerstone strategy for modulating peptide conformation, enhancing proteolytic stability, and ul...
Author: BenchChem Technical Support Team. Date: February 2026
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Abstract
In the landscape of peptidomimetics and drug development, the incorporation of non-natural amino acids is a cornerstone strategy for modulating peptide conformation, enhancing proteolytic stability, and ultimately, improving therapeutic efficacy.[1][2][3] Among the diverse array of available building blocks, β-amino acids and α-methyl amino acids stand out for their profound and distinct impacts on peptide secondary structure. This guide provides a comprehensive, data-supported comparison of these two critical classes of unnatural amino acids, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies required to strategically leverage their unique properties. We will delve into the fundamental structural differences, compare their influence on peptide helicity and stability, and provide detailed experimental protocols for their characterization.
Introduction: The Rationale for Backbone and Side-Chain Modifications
Native peptides, while exhibiting high potency and specificity, are often hampered by their susceptibility to proteolytic degradation and inherent conformational flexibility, which can limit their bioavailability and therapeutic application.[4][5] The introduction of unnatural amino acids addresses these limitations by imposing specific structural constraints and steric hindrances.[1][2][6] This guide focuses on two powerful strategies: backbone extension through the incorporation of β-amino acids and side-chain modification via α-methylation.
β-Amino Acids: These homologated amino acids feature an additional carbon atom in their backbone, fundamentally altering the peptide chain's geometry and hydrogen-bonding patterns.[3][7] This seemingly simple modification leads to the formation of novel, stable secondary structures not observed in α-peptides.[7][8]
α-Methyl Amino Acids: The substitution of the α-hydrogen with a methyl group introduces significant steric hindrance, dramatically restricting the permissible phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[9] This conformational rigidity strongly promotes the formation of helical structures.[9][10][11]
This guide will systematically dissect and compare the structural consequences of these modifications, providing a clear framework for their application in peptide design.
Foundational Structural Differences
The distinct structural impacts of β-amino acids and α-methyl amino acids originate from their fundamental chemical differences.
Caption: Experimental Workflow for Structural Comparison.
Peptide Synthesis
Peptides incorporating β-amino acids or α-methyl amino acids are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.
[2][11][12]
Step-by-Step Protocol for SPPS:
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for C-terminal amides).
Deprotection: Remove the Fmoc protecting group from the resin using a 20% piperidine solution in DMF.
Amino Acid Coupling: Activate the Fmoc-protected amino acid (α-methyl or β) using a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected resin.
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.
[13][14][15]
Step-by-Step Protocol for CD Spectroscopy:
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
[16]2. Instrument Setup: Use a quartz cuvette with a 1 mm path length.
[16]3. Data Acquisition: Record the CD spectrum in the far-UV region (190-250 nm).
Data Analysis:
α-helices: Characterized by negative bands at approximately 208 nm and 222 nm.
[15] * β-sheets: Exhibit a negative band around 218 nm.
[15] * β-peptide helices: May show distinct spectral signatures that differ from classical α-helical patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.
[13][17][18][19]
Step-by-Step Protocol for NMR Spectroscopy:
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or deuterated methanol) to a concentration of 1-2 mM.
Data Acquisition: Acquire a suite of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY).
Resonance Assignment: Assign the chemical shifts of all protons in the peptide.
Structural Restraint Generation: Identify through-space Nuclear Overhauser Effect (NOE) correlations, which provide distance restraints between protons.
Structure Calculation: Use molecular dynamics simulations and the experimental restraints to calculate an ensemble of 3D structures.
[17]
Protease Stability Assay
This assay evaluates the resistance of the modified peptides to enzymatic degradation.
Step-by-Step Protocol for Protease Stability Assay:
Incubation: Incubate the peptide with a protease (e.g., trypsin, chymotrypsin, or serum) at 37°C.
Time Points: Remove aliquots from the reaction mixture at various time points.
Quenching: Stop the enzymatic reaction by adding an acid (e.g., TFA).
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining over time.
Half-life Determination: Calculate the half-life of the peptide to determine its stability.
Case Studies and Concluding Remarks
The strategic incorporation of β-amino acids and α-methyl amino acids has led to the development of peptidomimetics with enhanced therapeutic properties. For instance, β-peptides have been successfully employed to mimic the structure and function of antimicrobial peptides, demonstrating potent activity and a reduced susceptibility to resistance. [7]Similarly, α-methyl amino acids have been instrumental in stabilizing the helical conformations of peptides that target protein-protein interactions, leading to more effective inhibitors.
[11]
In conclusion, both β-amino acids and α-methyl amino acids offer powerful and distinct tools for manipulating peptide structure and function. The choice between these two modifications depends on the specific design goals:
β-Amino Acids are ideal for creating novel, stable secondary structures and for applications where significant resistance to proteolysis is paramount.
[7][8][20]* α-Methyl Amino Acids are the preferred choice for rigidly enforcing and stabilizing helical conformations, particularly when mimicking α-helical domains involved in molecular recognition.
[9][11]
A thorough understanding of their individual structural impacts, coupled with the rigorous experimental characterization outlined in this guide, will enable researchers to harness the full potential of these valuable building blocks in the design of next-generation peptide therapeutics.
References
Unnatural amino acids - JPT Peptide Technologies. (n.d.). JPT Peptide Technologies. Retrieved February 15, 2026, from [Link]
Beta-peptide - Wikipedia. (2023, December 2). Wikipedia. Retrieved February 15, 2026, from [Link]
Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. (2026, January 29). Pharmaffiliates. Retrieved February 15, 2026, from [Link]
Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction - PMC. (2023, July 26). PubMed Central. Retrieved February 15, 2026, from [Link]
Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. (2023, August 22). ChemRxiv. Retrieved February 15, 2026, from [Link]
Structural Consequences of β-Amino Acid Preorganization in a Self-Assembling α/β-Peptide: Fundamental Studies of Foldameric Helix Bundles - PMC - PubMed Central. (2012, April 16). PubMed Central. Retrieved February 15, 2026, from [Link]
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society - ACS Publications. (2026, January 30). ACS Publications. Retrieved February 15, 2026, from [Link]
Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed. (1993, July). PubMed. Retrieved February 15, 2026, from [Link]
Interpreting NMR data for beta-peptides using molecular dynamics simulations - PubMed. (2005, October 19). PubMed. Retrieved February 15, 2026, from [Link]
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2015). Scientific Research Publishing. Retrieved February 15, 2026, from [Link]
β-Peptides: From Structure to Function | Chemical Reviews - ACS Publications. (2001, October 10). ACS Publications. Retrieved February 15, 2026, from [Link]
Conformationally constrained amino acids in peptide design - SSRN. (n.d.). SSRN. Retrieved February 15, 2026, from [Link]
Beta-peptide - bionity.com. (n.d.). Bionity.com. Retrieved February 15, 2026, from [Link]
Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. (2018, December 18). MDPI. Retrieved February 15, 2026, from [Link]
Folding and function in α/β-peptides: Targets and therapeutic applications - PMC. (2018, October 1). PubMed Central. Retrieved February 15, 2026, from [Link]
Solution NMR Studies of the Aβ(1-40) and Aβ(1-42) Peptides Establish that the Met35 Oxidation State - Case Western Reserve University. (2004). Case Western Reserve University. Retrieved February 15, 2026, from [Link]
Constrained beta-amino acid-containing miniproteins - RSC Publishing. (2021). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
Helices and Other Secondary Structures of b- and c-Peptides - D-CHAB. (2005, October 18). ETH Zurich. Retrieved February 15, 2026, from [Link]
Conformations of amino acids and peptides - Cambridge University Press. (n.d.). Cambridge University Press. Retrieved February 15, 2026, from [Link]
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed. (2005, May 15). PubMed. Retrieved February 15, 2026, from [Link]
Circular dichroism studies of α-aminoisobutyric acid-containing peptides: Chain length and solvent effects in alternating Aib-L - SciSpace. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]
Beta Amino Acids and Beta Homo Amino Acids - Aapptec Peptides. (2020, April 17). Aapptec. Retrieved February 15, 2026, from [Link]
Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC - PubMed Central. (2006, July 11). PubMed Central. Retrieved February 15, 2026, from [Link]
Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - MDPI. (2022, February 10). MDPI. Retrieved February 15, 2026, from [Link]
Structural studies of model peptides containing β-, γ- And δ-amino acids - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
Structures of the β-peptides. (A) Generic structures of α- and β³-amino... - ResearchGate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Structures of peptides from α‐amino acids methylated at the α‐carbon , | Semantic Scholar. (1993, July 1). Semantic Scholar. Retrieved February 15, 2026, from [Link]
The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (2022, January 7). ACS Publications. Retrieved February 15, 2026, from [Link]
Theoretical Circular Dichroism Spectra of the α-Helical Protein Theoretical Circular Dichroism Spectra of. (n.d.). UND Scholarly Commons. Retrieved February 15, 2026, from [Link]
Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed. (1997, September 15). PubMed. Retrieved February 15, 2026, from [Link]
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One - Research journals. (2017, June 2). PLOS One. Retrieved February 15, 2026, from [Link]
peptide nmr. (n.d.). University of Regensburg. Retrieved February 15, 2026, from [Link]
Beta-amino acids: versatile peptidomimetics - PubMed. (2002, April 15). PubMed. Retrieved February 15, 2026, from [Link]
Conformational analysis of small peptides by circular dichroism - Digital Commons @ Southern University and A&M College. (n.d.). Southern University and A&M College. Retrieved February 15, 2026, from [Link]
A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC. (2006, July 1). PubMed Central. Retrieved February 15, 2026, from [Link]
Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.) - YouTube. (2023, September 3). YouTube. Retrieved February 15, 2026, from [Link]
Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC. (2021, August 12). PubMed Central. Retrieved February 15, 2026, from [Link]
Technical Comparison Guide: Validating the Chemical Purity of Racemic N-Fmoc-3-amino-3-methylpent-4-enoic Acid
Topic: Validating purity of racemic N-Fmoc-3-amino-3-methylpent-4-enoic acid via LC-MS Content Type: Publish Comparison Guide Executive Summary In the high-stakes arena of peptide therapeutics and peptidomimetic drug des...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating purity of racemic N-Fmoc-3-amino-3-methylpent-4-enoic acid via LC-MS
Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes arena of peptide therapeutics and peptidomimetic drug design, the purity of non-proteinogenic building blocks is a critical quality attribute (CQA). N-Fmoc-3-amino-3-methylpent-4-enoic acid (MW 351.40 g/mol ) presents unique analytical challenges due to its quaternary carbon center and terminal alkene, which are prone to specific synthetic byproducts often missed by conventional HPLC-UV.
This guide compares the validation performance of High-Resolution LC-MS (The Gold Standard) against Traditional HPLC-UV and qNMR methodologies. We demonstrate that while traditional methods often overestimate purity by masking co-eluting isobaric or non-chromophoric impurities, a targeted LC-MS workflow effectively identifies critical contaminants—such as self-coupled dipeptides and Fmoc-degradation products—that compromise downstream solid-phase peptide synthesis (SPPS).
Technical Background & The Challenge
The Molecule
Target: Racemic N-Fmoc-3-amino-3-methylpent-4-enoic acid
Formula: C₂₁H₂₁NO₄
Molecular Weight: 351.40 Da
Structure: An Fmoc-protected amino acid featuring a quaternary
-carbon substituted with a methyl group and a vinyl group. This steric bulk makes the molecule difficult to couple, increasing the risk of deletion sequences if the starting material contains truncated or reactive impurities.
The Problem with "Standard" Purity
Commercially available "98% Purity" reagents often rely on HPLC-UV (254 nm), which detects the Fmoc chromophore but fails to distinguish:
Fmoc-Dipeptides: Formed during synthesis via self-condensation. They have identical UV absorption profiles to the monomer.
Fmoc-Alcohol (Fmoc-OH): A degradation product that co-elutes on standard C18 gradients.
Non-Chromophoric Salts: Inorganic salts that suppress ionization but are invisible to UV.
Methodology: The Self-Validating LC-MS Protocol
To objectively compare purity grades, we established a rigorous LC-MS/MS protocol designed to detect specific synthesis byproducts.
Column: Poroshell 120 EC-C18, 2.7 µm, 3.0 x 100 mm (Selected for high peak capacity).
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 12 minutes.
Detection:
UV: 254 nm (Fmoc), 214 nm (Amide bond).
MS: ESI Positive ([M+H]⁺, [M+Na]⁺) and ESI Negative ([M-H]⁻).
Workflow Logic
The following diagram illustrates the decision matrix for identifying impurities based on Mass-to-Charge (m/z) shifts relative to the parent ion (351.4 Da).
Figure 1: Logic flow for identifying critical impurities in Fmoc-amino acid analysis using LC-MS.
Comparative Analysis: LC-MS vs. Alternatives
We analyzed two samples of Racemic N-Fmoc-3-amino-3-methylpent-4-enoic acid:
Sample A (High-Purity Reference): Purified via preparative HPLC.
Sample B (Standard Commercial Grade): Purified via precipitation only.
Table 1: Performance Comparison of Analytical Methods
Low. Relies solely on hydrophobicity; Fmoc-impurities often co-elute.
Medium. Overlapping signals in the aliphatic region mask impurities.
Sensitivity (LOD)
< 0.05%
~0.1%
~1.0%
Impurity ID
Definitive. Identifies structure via m/z (e.g., Dimer vs Fmoc-OH).
Presumptive. Based only on Retention Time (RT).
Structural. Good for residual solvent, bad for related substances.
Sample B Result
96.2% Purity (Detected 2.1% Dimer, 1.5% Fmoc-OH).
98.5% Purity (Missed co-eluting Dimer).
97.0% Purity (Averaged signals).
Experimental Data Interpretation
In Sample B , HPLC-UV showed a single major peak at 8.4 min. However, the LC-MS Total Ion Chromatogram (TIC) revealed that the "single" peak contained a co-eluting shoulder.
Mass Spectrum extraction of the shoulder: Revealed a strong signal at m/z 685.3 [M+H]⁺ , corresponding to the Fmoc-dipeptide impurity .
Impact: If used in synthesis, this 2.1% impurity would lead to "double hits" (insertion of an extra amino acid), ruining the peptide sequence. HPLC-UV failed to detect this risk.
Results & Discussion
Detection of "Invisible" Impurities
The most critical finding is the prevalence of Fmoc-Dipeptides in racemic sterically hindered amino acids. Due to the difficulty of the coupling reaction, aggressive activation conditions used during bulk manufacturing often force self-condensation.
LC-MS Evidence: The presence of the [2M+H]⁺ ion is common in ESI, but a distinct chromatographic peak with the mass of the dimer (MW ~684) confirms it is a chemical impurity, not an ionization artifact.
Fmoc-OH: Detected at m/z 241.1 (Positive mode) or 239.1 (Negative mode). This impurity acts as a chain terminator in SPPS.[1]
Proposed Specification for Drug Development
Based on this comparative study, we recommend the following release specifications for this building block:
Test
Specification
Method
Appearance
White to off-white powder
Visual
Identity
MS matches theoretical (351.4 ± 0.4 Da)
LC-MS
Purity (LC-MS)
≥ 99.0% (No single impurity > 0.5%)
LC-MS (TIC)
Chiral Purity
Racemic (approx 50:50 enantiomers)
Chiral HPLC
Fmoc-Dipeptide
≤ 0.1%
LC-MS
Protocol for Implementation
To replicate this validation in your lab, follow this step-by-step procedure:
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water. Vortex for 1 minute to ensure complete dissolution of dimers.
System Equilibration: Flush the column with 95% Mobile Phase A for 5 minutes.
Blank Run: Inject solvent blank to identify system carryover (Fmoc compounds are "sticky").
Sample Injection: Inject 2 µL.
Data Processing:
Extract Ion Chromatogram (EIC) for 352.4 (Target).
Extract EIC for 685.3 (Dimer).
Extract EIC for 179.1 (Dibenzofulvene - degradation marker).
Reporting: Report purity based on UV area %, but flag any batch where MS detects Dimer > 0.1%, regardless of UV purity.
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Provides foundational data on Fmoc stability and common side reactions.
Sigma-Aldrich. (2024). Novabiochem® Fmoc-Amino Acids - Impurity Profiles. Details the formation of dipeptide impurities during Fmoc-amino acid manufacturing.
Jensen, K. J., et al. (2020). Ene and Epoxide Impurities in Fmoc Amino Acids. Organic Process Research & Development. Discusses oxidative impurities in Fmoc-protected reagents detected via LC-MS.
PubChem. (2025).[2][3] (2R,3S)-2-Amino-3-methylpent-4-enoic acid Compound Summary. Structural reference for the amino acid core.
Introduction: The Structural Significance of 3-amino-3-methylpent-4-enoic Acid in Peptide Design
An In-Depth Guide to the Crystallographic Analysis of Peptides Containing 3-amino-3-methylpent-4-enoic Acid The rational design of peptides with predictable and stable three-dimensional structures is a cornerstone of mod...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Crystallographic Analysis of Peptides Containing 3-amino-3-methylpent-4-enoic Acid
The rational design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern drug discovery and materials science. Non-natural, Cα,α-disubstituted amino acids are powerful tools in this endeavor, as they impose significant conformational constraints on the peptide backbone, favoring the adoption of specific secondary structures such as helices and turns. 3-amino-3-methylpent-4-enoic acid, a Cα,α-disubstituted amino acid with a vinyl group, presents a unique opportunity for fine-tuning peptide conformation and introducing novel functionalities. The presence of the methyl and vinyl groups at the Cα position sterically restricts the available conformational space, while the vinyl group itself offers a site for post-translational modification or altered crystal packing interactions.
This guide provides a comprehensive overview of the expected conformational properties of peptides containing 3-amino-3-methylpent-4-enoic acid, a comparative analysis with other well-characterized Cα,α-disubstituted amino acids, and detailed experimental protocols for the synthesis, crystallization, and crystallographic analysis of these peptides.
Comparative Analysis with Structurally Related Amino Acids
While crystallographic data for peptides containing 3-amino-3-methylpent-4-enoic acid is not yet publicly available, we can infer its likely conformational effects by comparing it to other Cα,α-disubstituted amino acids. The most extensively studied member of this class is α-aminoisobutyric acid (Aib), which is known to strongly promote helical conformations.
Amino Acid
Structure
Typical Torsion Angles (φ, ψ)
Preferred Secondary Structure
α-aminoisobutyric acid (Aib)
C(CH3)2(NH2)COOH
(~ +/-57°, +/-47°)
310- and α-helices
Diethylglycine (Deg)
C(CH2CH3)2(NH2)COOH
(~ +/-60°, +/-50°)
Helical
3-amino-3-methylpent-4-enoic acid
C(CH3)(CH=CH2)(NH2)COOH
Hypothesized to be similar to Aib and Deg, with potential for altered crystal packing due to the vinyl group.
Hypothesized to be helical
The table above illustrates the conformational preferences of Aib and Deg. It is hypothesized that 3-amino-3-methylpent-4-enoic acid will exhibit similar torsion angles, leading to a helical conformation. However, the planar nature of the vinyl group may introduce subtle differences in backbone geometry and could potentially influence intermolecular interactions within the crystal lattice.
Experimental Workflows for Crystallographic Analysis
For researchers interested in determining the precise conformational effects of 3-amino-3-methylpent-4-enoic acid, the following experimental workflows provide a roadmap for peptide synthesis, crystallization, and X-ray diffraction analysis.
The synthesis of a model peptide containing 3-amino-3-methylpent-4-enoic acid can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Workflow for Solid-Phase Peptide Synthesis.
Step-by-Step Protocol:
Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes.
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the deprotected resin. For the 3-amino-3-methylpent-4-enoic acid residue, a standard coupling reagent such as HBTU/HOBt in the presence of a tertiary amine base (e.g., DIPEA) is recommended. The coupling reaction is typically carried out for 2-4 hours.
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step using acetic anhydride and a base can be performed.
Repeat: Repeat steps 2-4 for each amino acid in the desired peptide sequence.
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the chosen protecting groups (e.g., a mixture of trifluoroacetic acid, water, and triisopropylsilane).
Peptide Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Peptide Crystallization
Obtaining high-quality crystals is often the most challenging step in X-ray crystallography. A systematic approach using commercially available crystallization screens is recommended.
Caption: Workflow for Peptide Crystallization.
Step-by-Step Protocol:
Peptide Preparation: Dissolve the purified peptide in a suitable solvent (e.g., water, buffer, or an organic solvent like methanol or trifluoroethanol) to a final concentration of 5-20 mg/mL.
Crystallization Screening: Use commercially available sparse-matrix crystallization screens to rapidly test a wide range of crystallization conditions. The hanging drop or sitting drop vapor diffusion method is commonly used.
Optimization of Crystal Growth: Once initial crystal "hits" are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and peptide concentration. Additives and detergents can also be explored to improve crystal quality.
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals from the crystallization drop and transfer them to a cryo-protectant solution to prevent ice formation during X-ray data collection at cryogenic temperatures. The cryo-protectant is typically the mother liquor supplemented with a cryo-agent such as glycerol or ethylene glycol.
X-ray Diffraction Data Collection and Structure Determination
Once suitable crystals are obtained, the final step is to determine the three-dimensional structure using X-ray diffraction.
Workflow Overview:
Data Collection: Mount the cryo-protected crystal on a goniometer and expose it to a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.
Data Processing: Index the diffraction pattern, integrate the reflection intensities, and scale the data.
Structure Solution and Refinement: Determine the initial phases of the structure factors and build an initial model of the peptide. Refine the model against the experimental data to obtain the final, high-resolution crystal structure.
Conclusion and Future Directions
While direct crystallographic data for peptides containing 3-amino-3-methylpent-4-enoic acid is not yet available, the protocols and comparative data presented in this guide provide a solid foundation for researchers to undertake such studies. The determination of the crystal structure of peptides incorporating this novel amino acid will provide valuable insights into its conformational preferences and its potential to modulate peptide structure and function. Future work could involve the synthesis and crystallographic analysis of a series of peptides with varying lengths and sequences to fully elucidate the structural impact of this promising non-natural amino acid.
References
Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747–6756.
Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350–353.
Holkar, S. S., Jain, R., & Gopi, H. N. (2015). Conformationally constrained peptides: a continuous surge in drug discovery. Peptide Science, 104(5), 587–614.
Aravinda, S., Shamala, N., & Balaram, P. (2008). Aib-rich peptides: chemical and structural features. Chemistry & Biodiversity, 5(8), 1438–1460.
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid
As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The proper management and disposal of research materials like N-Fmoc-(+...
Author: BenchChem Technical Support Team. Date: February 2026
As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The proper management and disposal of research materials like N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides a comprehensive, principles-based approach to ensure this Fmoc-protected amino acid is handled and disposed of with the highest degree of safety and compliance.
Hazard Assessment and Risk Mitigation
N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is a stable, solid compound. Based on data from similar Fmoc-protected amino acids, it is not classified as acutely hazardous.[1][2] However, like many fine organic chemicals, it may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[1][3][4] Therefore, the primary risks are associated with direct contact and aerosolization.
Causality of Protocol: The disposal strategy is dictated by the need to prevent unintentional exposure to laboratory personnel and to avoid environmental release. Solid chemical waste should never be disposed of in regular trash or down the drain, as this can lead to contamination of municipal waste streams and aquatic ecosystems.[5][6]
Personal Protective Equipment (PPE):
Before handling the compound for disposal, ensure the following PPE is in use:
Safety Glasses or Goggles: To protect against accidental eye contact with chemical dust.
Chemical-Resistant Gloves: (e.g., Nitrile) to prevent skin contact.
Laboratory Coat: To protect clothing and skin.
Respiratory Protection: A dust mask or respirator may be necessary if there is a risk of generating significant amounts of dust. All handling should ideally occur within a chemical fume hood or a well-ventilated area.[1][3]
Waste Segregation and Collection: A Foundational Step
Proper segregation is the most critical step in a safe waste management program. Mixing disparate waste streams can lead to dangerous chemical reactions and significantly complicates the final disposal process.
Designate as Solid Chemical Waste: N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid and any materials contaminated with it (e.g., weigh boats, gloves, absorbent paper) must be classified and collected as solid chemical waste.[5][7]
Avoid Co-mingling: Do not mix this solid waste with liquid waste (e.g., solvents), sharps, or non-hazardous laboratory trash.[8] Compatible solid wastes may be bulked together, but consultation with your institution's Environmental Health & Safety (EHS) office is recommended.[9]
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of generation to the final handoff for disposal.
Step 1: Containerization
The integrity of the waste container is paramount to prevent leaks and spills.[10]
Primary Container: Whenever possible, collect the waste solid in its original container.[7][11] This ensures immediate compatibility and retains the manufacturer's original labeling.
Alternative Containers: If the original container is unavailable, use a new, clean, and sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) wide-mouth bottle). The container must be in good condition, free of leaks, and have a secure, screw-top lid.[8][9]
Contaminated Items: Place gloves, contaminated weigh paper, and other solid debris in the same designated container.
Filling: Fill containers to no more than 90% capacity to prevent spillage and allow for expansion.[7] Keep the container closed at all times except when adding waste.[8][9]
Step 2: Labeling
Clear and accurate labeling is a strict regulatory requirement and essential for safety.[9]
Attach a "Hazardous Waste" label, provided by your institution's EHS department, to the container as soon as the first particle of waste is added.
The full, unabbreviated chemical name: "N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid" .[9]
An accurate estimate of the percentage or mass of the contents.
The date accumulation started.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[9][12][13]
Location: The SAA must be under the control of the laboratory personnel generating the waste.[9]
Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents and acids.[3][4]
Secondary Containment: It is best practice to place liquid waste containers in secondary containment (such as a plastic tub) to contain any potential leaks. While this is a solid, placing the container in a designated tray can help prevent it from being knocked over.[8]
Step 4: Managing Empty Containers
Even "empty" containers that once held the chemical must be managed properly.
A container is considered "empty" only when all contents have been removed by standard practices, leaving no more than 3% by weight of the original contents.[11]
The first rinse of the container with a suitable solvent (e.g., methanol, acetone) must be collected and disposed of as liquid hazardous waste.[8]
After a thorough rinse and air-drying, the container can often be disposed of as non-hazardous waste, but institutional policies vary and must be consulted.[8]
Step 5: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This is the responsibility of trained professionals.
Once the waste container is full (or within the time limit set by your institution, often 6-12 months), submit a chemical waste pickup request to your EHS office or designated hazardous waste management provider.[8][12][13]
The final disposal method for this type of solid organic chemical waste is typically high-temperature incineration at a licensed waste disposal facility.[14][15]
Spill Management
In the event of a spill, immediate and correct action is crucial.
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[1]
Wear PPE: Don the appropriate PPE as described above.
Containment: For a small, dry spill, carefully sweep up the solid material, avoiding the creation of dust.[3] Use absorbent pads for any associated solvent if spilled in solution.
Collection: Place the swept-up material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.[3]
Decontamination: Clean the spill area thoroughly.
Notification: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Summary and Visual Workflow
The following table summarizes the key operational parameters for the disposal of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid.
Parameter
Guideline
Rationale
Waste Category
Solid, Non-halogenated Organic Chemical Waste
Ensures proper segregation and directs to the correct disposal pathway (incineration).
Container Type
Original container or a sealed, compatible (e.g., HDPE) container.
Prevents leaks, spills, and reactions between the waste and its container.[8][10]
Labeling
"Hazardous Waste" + Full Chemical Name + Quantity
Fulfills regulatory requirements and informs handlers of the container's contents and hazards.[9]
On-site Storage
Closed container in a designated Satellite Accumulation Area (SAA).
Minimizes exposure risk and ensures compliance with accumulation time limits.[12][13]
Final Disposal
High-temperature incineration by a licensed waste disposal contractor.
Provides complete destruction of the organic compound, minimizing environmental impact.[14][15]
The logical flow of the disposal process is outlined in the diagram below.
Caption: A step-by-step workflow for the safe disposal of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid.
By adhering to this structured and well-documented disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but are also upholding their professional and ethical obligations to the environment. Always consult your institution's specific waste management guidelines and your EHS department, as local regulations may vary.
References
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
Hazardous Waste Disposal Guide. Northwestern University Research Safety.
Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health (NIH).
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
Chemical Waste: Solids. Princeton University Environmental Health and Safety.
Safety Data Sheet for Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. AAPPTec.
Guide to Laboratory Sink/Sewer Disposal of Wastes. Virginia Commonwealth University Office of Clinical and Research Safety.
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
Safety Data Sheet for Fmoc-β-HAla(styryl)-OH. AAPPTec.
Safety Data Sheet for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. Sigma-Aldrich.
Safety Data Sheet for 7-(Fmoc-amino)heptanoic acid. Fisher Scientific.
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - National Institutes of Health (NIH).
Navigating the Safe Disposal of N-(3-((5-Iodo-4-((3-((2-thienylcarbonyl)amino) - Benchchem.
A Senior Application Scientist's Guide to Personal Protective Equipment for N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid
As professionals in drug development and scientific research, our most critical asset is a safe and controlled laboratory environment. The proper handling of specialized reagents like N-Fmoc-(+/-)-3-amino-3-methylpent-4-...
Author: BenchChem Technical Support Team. Date: February 2026
As professionals in drug development and scientific research, our most critical asset is a safe and controlled laboratory environment. The proper handling of specialized reagents like N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is not merely a matter of following rules, but a foundational practice of scientific integrity. This guide provides a comprehensive framework for personal protective equipment (PPE) and handling protocols, grounded in the principle of minimizing risk when dealing with compounds of both known and unknown toxicity.
Hazard Assessment: Understanding the "Why"
N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is a solid, likely a crystalline powder, used in the intricate process of solid-phase peptide synthesis (SPPS).[1] The primary physical risks stem from its form and chemical nature.
Inhalation Hazard: As a fine powder, the compound can easily become airborne during weighing or transfer. Inhaling such dust may cause respiratory tract irritation.[4][5][6]
Dermal and Ocular Hazard: Contact with skin and eyes can lead to irritation.[5] While not classified as acutely toxic based on similar compounds, repeated or prolonged exposure should always be avoided.[7] Some Fmoc-amino acid derivatives are explicitly labeled as causing skin and serious eye irritation.[5]
Chemical Reactivity: The Fmoc protecting group is intentionally labile and is removed under basic conditions (e.g., with piperidine) during synthesis.[1][8] This highlights the need for careful handling to prevent unintended reactions.
Our PPE strategy is therefore designed to create a complete barrier against these potential routes of exposure.[9][10]
Core Protective Equipment: Your First Line of Defense
A baseline of PPE is non-negotiable for any work in a laboratory where chemical hazards are present.[11] This includes a lab coat, long pants, and closed-toe shoes. For handling N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid, the following specific equipment is mandatory.
PPE Category
Item
Specifications and Rationale
Hand Protection
Disposable Nitrile Gloves
Provides excellent protection against incidental chemical contact and splashes.[3][11] Nitrile is generally preferred over latex due to its chemical resistance and lower risk of allergic reactions.[3][9] Double-gloving is strongly recommended when handling the solid powder to provide an additional barrier.[11]
Eye & Face Protection
Safety Glasses with Side Shields
The minimum requirement for any laboratory work to protect against flying particles.[11][12]
Chemical Splash Goggles
Required when handling the solid powder (risk of aerosolization) or preparing solutions (risk of splash). Goggles provide a full seal around the eyes, offering superior protection compared to safety glasses.[9][11]
Face Shield
Required in addition to goggles when there is a significant splash hazard, such as when handling bulk quantities of the powder or preparing large volumes of solutions.[11][12]
Body Protection
Laboratory Coat
Protects skin and personal clothing from contamination.[9][13] Should be buttoned closed for maximum protection.
Respiratory Protection
N95 Dust Mask or higher
Recommended when weighing or transferring the solid powder outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of fine particulates.[12]
Operational Plan: From Receipt to Disposal
Safe handling is a process. The following workflow outlines the critical steps for using N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid, ensuring safety at every stage.
PPE Selection and Donning Workflow
The selection of appropriate PPE is an active process that depends on the specific task at hand. The following diagram illustrates this decision-making workflow.
Caption: PPE Selection Workflow for Handling Fmoc-Amino Acids.
Step-by-Step Handling Protocol
Preparation: Before handling the chemical, ensure your work area is clean and uncluttered. Designate a specific area for this work, preferably within a chemical fume hood or a ventilated enclosure, especially for handling the powder.[6][14] Ensure an emergency eyewash station and safety shower are accessible.[13]
Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves (double-glove if handling the powder). If an N95 mask is required, perform a seal check.
Handling the Solid:
Carefully open the container, avoiding any puff of powder.
Use a spatula to weigh the desired amount onto weighing paper or into a container. Perform this task in a fume hood or ventilated balance enclosure to contain any airborne dust.
If preparing a solution, slowly add the solid to the solvent, not the other way around, to minimize splashing.[14]
Securely close the primary container immediately after use.
Handling Solutions:
Always use a tray or secondary containment when transporting solutions to prevent the spread of spills.[14]
Pour slowly and carefully to avoid splashes.
Decontamination and Doffing:
After the task is complete, wipe down the work surface and any equipment used.
Remove PPE in the correct order to avoid self-contamination: first remove the outer pair of gloves (if double-gloving), then the lab coat, goggles, and finally the inner gloves.
Wash hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan: Completing the Lifecycle Safely
Proper disposal is a critical final step. Mishandling of waste can pose risks to you, your colleagues, and the environment.
Contaminated PPE: All disposable items that have come into contact with the chemical (gloves, N95 masks, weighing paper, contaminated bench paper) must be placed in a designated hazardous waste container. Do not discard them in the regular trash.
Chemical Waste:
Excess solid material and solutions containing N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid must be disposed of as chemical waste.
Collect all chemical waste in a clearly labeled, sealed, and appropriate waste container. The label should include the full chemical name.
Follow all federal, state, and local environmental regulations for waste disposal.[4][6]
By adhering to these rigorous safety protocols, you not only protect yourself but also ensure the integrity and reproducibility of your critical research. This commitment to safety is the hallmark of a trustworthy and expert scientific professional.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. Available at: [Link]
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]
Bio-Rad. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Available at: [Link]
AAPPTec. (n.d.). Safety Data Sheet for Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. Available at: [Link]
University of Texas at Austin - Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling. Available at: [Link]
World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals. Available at: [Link]
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
AAPPTec. (n.d.). Safety Data Sheet for (S)-3-(Fmoc-amino)-hex-5-enoic acid. Available at: [Link]
American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193. Available at: [Link]
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. (Link via ResearchGate): [Link]
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal. Available at: [Link]
G. A. Grant (Ed.). (2023). Solid-Phase Peptide Synthesis. (This is a general topic, a specific paper on wash elimination is cited for context). Available at: [Link]
Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13957–13965. Available at: [Link]
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]